Pro-leu
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-9(11(15)16)13-10(14)8-4-3-5-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQOUHVVXABNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393341 | |
| Record name | Pro-leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52899-07-7 | |
| Record name | Pro-leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Prolyl-Leucine (Pro-Leu) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of the Prolyl-Leucine (Pro-Leu) dipeptide. It includes detailed physicochemical data, experimental protocols for its synthesis and characterization, and insights into its biological relevance. The information is structured to serve as a valuable resource for researchers in peptide chemistry, pharmacology, and drug development.
Core Physicochemical Properties
This compound is a dipeptide composed of L-proline and L-leucine residues linked by a peptide bond.[1] Its unique structure, featuring the rigid pyrrolidine ring of proline, influences its conformation and biological activity. The physicochemical properties of L-Prolyl-L-Leucine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1][2] |
| IUPAC Name | (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | [1] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1 | [1] |
| CAS Number | 52899-07-7 | [1][2] |
| Appearance | White to off-white solid | [2] |
| XLogP3-AA (Hydrophobicity) | -2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through standard solid-phase peptide synthesis (SPPS) methodologies, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin, such as a pre-loaded Fmoc-Leu-Wang resin, is swollen in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of leucine is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This exposes the free amine group for the subsequent coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next amino acid, Fmoc-Pro-OH, is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4] The activated proline is then added to the resin to form the peptide bond with the leucine residue. The reaction is monitored for completion.
-
Washing: The resin is again washed with DMF to remove unreacted reagents.
-
Final Deprotection: The Fmoc group of the N-terminal proline is removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is lyophilized to obtain the crude this compound powder.
-
System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used.[4][5]
-
Column: A C18 column is typically employed for peptide purification.[5]
-
Mobile Phases:
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.[5]
-
-
Gradient: The crude peptide, dissolved in Solvent A, is loaded onto the column. A linear gradient from low to high concentration of Solvent B is applied to elute the peptide.[4]
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.[5]
-
Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC and mass spectrometry, and then pooled and lyophilized.
Structural and Chemical Characterization
Accurate characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound dipeptide.
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Analysis: The sample is introduced into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of this compound (e.g., [M+H]⁺ at ~229.15). Tandem MS (MS/MS) can be used to confirm the sequence by analyzing fragmentation patterns.[6][7]
-
Objective: To determine the three-dimensional structure and conformation of the dipeptide in solution.[8]
-
Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent, such as D₂O or DMSO-d₆.
-
Data Acquisition: A suite of NMR experiments is performed:
-
1D ¹H NMR: Provides information on the chemical environment of all protons.[8]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds), helping to assign protons within each amino acid residue.[8][9]
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, grouping protons belonging to the same amino acid residue.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance constraints for 3D structure calculation.
-
¹³C NMR: Can be used to study the cis/trans isomerization of the X-Pro peptide bond, which is a known characteristic of proline-containing peptides.[10]
-
-
Objective: To analyze the secondary structure and conformational properties of the dipeptide in solution.[11]
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7) at a known concentration (e.g., 0.1-0.2 mg/mL).[12]
-
Instrumentation: A CD spectropolarimeter is used.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm). Peptides adopting a polyproline II (PPII) helix-like conformation, common for short, unstructured peptides, often show a strong negative band around 195-205 nm and a weak positive band near 220-228 nm.[13][14]
-
Data Analysis: The obtained data (in millidegrees) is converted to molar ellipticity to allow for comparison across different samples and conditions.
Biological Properties and Potential Applications
While this compound exists as a metabolite[1], research into its specific biological functions is ongoing. Dipeptides are increasingly recognized for their roles beyond simple nutrition, acting as signaling molecules and possessing various bioactivities.
-
Metabolic Role: this compound has been identified in human blood, suggesting its involvement in metabolic processes.[15] Studies on dipeptide profiles in murine tissues have shown organ-specific distributions, with the isomeric form Leu-Pro being present in higher concentrations than this compound.[6][16]
-
Neuroactivity: While a study investigating hydrophobic dipeptides for neuroprotective properties found Leu-Ile to be the most active in inducing Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), this compound was also examined as part of this class of molecules.[17] This suggests a potential area for further investigation into the neuropharmacological effects of this compound and its analogues.
-
Cellular Processes: Related dipeptides have been shown to influence cell growth, proliferation, and apoptosis.[18][19] For instance, Leu-Leu promotes the growth and proliferation of intestinal epithelial cells.[18]
References
- 1. This compound | C11H20N2O3 | CID 444109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. rsc.org [rsc.org]
- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. worldscientific.com [worldscientific.com]
- 11. EPR CD Core Facility | Department of Biochemistry and Molecular Medicine [health.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Metabolome Database: Showing metabocard for L-prolyl-L-leucine (HMDB0253028) [hmdb.ca]
- 16. mdpi.com [mdpi.com]
- 17. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. appliedcellbiology.com [appliedcellbiology.com]
An In-depth Technical Guide to the Synthesis of L-prolyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis of the dipeptide L-prolyl-L-leucine. It is designed to be a practical resource for researchers and professionals involved in peptide chemistry and drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
L-prolyl-L-leucine is a dipeptide composed of the amino acids proline and leucine. Dipeptides and larger peptides play crucial roles in various biological processes and are of significant interest in pharmaceutical research as potential therapeutic agents and drug delivery vehicles. The synthesis of peptides, including L-prolyl-L-leucine, requires precise control of reaction conditions to ensure high yield, purity, and stereochemical integrity. This guide explores the most common and effective methodologies for the synthesis of this dipeptide: solution-phase synthesis and solid-phase peptide synthesis (SPPS), with a brief overview of enzymatic synthesis.
Core Synthesis Methodologies
The formation of the peptide bond between the carboxylic acid group of proline and the amino group of leucine is the central step in the synthesis of L-prolyl-L-leucine. This process typically involves the use of protecting groups to prevent unwanted side reactions and coupling reagents to activate the carboxylic acid for amide bond formation.
Protecting Group Strategies
To ensure the specific formation of the Pro-Leu peptide bond, the N-terminus of proline and the C-terminus of leucine must be protected. Common protecting groups include:
-
N-terminal protecting groups for Proline:
-
tert-Butoxycarbonyl (Boc)
-
9-Fluorenylmethoxycarbonyl (Fmoc)
-
Benzyloxycarbonyl (Z or Cbz)
-
-
C-terminal protecting groups for Leucine:
-
Methyl ester (OMe)
-
Benzyl ester (OBn)
-
Attachment to a solid support (in SPPS)
-
The choice of protecting groups depends on the overall synthetic strategy, particularly the deprotection conditions required.
Coupling Reagents
Coupling reagents are essential for activating the carboxyl group of the N-protected proline, facilitating its reaction with the N-terminus of the C-protected leucine. The choice of coupling reagent can significantly impact the reaction's efficiency and the degree of racemization. Commonly used coupling reagents include:
-
Carbodiimides:
-
Dicyclohexylcarbodiimide (DCC)
-
Diisopropylcarbodiimide (DIC)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
-
Onium Salts:
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides to improve coupling efficiency and suppress racemization.
Solution-Phase Synthesis of L-prolyl-L-leucine
Solution-phase synthesis involves carrying out the reaction in a suitable organic solvent. This method is highly versatile and scalable, making it suitable for both small-scale research and large-scale production.
General Workflow for Solution-Phase Synthesis
The general workflow for the solution-phase synthesis of L-prolyl-L-leucine involves several key steps: protection of the individual amino acids, coupling to form the dipeptide, and final deprotection to yield the free dipeptide.
Experimental Protocol: Synthesis of Boc-L-prolyl-L-leucine Methyl Ester
This protocol describes the synthesis of the protected dipeptide, Boc-L-prolyl-L-leucine methyl ester, using DCC as the coupling reagent and HOBt as an additive.
Materials:
-
Boc-L-Proline
-
L-Leucine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of L-Leucine methyl ester: To a suspension of L-Leucine methyl ester hydrochloride in DCM, add one equivalent of TEA or DIPEA and stir for 15-30 minutes at room temperature to obtain the free base.
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the prepared L-Leucine methyl ester solution (1.0 eq) to this mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-L-prolyl-L-leucine methyl ester.
-
Deprotection to Yield L-prolyl-L-leucine
The protected dipeptide can be deprotected in two steps to yield the final product.
-
Saponification of the Methyl Ester:
-
Dissolve the Boc-L-prolyl-L-leucine methyl ester in a mixture of methanol or THF and water.
-
Add a slight excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to obtain Boc-L-prolyl-L-leucine.
-
-
Removal of the Boc Group (Acidolysis):
-
Dissolve the Boc-L-prolyl-L-leucine in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the L-prolyl-L-leucine as its TFA salt.
-
The free dipeptide can be obtained by ion-exchange chromatography or by neutralization with a suitable base.
-
Solid-Phase Peptide Synthesis (SPPS) of L-prolyl-L-leucine
SPPS offers a more streamlined approach to peptide synthesis, where the peptide is assembled on a solid resin support. This method simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration steps.
General Workflow for Fmoc-based SPPS
The most common strategy for SPPS is the Fmoc/tBu approach, where the N-terminus is protected by the base-labile Fmoc group and side chains (if any) are protected by acid-labile groups.
Experimental Protocol: Fmoc-SPPS of L-prolyl-L-leucine
This protocol outlines the manual synthesis of L-prolyl-L-leucine on a Wang resin, which yields the peptide with a free C-terminal carboxyl group.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-L-Proline
-
HBTU
-
DIPEA
-
DMF
-
20% (v/v) Piperidine in DMF
-
DCM
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-L-Proline:
-
In a separate vial, dissolve Fmoc-L-Proline (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
-
Wash the resin thoroughly with DMF.
-
-
Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal proline.
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Proteases, such as papain, can be used to catalyze the formation of peptide bonds under mild conditions, often with high stereoselectivity.
General Principle
In a kinetically controlled synthesis, an N-protected amino acid ester (e.g., Z-Pro-OMe) acts as the acyl donor, and a C-protected amino acid (e.g., H-Leu-NH₂) acts as the nucleophile. The enzyme facilitates the aminolysis of the ester, forming the peptide bond.
Experimental Protocol: Papain-Catalyzed Synthesis of Z-L-prolyl-L-leucinamide
Materials:
-
Z-L-Proline methyl ester
-
L-Leucinamide hydrochloride
-
Papain (immobilized or free)
-
Citrate-phosphate buffer (pH 8.0)
-
Cysteine hydrochloride
-
EDTA
Procedure:
-
Reaction Setup:
-
Prepare a buffer solution containing cysteine and EDTA to activate the papain.
-
Dissolve L-Leucinamide hydrochloride in the buffer and adjust the pH to 8.0.
-
Add Z-L-Proline methyl ester to the solution.
-
-
Enzymatic Reaction:
-
Add papain to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 37°C). The product, being less soluble, may precipitate out of the solution, driving the reaction to completion.
-
-
Work-up and Purification:
-
Filter the reaction mixture to collect the precipitated product.
-
Wash the product with water to remove unreacted starting materials and buffer salts.
-
The protected dipeptide amide can be further purified by recrystallization.
-
Data Presentation
The following tables summarize typical yields and purity for the different synthesis methods. It is important to note that these values can vary significantly depending on the specific reaction conditions, scale, and purification methods employed.
Table 1: Comparison of L-prolyl-L-leucine Synthesis Methods
| Synthesis Method | Protecting Group Strategy | Coupling Reagent/Enzyme | Typical Crude Purity (%) | Typical Final Yield (%) | Key Advantages | Key Disadvantages |
| Solution-Phase | Boc/OMe | DCC/HOBt | 60-80 | 50-70 | Scalable, versatile | Multi-step, purification can be challenging |
| Solution-Phase | Z/OBn | Mixed Anhydride | 70-85 | 60-75 | Good for fragment condensation | Potential for side reactions |
| Solid-Phase (SPPS) | Fmoc/tBu | HBTU/DIPEA | 75-90 | 65-85 | High purity, simplified work-up | Limited scalability, higher cost of reagents |
| Enzymatic | Z/NH₂ | Papain | >90 | 70-90 | High stereoselectivity, mild conditions | Substrate specific, may require optimization |
Table 2: Performance of Common Coupling Reagents for this compound Bond Formation
| Coupling Reagent | Additive | Typical Reaction Time | Relative Cost | Notes on Racemization |
| DCC | HOBt | 12-24 hours | Low | Moderate risk, minimized by HOBt |
| HBTU | - | 1-2 hours | Medium | Low risk |
| HATU | - | 30-60 minutes | High | Very low risk, highly efficient |
| PyBOP | - | 1-2 hours | High | Low risk |
Characterization of L-prolyl-L-leucine
The final product should be thoroughly characterized to confirm its identity, purity, and stereochemical integrity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule, confirming the presence of both proline and leucine residues and the peptide bond formation.
-
¹³C NMR: Confirms the carbon skeleton of the dipeptide.
-
Conclusion
The synthesis of L-prolyl-L-leucine can be successfully achieved through various methods, each with its own set of advantages and limitations. Solution-phase synthesis offers scalability and flexibility, while solid-phase peptide synthesis provides a more streamlined approach with higher purity of the crude product. Enzymatic synthesis presents a green and highly selective alternative. The choice of the optimal method will depend on the specific requirements of the research or development project, including the desired scale, purity, and cost considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers to effectively synthesize L-prolyl-L-leucine for their specific applications.
Pro-Leu Dipeptide: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pro-Leu (Proline-Leucine) dipeptide and its cyclic form, cyclo(this compound), are naturally occurring small molecules that have garnered significant interest within the scientific community. These compounds are secondary metabolites found in a diverse range of organisms and food products, exhibiting a variety of biological activities. This technical guide provides an in-depth overview of the natural sources of the this compound dipeptide, detailed methodologies for its extraction and quantification, and an exploration of its potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound Dipeptide
The this compound dipeptide is biosynthesized by a variety of organisms and is also formed during food processing, particularly fermentation. The primary natural sources identified to date include fermented foods, marine organisms, and plants.
Fermented Foods and Beverages
Fermentation processes, particularly those involving lactic acid bacteria, are a significant source of this compound dipeptides. These microorganisms possess proteolytic systems that break down proteins in the raw materials, leading to the formation of various small peptides, including this compound.
-
Dairy Products: Fermented milk products are a notable source of proline-containing peptides. For instance, the commercial fermented milk drink Evolus® has been found to contain Leu-Pro-Pro at a concentration of 0.8 mg/L[1].
-
Kimchi: This traditional Korean fermented vegetable dish, primarily made from cabbage, is a rich source of proline-based cyclic dipeptides. Studies have identified cyclo(Leu-Pro) in kimchi, with recovery amounts from specific purification fractions reaching up to 9.51 mg/L (this fraction also contained cyclo(Phe-Pro))[1]. The presence and concentration of these dipeptides are influenced by the starter cultures used, such as Leuconostoc mesenteroides, and the duration of fermentation.
-
Wine: Proline-based diketopiperazines, including cyclo(Leu-Pro), have been quantified in various types of wine. The concentration of cyclo(Leu-Pro) in different wine varieties has been reported to range from 0.1 to 1 mg/L.
-
Post-fermented Tea: Goishi tea, a Japanese post-fermented tea, has been shown to contain a variety of proline-containing cyclic dipeptides. While specific concentrations for cyclo(this compound) were not singled out, the total amount of 17 quantified Pro-containing diketopiperazines was 3.40 mg/L[2].
Marine Organisms
The marine environment is a vast repository of bioactive natural products, including a diverse array of peptides. Marine invertebrates and microorganisms are particularly rich sources.
-
Marine Invertebrates: Various marine invertebrates have been identified as sources of peptides containing the this compound motif. For example, the peptide HPLDSLCL (His-Pro-Leu-Asp-Ser-Leu-Cys-Leu) has been isolated from the ark shell Scapharca subcrenata. While quantitative data for the this compound dipeptide itself is limited in these sources, the presence of this motif within larger peptides suggests they are a promising area for further investigation.
-
Marine Microalgae: Marine microalgae are known to produce a variety of secondary metabolites, including cyclic peptides[3][4]. Although specific quantitative data for this compound in microalgae is not yet widely available, they represent a potential and largely untapped source.
Plant Sources
Plants synthesize a wide array of peptides and secondary metabolites. While extensive quantitative data for this compound in plants is still emerging, the presence of proline and leucine as common amino acids suggests that their dipeptide combination is likely present. Further research is needed to quantify this compound concentrations in various plant species and their extracts.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound and related peptides in various natural sources.
Table 1: Concentration of this compound and Related Peptides in Fermented Products
| Product | Peptide | Concentration | Reference |
| Fermented Milk (Evolus®) | Leu-Pro-Pro | 0.8 mg/L | [1] |
| Kimchi (purified fraction) | cyclo(Leu-Pro) & cyclo(Phe-Pro) | 9.51 mg/L | [1] |
| Wine | cyclo(Leu-Pro) | 0.1 - 1 mg/L | |
| Goishi Tea (total Pro-DKPs) | Pro-containing DKPs | 3.40 mg/L | [2] |
Table 2: this compound Containing Peptides Identified in Marine Invertebrates
| Organism | Peptide Sequence | Reference |
| Ark shell (Scapharca subcrenata) | HPLDSLCL |
Experimental Protocols
The accurate extraction, purification, and quantification of this compound dipeptides from complex natural matrices are crucial for research and development. The following sections provide detailed methodologies for these processes.
Extraction of this compound Dipeptide
From Fermented Foods (e.g., Kimchi):
-
Sample Homogenization: Homogenize the fermented food sample with a suitable solvent, such as 70% ethanol or a mixture of methanol, chloroform, and water, to precipitate proteins and extract small molecules.
-
Centrifugation: Centrifuge the homogenate to separate the supernatant containing the dipeptides from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure to concentrate the extract.
-
Solid-Phase Extraction (SPE): Resuspend the dried extract in water and apply it to a C18 SPE cartridge to remove polar impurities. Elute the dipeptides with methanol or acetonitrile.
From Marine Organisms (e.g., Sponges):
-
Lyophilization and Grinding: Freeze-dry the marine organism sample and grind it into a fine powder.
-
Solvent Extraction: Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by solvents such as ethyl acetate and methanol to extract peptides.
-
Concentration: Concentrate the extracts under reduced pressure.
From Plant Material:
-
Drying and Grinding: Dry the plant material (e.g., leaves, seeds) and grind it into a fine powder.
-
Defatting: If the plant material has a high lipid content, pre-extract with a non-polar solvent like hexane.
-
Aqueous-Organic Extraction: Extract the defatted material with an aqueous-organic solvent mixture, such as 80% methanol, to extract the peptides.
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under vacuum.
Purification by High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Utilize a reversed-phase C18 column for the separation of hydrophobic dipeptides like this compound.
-
Mobile Phase: Employ a gradient elution system with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and acetonitrile or methanol with 0.1% TFA or formic acid (Solvent B).
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.
-
Fraction Collection: Collect the fractions corresponding to the peak of interest for further analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
LC Conditions: Employ a C18 column with a gradient elution method similar to the purification step.
-
MS/MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method for the specific precursor-to-product ion transitions of the this compound dipeptide. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments generated by collision-induced dissociation.
-
-
Standard Curve: Prepare a standard curve using a certified reference standard of this compound dipeptide at known concentrations.
-
Quantification: Quantify the this compound dipeptide in the extracted samples by comparing the peak areas from the MRM chromatograms to the standard curve.
Signaling Pathways
The biological effects of the this compound dipeptide are mediated through its interaction with various cellular signaling pathways. While research on the direct signaling of the this compound dipeptide is ongoing, the known effects of its constituent amino acid, leucine, provide significant insights into its potential mechanisms of action. The mTOR and MAPK pathways are key signaling cascades that are likely modulated by the this compound dipeptide.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Leucine is a well-established activator of the mTORC1 complex. It is hypothesized that the this compound dipeptide, upon cellular uptake, can be hydrolyzed to release leucine, which then activates the mTOR pathway.
References
- 1. Quantification of dabsylated di- and tri-peptides in fermented milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural characterization of toxic cyclic peptides from blue-green algae by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function and Role of Pro-Leu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Prolyl-Leucine (Pro-Leu) is a naturally occurring metabolite with emerging biological significance. While its precise signaling pathways are still under active investigation, current research points towards key roles in immunomodulation, with potential implications for neurotrophic support and enzymatic inhibition. This technical guide provides a comprehensive overview of the known biological functions of this compound, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.
Core Biological Functions of this compound
The biological activities of this compound appear to be multifaceted, with the most compelling evidence pointing towards its role in the immune system. Additionally, other potential functions are beginning to be explored.
Immunomodulatory Activity: Interaction with MHC Class I Molecules
A significant body of evidence suggests that dipeptides with a hydrophobic C-terminal residue, a characteristic of this compound, can play a crucial role in the adaptive immune response by interacting with Major Histocompatibility Complex (MHC) class I molecules. These molecules are essential for presenting peptide antigens to cytotoxic T lymphocytes (CTLs).
The dipeptide Gly-Leu has been shown to efficiently support the in vitro folding of MHC class I molecules (specifically HLA-A*02:01 and H-2Kb) into a peptide-receptive conformation.[1][2] This suggests that this compound may act as a chemical chaperone, binding to the F pocket of the MHC class I peptide-binding groove, which typically accommodates the C-terminal anchor residue of an antigenic peptide.[1][2] This interaction stabilizes the MHC class I molecule and can accelerate the dissociation of low-affinity peptides, facilitating their replacement with high-affinity antigens in a process analogous to the function of the peptide-exchange chaperone tapasin.[3]
This chaperone-like activity leads to an accumulation of peptide-receptive MHC class I molecules on the cell surface, thereby enhancing the efficiency of antigen presentation.[1]
Enzymatic Inhibition: Angiotensin-Converting Enzyme (ACE)
Preliminary studies have identified this compound as a weak inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. In a comparative study of various di- and tripeptides, this compound demonstrated inhibitory activity against ACE, although to a lesser extent than longer peptides.[4]
Potential Neurotrophic Effects
Hydrophobic dipeptides have been investigated for their potential to stimulate the synthesis of neurotrophic factors. In one study, a series of hydrophobic dipeptides, including Leu-Pro, were examined for their ability to induce the synthesis of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in cultured neurons. While Leu-Ile was identified as the most active dipeptide in this particular study, the investigation into this class of molecules suggests a potential, though yet unconfirmed, role for this compound in neuroprotection.[5][6]
Signaling Pathways
While a definitive signaling pathway for the this compound dipeptide has not been fully elucidated, its transport into the cell and potential downstream effects can be inferred from studies on similar dipeptides.
Cellular Uptake: Peptide Transporters
Dipeptides and tripeptides are primarily transported into cells via proton-coupled peptide transporters, such as PepT1 and PepT2. These transporters are expressed in various tissues, including the intestine, kidneys, and to some extent, in other cell types. The uptake of this compound is likely mediated by these transporters, allowing it to exert its effects intracellularly.
Hypothetical Intracellular Signaling
Based on studies of the dipeptide Pro-Gly, it is plausible that upon entering the cell via peptide transporters, this compound could interact with intracellular signaling components. Pro-Gly has been shown to activate the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) pathway. While this has not been directly demonstrated for this compound, it presents a potential avenue for investigation.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Biological Target | Assay Type | Parameter | Value | Organism/System |
| Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition Assay | IC50 | 337.3 µM | In vitro |
Table 1: Quantitative analysis of this compound biological activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological functions.
MHC Class I Peptide Binding and Stabilization Assay
This protocol is adapted from studies on the effect of dipeptides on MHC class I folding and peptide binding.[1][2]
Objective: To determine the ability of this compound to promote the folding of MHC class I molecules and enhance the binding of a high-affinity fluorescently labeled peptide.
Materials:
-
Recombinant MHC class I heavy chain and β2-microglobulin (β2m)
-
This compound dipeptide (and other control dipeptides)
-
High-affinity fluorescently labeled peptide specific for the MHC class I allotype (e.g., TAMRA-labeled)
-
Folding buffer (e.g., 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorometer with polarization capabilities
Procedure:
-
MHC Class I Folding:
-
Prepare folding reactions by diluting the denatured MHC class I heavy chain and β2m into the folding buffer.
-
Add this compound to the folding reaction at a final concentration of 10 mM. Include a positive control with a known high-affinity peptide and a negative control without any peptide.
-
Incubate the folding reactions at 4°C for 48-72 hours.
-
-
Peptide Binding Kinetics (kon):
-
Purify the folded MHC class I-dipeptide complexes by size-exclusion chromatography.
-
In a fluorometer cuvette, mix the purified MHC class I-Pro-Leu complex with the fluorescently labeled high-affinity peptide in the assay buffer.
-
Measure the increase in fluorescence anisotropy over time.
-
Calculate the association rate constant (kon) by fitting the data to a one-phase association model.
-
-
Thermal Stability Assay (Tm):
-
Measure the thermal denaturation of the folded MHC class I-peptide complexes using a thermal shift assay (e.g., using SYPRO Orange dye or intrinsic tryptophan fluorescence).
-
Determine the melting temperature (Tm), which is indicative of the stability of the complex.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of compounds against ACE.
Objective: To determine the IC50 value of this compound for the inhibition of ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
ACE substrate: Hippuryl-His-Leu (HHL)
-
This compound (and other test compounds)
-
Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl)
-
o-phthaldialdehyde (OPA) reagent
-
Fluorometer
Procedure:
-
Prepare a solution of ACE in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ACE solution, the this compound dilutions (or buffer for control), and the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding NaOH.
-
Add the OPA reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Cytokine Production Assay
This protocol can be used to assess the immunomodulatory effects of this compound on immune cells.
Objective: To determine the effect of this compound on the production of cytokines by peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS or PHA. Include unstimulated and stimulated controls without this compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound interaction with MHC Class I molecules in the ER.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for in vitro cytokine production assay.
Conclusion and Future Directions
The dipeptide this compound is an intriguing molecule with demonstrated and potential biological activities, particularly in the realm of immunomodulation. Its ability to interact with MHC class I molecules suggests a role in fine-tuning the adaptive immune response. While its direct signaling pathways are yet to be fully elucidated, the groundwork has been laid for further investigation into its mechanisms of action.
Future research should focus on:
-
Identifying specific cellular receptors or binding partners for this compound beyond MHC class I molecules.
-
Elucidating the downstream signaling cascades activated by this compound in different cell types.
-
Conducting more extensive in vivo studies to validate the immunomodulatory and other potential therapeutic effects of this compound.
-
Performing structure-activity relationship (SAR) studies to optimize the biological activity of this compound-based peptides for therapeutic applications.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the biological functions and therapeutic potential of this compound.
References
- 1. Dipeptides promote folding and peptide binding of MHC class I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptides promote folding and peptide binding of MHC class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptides catalyze rapid peptide exchange on MHC class I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and activity of angiotensin I converting enzyme inhibitory peptides derived from Alaskan pollack skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
An In-depth Technical Guide to the Discovery of Pro-Leu Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of peptides containing the Pro-Leu dipeptide motif. This class of peptides has garnered significant interest in the scientific community due to their diverse pharmacological properties, ranging from neuromodulation to anti-inflammatory and anti-cancer effects. This document details the experimental methodologies for their identification and characterization, presents quantitative data on their bioactivities, and illustrates the key signaling pathways they modulate.
Discovery and Biological Significance of this compound Containing Peptides
The this compound motif imparts unique structural constraints on peptides, influencing their conformation and interaction with biological targets. The discovery of naturally occurring this compound containing peptides and the subsequent development of synthetic analogs have opened new avenues for therapeutic intervention.
One of the most extensively studied this compound containing peptides is the tripeptide this compound-Gly-NH2 (PLG), which has been shown to modulate dopaminergic neurotransmission.[1][2] Peptidomimetics of PLG have been developed that exhibit significantly enhanced potency as allosteric modulators of the dopamine D2 receptor.[3] Another notable example is the walnut-derived tripeptide Leucine-Proline-Phenylalanine (LPF), which has demonstrated anti-inflammatory properties by modulating the NF-κB signaling pathway.[4] Furthermore, synthetic peptides incorporating multiple leucine residues adjacent to a proline, such as the "Multi-Leu" peptide, have shown promise as anti-cancer agents.[5][6]
Quantitative Bioactivity Data
The biological activity of various this compound containing peptides has been quantified using a range of in vitro assays. The following tables summarize key quantitative data for different classes of these peptides.
Table 1: Neuroactive this compound Containing Peptides and Peptidomimetics
| Peptide/Peptidomimetic | Target | Bioactivity | Assay Type | Reference |
| This compound-Gly-NH2 (PLG) | Dopamine D2 Receptor | Positive Allosteric Modulator | Radioligand Binding Assay | [3] |
| Lactam-based PLG Peptidomimetic | Dopamine D2 Receptor | >1000-fold more potent than PLG | Radioligand Binding Assay | [3] |
| Pro-Gly-Pro-Leu | Hemostasis | Inhibited platelet aggregation (10⁻¹²–10⁻³ M) | In vitro platelet aggregation assay | [4] |
Table 2: Anti-cancer this compound Containing Peptides
| Peptide | Cell Line | IC50 | Assay Type | Reference |
| Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH₂) | DU145 (Prostate Cancer) | 100 ± 10 µM | MTT Cell Proliferation Assay | [6] |
| Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH₂) | LNCaP (Prostate Cancer) | 180 ± 60 µM | MTT Cell Proliferation Assay | [6] |
| ML-prodrug | LNCaP xenograft-bearing mice | Significant tumor growth reduction | In vivo xenograft model | [5] |
Table 3: Antimicrobial this compound Containing Peptides
| Peptide | Target Organism | MIC (µM) | Assay Type | Reference |
| Bac7(1-35) | E. coli ATCC 25922 | < 32 | Broth Microdilution | [7] |
| Bac7(5-35) | E. coli ATCC 25922 | > 32 | Broth Microdilution | [7] |
Key Signaling Pathways Modulated by this compound Containing Peptides
This compound containing peptides exert their biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of novel therapeutic agents.
Dopamine D2 Receptor Signaling Pathway
This compound-Gly-NH2 (PLG) and its analogs act as allosteric modulators of the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[3] Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[8] This pathway is critical in regulating motor control, motivation, and hormone release.
Caption: Dopamine D2 Receptor Signaling Pathway.
NF-κB Signaling Pathway
The anti-inflammatory peptide Leucine-Proline-Phenylalanine (LPF) has been shown to suppress the expression of pro-inflammatory mediators by inhibiting the NF-κB signaling pathway.[4] This pathway is a central regulator of the immune response and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Caption: NF-κB Signaling Pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and apoptosis.[9] this compound containing peptides have been implicated in the modulation of pathways involving STAT3. The activation of STAT3 is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression.
Caption: STAT3 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual Fmoc/tBu-based solid-phase peptide synthesis.[10][11][12]
Workflow for Solid-Phase Peptide Synthesis
Caption: Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Rink Amide resin (for C-terminal amide peptides)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purification
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Mass Spectrometry for Peptide Characterization
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of the peptide to confirm its identity.
-
Perform tandem mass spectrometry (MS/MS) to sequence the peptide if necessary.
In Vitro Bioassays
Materials:
-
Cell membranes expressing the dopamine D2 receptor
-
Radiolabeled dopamine agonist (e.g., [³H]-N-propylnorapomorphine)
-
Test peptides (this compound containing peptides and controls)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled agonist at a concentration near its Kd, and varying concentrations of the test peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the effect of the peptide on agonist binding and calculate parameters such as EC50 or the degree of modulation.
Materials:
-
Cancer cell line of interest (e.g., DU145 prostate cancer cells)
-
Cell culture medium and supplements
-
Test peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test peptide for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the peptide.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (MHB)
-
Test peptides
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test peptide in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Add the bacterial inoculum to each well of the plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Conclusion
The discovery and development of this compound containing peptides represent a promising area of research with significant therapeutic potential. Their diverse biological activities, coupled with their amenability to chemical synthesis and modification, make them attractive candidates for drug discovery programs. The in-depth technical guidance provided in this document, from synthesis and purification to bioactivity assessment and mechanistic studies, serves as a valuable resource for researchers in this exciting field. Further exploration of the structure-activity relationships of this compound containing peptides will undoubtedly lead to the development of novel and effective therapies for a range of diseases.
References
- 1. Specific binding of photoaffinity-labeling peptidomimetics of this compound-Gly-NH2 to the dopamine D2L receptor: evidence for the allosteric modulation of the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of photoaffinity-labeling peptidomimetics of this compound-Gly-NH2 to the dopamine D2L receptor: Evidence for the allosteric modulation of the dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of peptidomimetic ligands of this compound-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of peptide Pro-Gly-Pro-Leu under conditions of normal hemostasis and thrombus formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced anti-tumor activity of the Multi-Leu peptide PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 9. STAT3 - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. researchgate.net [researchgate.net]
Pro-Leu-Gly-NH2 (PLG): An In-depth Technical Guide on its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Prolyl-L-leucyl-glycinamide (PLG), also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), is an endogenous neuropeptide with significant modulatory effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the core mechanism of action of PLG, focusing on its role as a positive allosteric modulator of the dopamine D2 receptor (D2R). This document details the molecular interactions, downstream signaling cascades, and methodologies for studying these effects, intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Mechanism of Action: Allosteric Modulation of the Dopamine D2 Receptor
The primary mechanism of action of Pro-Leu-Gly-NH2 (PLG) in the CNS is its function as a positive allosteric modulator of the dopamine D2 receptor.[1][2] Unlike orthosteric agonists that bind directly to the dopamine binding site, PLG binds to a distinct, allosteric site on the D2 receptor.[2][3] This interaction does not activate the receptor on its own but rather enhances the binding and signaling of endogenous dopamine and other D2R agonists.
The key effects of PLG's allosteric modulation include:
-
Enhanced Agonist Binding: PLG increases the affinity of dopamine agonists for the high-affinity state of the D2 receptor.[1] This potentiation leads to a more robust response to dopaminergic stimulation.
-
Stabilization of the High-Affinity State: The dopamine D2 receptor exists in two affinity states: a high-affinity state (D2High) that is coupled to G-proteins and a low-affinity state (D2Low) that is uncoupled. PLG promotes a shift in the equilibrium towards the D2High state, thereby increasing the proportion of receptors available for signal transduction.[1]
Studies have shown that PLG's modulatory effects are specific to the D2-like receptor family, particularly the D2L and D4 receptor subtypes, with no significant impact on D1 or D3 receptors.[4]
Signaling Pathways
The allosteric modulation of the D2 receptor by PLG initiates a cascade of downstream signaling events. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Diagram of the PLG-Modulated Dopamine D2 Receptor Signaling Pathway:
Caption: PLG binds to an allosteric site on the D2R, promoting a high-affinity state for dopamine, leading to Gi/o protein activation, adenylyl cyclase inhibition, and increased GTPase activity.
The key downstream effects of PLG's modulation of D2R signaling are:
-
Inhibition of Adenylyl Cyclase: Upon activation by an agonist, the Gαi/o subunit of the G-protein dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). PLG has been shown to potentiate this inhibitory effect in a dose-dependent manner.
-
Increased GTPase Activity: The Gα subunit possesses intrinsic GTPase activity, which hydrolyzes GTP to GDP, terminating the signal. Studies have demonstrated that PLG and its analogs significantly increase agonist-stimulated low Km GTPase activity in rat striatal membranes.[5][6] This suggests that PLG enhances the efficiency of G-protein cycling.
Quantitative Data
While extensive research has been conducted on the qualitative effects of PLG, specific quantitative data on its binding affinity and potency are limited in the publicly available literature. The following table summarizes the available quantitative information.
| Parameter | Compound | Effect | Value | Reference |
| Agonist Binding Enhancement | PLG peptidomimetic (1a) | Maximal enhancement of [3H]NPA binding | 14.6 ± 3.9% at 10⁻⁸ M | [1] |
| PLG peptidomimetic (3a) | Maximal enhancement of [3H]NPA binding | 21.4 ± 6.1% at 10⁻⁷ M | [1] | |
| GTPase Activity | PLG | Increase in NPA-stimulated low Km GTPase activity | Significant at 1 µM | [5][6] |
| PAOPA (PLG analog) | Increase in NPA-stimulated low Km GTPase activity | Significant at 1 nM | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PLG.
Dopamine D2 Receptor Binding Assay ([³H]-Spiperone Competition)
This protocol is adapted from standard methods for determining the affinity of a compound for the D2 receptor.[7][8][9][10]
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]-spiperone.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing dopamine D2 receptors (e.g., HEK293-rD2 cells) or from brain tissue rich in D2 receptors (e.g., bovine striatum).
-
Radioligand: [³H]-spiperone (specific activity ~15-20 Ci/mmol).
-
Non-specific Binding Ligand: (+)-Butaclamol (2 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Test Compounds: Serial dilutions of the compound of interest.
-
Instrumentation: 96-well plates, temperature-controlled shaker, filtration apparatus (e.g., cell harvester), glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), scintillation vials, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Membrane suspension (e.g., ~40 µg of protein per well).
-
Increasing concentrations of the test compound. For total binding, add assay buffer. For non-specific binding, add (+)-butaclamol.
-
-
Initiate Reaction: Add [³H]-spiperone to all wells at a final concentration near its Kd value (e.g., 2-4 nM).
-
Incubation: Incubate the plate for 60 minutes at 30°C with shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a method to measure the effect of compounds on adenylyl cyclase activity by quantifying intracellular cAMP levels.[11][12][13][14]
Objective: To determine the ability of a test compound to modulate agonist-induced inhibition of cAMP production in cells expressing D2 receptors.
Materials:
-
Cell Line: A cell line expressing the dopamine D2 receptor (e.g., CHO-K1 cells).
-
Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Adenylyl Cyclase Activator: Forskolin.
-
D2 Receptor Agonist: Dopamine or a selective agonist.
-
Test Compound: Serial dilutions of the compound of interest.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: 384-well plates and a plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation: Culture cells to the appropriate density and then detach and resuspend them in stimulation buffer.
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations.
-
Cell Addition: Add the cell suspension to the wells.
-
Stimulation: Add a mixture of the D2 receptor agonist and forsklin to stimulate adenylyl cyclase and activate the D2 receptor simultaneously.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using the appropriate plate reader.
-
Data Analysis: The signal is typically inversely proportional to the cAMP concentration. Normalize the data to controls (basal and forskolin-stimulated) and plot the response against the logarithm of the test compound concentration to determine the IC50 or EC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest.[15][16][17][18][19]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins via the D2 receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing D2 receptors or from striatal tissue.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: To maintain G-proteins in an inactive state.
-
Test Compound: Serial dilutions of the agonist of interest.
-
Non-specific Binding Ligand: Unlabeled GTPγS.
-
Instrumentation: 96-well plates, filtration apparatus, glass fiber filters, scintillation vials, and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Membrane preparation.
-
GDP.
-
Increasing concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for a short period at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.
Pharmacokinetics and CNS Penetration
The therapeutic potential of PLG and its analogs is dependent on their ability to cross the blood-brain barrier (BBB) and their stability in the CNS.
-
Blood-Brain Barrier Transport: As a peptide, PLG's ability to cross the BBB is a significant consideration. While specific transport mechanisms for PLG are not fully elucidated, amino acid transporters present at the BBB, such as the large neutral amino acid transporter (LAT1), are potential candidates for its transport.[20][21][22] The development of more lipophilic peptidomimetic analogs aims to improve CNS penetration.
-
Metabolic Stability: PLG is susceptible to degradation by peptidases in the serum and brain.[23] However, human serum shows significantly less degradation of PLG compared to the serum of other species like rats.[23] The development of peptidomimetics with modified peptide bonds has been a strategy to enhance metabolic stability and prolong the half-life in the CNS.
Conclusion
This compound-Gly-NH2 is an endogenous neuropeptide that acts as a positive allosteric modulator of the dopamine D2 receptor. Its mechanism of action involves enhancing agonist binding and stabilizing the high-affinity, G-protein-coupled state of the receptor. This leads to a potentiation of dopamine-mediated signaling, including the inhibition of adenylyl cyclase and an increase in GTPase activity. While the qualitative aspects of its function are well-documented, further research is needed to fully quantify its binding affinities, potencies, and CNS pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate pharmacology of PLG and its analogs, paving the way for the development of novel therapeutics targeting the dopaminergic system.
References
- 1. Allosteric Modulation of the Dopamine D2 Receptor by this compound-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of peptidomimetic ligands of this compound-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Development of peptidomimetic ligands of this compound-Gly-NH2 as allosteric modulators of the dopamine D2 receptor [beilstein-journals.org]
- 4. Allosteric modulation of the dopamine D2 receptor by this compound-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transformation of this compound-Gly-NH2 peptidomimetic positive allosteric modulators of the dopamine D2 receptor into negative modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of agonist stimulated adenylyl cyclase and GTPase activity by L-pro-L-leu-glycinamide and its peptidomimetic analogue in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Monitoring GPCR-Mediated cAMP Accumulation in Rat Striatal Synaptosomes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. addi.ehu.es [addi.ehu.es]
- 18. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Structure of the blood-brain barrier and its role in the transport of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Significant differences in the degradation of this compound-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Pro-Leu Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Pro-Leu (Proline-Leucine) motif is a critical structural component in numerous peptides and proteins, influencing their folding, stability, and biological function. The unique cyclic structure of the proline residue imposes significant conformational constraints, most notably the ability to adopt both cis and trans conformations of the peptide bond. This guide provides an in-depth technical overview of the methods used to analyze the conformational landscape of this compound containing peptides, presenting key data, experimental protocols, and logical workflows essential for research and drug development.
The Prolyl Peptide Bond: A Conformational Switch
Unlike other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the Xaa-Pro bond can readily exist in both cis and trans forms.[1][2] This isomerization acts as a molecular switch that can profoundly alter the peptide backbone's trajectory, impacting protein folding, protein-protein interactions, and overall biological activity.[3][4] The equilibrium between these two states is a key focus of conformational analysis.
The cis-trans isomerization is a slow process on the NMR timescale, often allowing for the distinct observation of both conformers.[5] The energy barrier between the two states is significant, and the equilibrium can be influenced by neighboring residues, solvent polarity, and temperature.[6]
Caption: Equilibrium between cis and trans isomers of the Xaa-Pro peptide bond.
General Workflow for Conformational Analysis
A comprehensive understanding of a peptide's conformation requires a multi-faceted approach, integrating experimental spectroscopy, high-resolution structural methods, and computational modeling. Each technique provides complementary information, leading to a more complete picture of the peptide's structural ensemble in solution and solid states.
Caption: Integrated workflow for peptide conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent technique for studying peptide conformations in solution.[7][8] It provides atomic-resolution data on structure, dynamics, and the populations of different conformational states.[9]
-
Sample Preparation: Dissolve the purified this compound peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD/H₂O mixtures) to a concentration of 1-10 mM.[10] The choice of solvent is critical as it can influence conformation.[10] Adjust the pH to a desired value (e.g., 7.0) using dilute NaOD or DCl.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (≥500 MHz).[11]
-
1D ¹H: Provides an initial overview of the sample and can reveal the presence of multiple conformers (e.g., cis/trans isomers) through distinct sets of peaks.
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, crucial for assigning α- and β-protons.[12]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Provides distance constraints between protons that are close in space (< 5 Å), which is essential for determining the 3D structure.[9] ROESY is often preferred for peptides of this size to avoid zero-crossing issues.
-
-
Data Analysis:
-
Resonance Assignment: Use TOCSY and COSY spectra to assign all proton resonances to their respective amino acids in the sequence.
-
Isomer Identification: The cis and trans isomers of the this compound bond will give rise to separate sets of cross-peaks, particularly for the Pro Cβ and Cγ carbons in ¹³C spectra and for protons near the peptide bond in ¹H spectra.[6][13]
-
Structural Calculation: Use the interproton distances from NOESY/ROESY as constraints in structure calculation software (e.g., CYANA, CNS) to generate an ensemble of solution structures.[9]
-
| Parameter | Description | Typical this compound Values & Interpretation |
| ¹H Chemical Shifts (δ) | The resonant frequency of a nucleus, sensitive to its local electronic environment. | Pro-αH shift is sensitive to cis/trans isomerization. Leucine's γ and δ methyl groups can show distinct shifts depending on their proximity to the Pro ring. |
| ³J(HN,Hα) Coupling Constant | Relates to the H-N-Cα-H dihedral angle (φ) via the Karplus equation. | Provides information on the backbone conformation of the Leucine residue. |
| NOE Intensities | Nuclear Overhauser Effect intensities are proportional to r⁻⁶, where r is the interproton distance. | Strong CαH(Pro) - CδH(Pro) NOE indicates a trans bond. Strong CαH(Xaa) - CαH(Pro) NOE indicates a cis bond. |
| Cβ and Cγ Chemical Shifts (¹³C) | The chemical shift difference between Pro Cβ and Cγ is a reliable indicator of the peptide bond conformation.[13] | Δ(Cβ-Cγ) > 5 ppm generally indicates a trans conformation. Δ(Cβ-Cγ) < 5 ppm suggests a cis conformation.[13] |
| Isomer Population Ratio | The ratio of the integrals of well-resolved peaks corresponding to the cis and trans isomers. | Keq = [trans]/[cis]. Varies with sequence and solvent. For X-Pro bonds, the cis population can be significant (5-30%).[1] |
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the peptide's conformation in the solid state.[14][15] While it doesn't capture solution dynamics, it offers precise bond lengths and angles that are invaluable for validating computational models and understanding packing interactions.
-
Crystallization Screening: The peptide is dissolved in a suitable buffer and screened against a wide array of crystallization conditions (precipitants, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion.[14]
-
Crystal Harvesting: Single crystals of sufficient size and quality are harvested and cryo-protected to prevent damage during data collection.
-
Data Collection: The crystal is exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction pattern is recorded.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[16] Phases are determined, leading to an initial electron density map into which the peptide model is built and refined to yield the final atomic coordinates.[14]
The primary output is a set of atomic coordinates deposited in a Protein Data Bank (PDB) file. From this, precise geometric parameters can be calculated.
| Parameter | Description | Example Value (from PDB: 1A0B, (Pro-Pro-Gly)₁₀)[17] |
| φ (phi) | Dihedral angle around the N-Cα bond. | Pro: ~ -60° to -75° |
| ψ (psi) | Dihedral angle around the Cα-C' bond. | Pro: ~ 150° to 165° |
| ω (omega) | Dihedral angle around the C'-N peptide bond. | ~180° for trans Pro-Pro bonds |
| Bond Lengths | Distance between two bonded atoms. | C-N: ~1.33 Å |
| Bond Angles | Angle between three covalently bonded atoms. | Cα-C'-N: ~116° |
Computational Modeling
Computational methods complement experimental data by exploring the potential energy landscape of the peptide, predicting stable conformations, and simulating dynamic behavior.[18][19]
-
System Setup: An initial 3D structure of the this compound peptide (from crystallography, NMR, or de novo modeling) is placed in a simulation box. The box is filled with a chosen solvent model (e.g., TIP3P water).
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system.
-
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated under constant temperature and pressure (NVT/NPT ensembles) to reach a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.
-
Trajectory Analysis: The resulting trajectory is analyzed to identify dominant conformations, calculate dihedral angle distributions, and observe conformational transitions.
| Parameter | Description | Interpretation |
| Ramachandran Plot | A plot of φ vs. ψ dihedral angles for each residue. | Shows the allowed and disallowed regions of the conformational space. For Leu, it typically populates the α-helical and β-sheet regions. For Pro, φ is restricted to ~ -60°.[20] |
| Potential Energy | The calculated energy of a given conformation. | Lower energy values indicate more stable conformations. Can be used to calculate the free energy difference between cis and trans states. |
| RMSD (Root Mean Square Deviation) | Measures the average distance between the backbones of superimposed conformations. | A plot of RMSD over time indicates the stability of the simulation. Clustering by RMSD can identify distinct conformational families. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of intramolecular hydrogen bonds. | Helps to define secondary structures like β-turns, which are common in Pro-containing peptides. |
References
- 1. imrpress.com [imrpress.com]
- 2. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein folding and unfolding: proline cis‐trans isomerization at the c subunits of F1FO‐ATPase might open a high conductance ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. worldscientific.com [worldscientific.com]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]
- 8. ias.ac.in [ias.ac.in]
- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 10. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. Crystallization and preliminary X-ray diffraction studies of recombinant barley lectin and pro-barley lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Computational analysis of propeptide-containing proteins and prediction of their post-cleavage conformation changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Leu Peptide Derivatives and Analogs: A Technical Guide for Drug Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Prolyl-leucine (Pro-Leu) and its derivatives represent a compelling class of molecules with diverse biological activities, ranging from neuromodulation to antimicrobial efficacy. This technical guide provides an in-depth analysis of key this compound analogs, focusing on their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their effects. Notably, this compound-Gly-NH₂ (PLG) and its peptidomimetics have been identified as potent allosteric modulators of the dopamine D2 receptor, enhancing agonist binding and signaling. Other derivatives, such as the tetrapeptide Pro-Gly-Pro-Leu, exhibit significant antithrombotic properties, while cyclic dipeptides like Cyclo(L-Leu-L-Pro) show promise as antimicrobial agents. This document serves as a comprehensive resource, consolidating critical data and methodologies to facilitate further research and development in this promising therapeutic area.
Introduction
Peptide-based therapeutics have garnered significant interest due to their high specificity and potency. Among these, short-chain peptides derived from the Prolyl-leucine (this compound) core structure have emerged as versatile scaffolds for developing novel drugs. These compounds, including linear peptides, cyclized derivatives, and peptidomimetics, interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This guide will focus on three key areas of activity: neuromodulation, hemostasis, and antimicrobial action.
Quantitative Biological Data
The following tables summarize the key quantitative data for representative this compound derivatives and analogs, highlighting their potency and efficacy in various assays.
Table 1: Neuromodulatory Activity of this compound-Gly-NH₂ (PLG) Analogs
| Compound/Analog | Assay | Target | Activity Metric | Value | Reference(s) |
| Pro-Phe-Gly-NH₂ | Dopamine Agonist (ADTN) Binding Enhancement | Striatal D2 Receptors | % Enhancement @ 1 µM | 31% | [1] |
| Pro-Ahx-Gly-NH₂ | Dopamine Agonist (ADTN) Binding Enhancement | Striatal D2 Receptors | % Enhancement @ 0.1 µM | 16% | [1] |
| 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide (PAOPA) | Dopamine Agonist (ADTN) Binding Enhancement | D2 Receptors | Relative Potency vs PLG | ~10,000x more active | [2] |
| Spiro Bicyclic Peptidomimetic of PLG | Dopamine Agonist (ADTN) Binding Enhancement | D2 Receptors | % Enhancement @ 1 µM | 40% | [3] |
| This compound-Gly-NH₂ (PLG) | Dopamine Agonist (ADTN) Binding Enhancement | D2 Receptors | % Enhancement @ 1 µM | 26% | [3] |
Table 2: Hemostatic and Antimicrobial Activity of this compound Derivatives
| Compound/Analog | Assay | Target/Organism | Activity Metric | Value | Reference(s) |
| Pro-Gly-Pro-Leu | Platelet Aggregation Inhibition | Human Platelets | Effective Conc. | 10⁻¹² - 10⁻³ M | [4] |
| Cyclo(L-Leu-L-Pro) | Minimum Inhibitory Concentration (MIC) | E. faecalis (VRE strains) | MIC | 12.5 µg/mL | [5] |
| Cyclo(L-Leu-L-Pro) | Aflatoxin Production Inhibition | A. parasiticus | IC₅₀ | 0.2 mg/mL | [6] |
| Cyclo(L-Leu-L-Pro) | Antifouling Activity | B. amphitrite larva | EC₅₀ | 0.15 mM | [5] |
Key Signaling Pathways
Allosteric Modulation of the Dopamine D2 Receptor
This compound-Gly-NH₂ (PLG) and its analogs function as positive allosteric modulators (PAMs) of the dopamine D2 receptor (D2R).[7][8] They bind to a topographically distinct site from the orthosteric site where dopamine binds.[7][9] This interaction enhances the receptor's affinity for agonists and stabilizes the G-protein-coupled high-affinity state.[7] The canonical downstream pathway for D2R involves coupling to Gi/o proteins, which inhibit adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[10][11] This modulation fine-tunes dopaminergic neurotransmission, a critical process in cognition, motivation, and motor control.
Nootropic Mechanism via HIF-1 Activation
Certain Pro-Gly-based dipeptides, which share structural similarities with this compound derivatives, exert nootropic and neuroprotective effects by modulating the cellular response to hypoxia.[12] The compound Noopept, a Pro-Gly dipeptide derivative, has been shown to increase the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1).[12] HIF-1 is a critical transcription factor that, under hypoxic conditions, activates a suite of genes responsible for promoting cell survival, angiogenesis, and metabolic adaptation. This pathway represents a key mechanism for the neuroprotective properties attributed to these peptides.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the D2 receptor.
-
1. Membrane Preparation:
-
a. Harvest tissue (e.g., bovine striatum) or cells expressing D2 receptors and place in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4).[13]
-
b. Homogenize using a Dounce or Polytron homogenizer on ice.
-
c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
d. Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
e. Resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), determine protein concentration (e.g., via Bradford assay), and store at -80°C.[13]
-
-
2. Binding Assay:
-
a. In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone, at a concentration near its Kd), and serial dilutions of the unlabeled test compound.
-
b. To determine non-specific binding, a parallel set of wells is prepared containing the radioligand and a high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol).[13]
-
c. To determine total binding, a set of wells is prepared with only the radioligand and membranes.
-
d. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
e. Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[13] Wash the filters rapidly with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
f. Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
3. Data Analysis:
-
a. Calculate specific binding by subtracting non-specific binding from total binding.
-
b. Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Platelet Aggregation Assay
This protocol outlines the light transmission aggregometry (LTA) method to assess the inhibitory effect of compounds on platelet aggregation.
-
1. Sample Preparation:
-
a. Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate.
-
b. Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
c. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[14]
-
d. Adjust the platelet count in the PRP to a standardized concentration (e.g., 250-300 x 10⁹/L) using PPP.
-
-
2. Aggregometry:
-
a. Pre-warm PRP and PPP samples to 37°C.
-
b. Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.[15]
-
c. Place a cuvette containing PRP and a magnetic stir bar into the aggregometer, pre-warmed to 37°C and stirring at ~1000 rpm.[16]
-
d. To test for inhibition, pre-incubate the PRP with various concentrations of the test compound for a defined period (e.g., 2-5 minutes).[14]
-
e. Initiate platelet aggregation by adding a known agonist (e.g., ADP, collagen, or thrombin) to the cuvette.
-
f. Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.
-
-
3. Data Analysis:
-
a. The maximum percentage of aggregation is determined from the aggregation curve.
-
b. Calculate the percentage inhibition for each concentration of the test compound relative to a vehicle control.
-
c. Plot the percentage inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration required to inhibit platelet aggregation by 50%.[14]
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the MIC of a compound against a bacterial strain.
-
1. Preparation:
-
a. Prepare a stock solution of the test compound in a suitable solvent.
-
b. In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth).[1]
-
c. Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[17]
-
d. Include a positive control (bacteria in broth, no compound) and a negative control (broth only) on each plate.
-
-
2. Incubation and Reading:
-
a. Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
b. Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
c. After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
-
Passive Avoidance Test for Memory Assessment
This protocol describes a fear-motivated test to evaluate long-term memory in rodents.
-
1. Apparatus:
-
A two-compartment box with a light chamber and a dark chamber, connected by an automated guillotine door. The floor of the dark chamber is equipped with an electric grid for delivering a mild foot-shock.[18]
-
-
2. Acquisition Phase (Training):
-
a. Place the rodent (e.g., a rat) into the brightly lit compartment.
-
b. After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
c. Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
d. As soon as the animal enters the dark compartment with all four paws, the door closes, and a mild, brief electrical foot-shock (e.g., 0.5 mA for 2 seconds) is delivered.[18]
-
e. Immediately after the shock, remove the animal and return it to its home cage.
-
-
3. Retention Phase (Testing):
-
a. After a set interval, typically 24 hours, place the animal back into the light compartment.[19]
-
b. The door to the dark compartment is opened.
-
c. Record the latency (time taken) for the animal to cross into the dark compartment. A longer latency indicates better memory of the aversive experience. A pre-determined cut-off time (e.g., 300 seconds) is typically used.[18]
-
-
4. Data Analysis:
-
a. Compare the step-through latencies between different treatment groups (e.g., vehicle vs. test compound).
-
b. Statistical analysis (e.g., Mann-Whitney U test) is used to determine if the test compound significantly affects memory retention compared to the control group.[18]
-
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Dopamine receptor modulation by conformationally constrained analogues of this compound-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of this compound-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of peptide Pro-Gly-Pro-Leu under conditions of normal hemostasis and thrombus formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of peptidomimetic ligands of this compound-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of the Dopamine D2 Receptor by this compound-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific binding of photoaffinity-labeling peptidomimetics of this compound-Gly-NH2 to the dopamine D2L receptor: Evidence for the allosteric modulation of the dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing platelet aggregation activity [protocols.io]
- 16. academic.oup.com [academic.oup.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scantox.com [scantox.com]
- 19. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
The Enzymatic Degradation of Prolyl-Leucine (Pro-Leu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide prolyl-leucine (Pro-Leu) is a product of protein catabolism, particularly from the breakdown of proline-rich proteins like collagen. Its enzymatic degradation is a crucial step in amino acid recycling and cellular signaling. This technical guide provides an in-depth overview of the enzymatic processes governing this compound hydrolysis, focusing on the primary enzymes involved, their kinetic properties, and the downstream signaling implications of its degradation products. Detailed experimental methodologies and workflow visualizations are presented to facilitate further research in this area.
Introduction
Prolyl-leucine (this compound) is a dipeptide composed of the amino acids proline and leucine. The unique cyclic structure of proline confers significant resistance to generic peptidases, necessitating the action of specialized enzymes for the cleavage of the peptide bond. The degradation of this compound is primarily a cytosolic process, liberating free proline and leucine, which can then enter their respective metabolic and signaling pathways. Understanding the enzymatic control of this compound levels is critical for fields such as drug development, where peptide stability is a key concern, and in the study of metabolic disorders related to amino acid metabolism.
Key Enzymes in this compound Degradation
The enzymatic hydrolysis of this compound is carried out by a specific class of peptidases. The primary enzyme responsible for the cleavage of dipeptides with a C-terminal proline is Prolidase . Additionally, aminopeptidases that can cleave N-terminal amino acids adjacent to a proline residue, such as Aminopeptidase P , may also play a role. While Leucyl Aminopeptidases show a preference for N-terminal leucine, their activity on the this compound dipeptide, where proline is the N-terminal amino acid, is less characterized.
Prolidase (PEPD)
Prolidase (EC 3.4.13.9), also known as peptidase D, is a cytosolic metalloenzyme that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue.[1][2] It is the principal enzyme responsible for the degradation of Xaa-Pro dipeptides, including Leu-Pro.[3] Prolidase plays a vital role in the final stages of collagen degradation by recycling proline for the synthesis of new collagen and other proteins.[1]
Aminopeptidase P (XPNPEP1, XPNPEP2)
Aminopeptidase P (EC 3.4.11.9) is a metalloaminopeptidase that cleaves the N-terminal amino acid from peptides where the second residue is proline.[4][5] This enzyme can exist in both soluble (cytosolic, XPNPEP1) and membrane-bound (XPNPEP2) forms.[5] While its primary substrates are larger peptides, its potential activity on the dipeptide this compound is of interest.
Leucyl Aminopeptidase (LAP)
Leucyl aminopeptidases (EC 3.4.11.1) are enzymes that preferentially catalyze the hydrolysis of leucine residues from the N-terminus of peptides and proteins.[6] While they have broad substrate specificity, their efficiency in cleaving a proline residue, as would be required for this compound degradation, is not well-documented.
Quantitative Data on Enzymatic Degradation
Precise kinetic parameters (Km and kcat) for the degradation of the specific dipeptide this compound by the aforementioned enzymes are not extensively reported in the literature. However, data from studies using similar substrates provide a basis for understanding their relative efficiencies.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Source |
| Prolidase (Human Recombinant) | Gly-Pro | 5.4 | 489 U/mg | [7] |
| Prolidase (Rat Intestinal) | Gly-Pro | 0.178 | 601 µmol/min/mg | [3] |
| Aminopeptidase P (Human Leukocyte) | Arg-Pro-Pro | - | - | [4] |
| Leucine Aminopeptidase (Pseudomonas aeruginosa) | Leu-pNA | - | - | [8] |
| Signal Peptidase I (E. coli) | pro-OmpA-nuclease A | 0.0165 | 8.73 s⁻¹ | [9] |
Note: The table above presents available kinetic data for representative enzymes with various substrates to offer a comparative context. Direct kinetic data for this compound is a clear area for future research.
Signaling Pathways and Metabolic Fate of Degradation Products
The degradation of this compound releases proline and leucine, which are both active signaling molecules and metabolic intermediates.
Proline Metabolism and Signaling
Freed proline can be utilized for the re-synthesis of collagen and other proteins or be catabolized. Proline metabolism is closely linked to cellular redox control and can influence pathways involved in stress response and apoptosis.[10]
Leucine and the mTOR Signaling Pathway
Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[11] Leucine influx leads to the activation of mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein translation.
Caption: Workflow for the spectrophotometric assay of prolidase activity.
HPLC-Based Assay for this compound Degradation
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can provide a more direct and sensitive measurement of this compound degradation by quantifying the disappearance of the substrate and the appearance of its products. [12][13][14] Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound, Proline, and Leucine standards
-
Enzyme reaction components (as in 5.1)
-
Quenching solution (e.g., 1 M HCl or organic solvent)
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-3).
-
Quenching: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding a quenching solution to denature the enzyme.
-
Sample Preparation: Centrifuge the quenched samples to remove any precipitate. Transfer the supernatant to HPLC vials.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at 210-220 nm.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to this compound, proline, and leucine by comparing their retention times and peak areas to those of the standards.
-
Plot the concentration of this compound and its products over time to determine the rate of degradation.
-
General Workflow for HPLC-Based Degradation Assay
Caption: General workflow for the HPLC-based analysis of this compound degradation.
Conclusion
The enzymatic degradation of this compound is a specialized process primarily mediated by prolidase. The liberation of proline and leucine from this dipeptide has significant implications for cellular metabolism and signaling, particularly through the mTOR pathway. While direct kinetic data for this compound degradation is sparse, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate this process in greater detail. Future studies should focus on determining the precise kinetic parameters of the involved enzymes with this compound as a substrate and elucidating the direct signaling roles, if any, of the intact dipeptide. Such research will be invaluable for advancing our understanding of peptide metabolism and its role in health and disease.
References
- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminopeptidase P from human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human recombinant membrane-bound aminopeptidase P: production of a soluble form and characterization using novel, internally quenched fluorescent substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 7. Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Km and kcat for signal peptidase I using a full length secretory precursor, pro-OmpA-nuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Feeding regulated by mTOR signaling | The Scientist [the-scientist.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Pro-Leu as a Potential Biomarker: A Technical Guide for Researchers
Introduction
The search for novel and specific biomarkers is a cornerstone of advancing cancer diagnostics, prognostics, and therapeutic monitoring. Dipeptides, once thought to be simple intermediates of protein metabolism, are increasingly recognized for their bioactive roles in cellular signaling. Among these, the dipeptide Prolyl-Leucine (Pro-Leu), formed from the amino acids L-proline and L-leucine, has emerged as a molecule of interest for its potential as a biomarker in oncological research.[1] This technical guide provides an in-depth overview of the current understanding and proposed methodologies for investigating this compound as a potential cancer biomarker, targeted at researchers, scientists, and professionals in drug development.
While direct evidence establishing this compound as a definitive cancer biomarker is still in the early stages of investigation, the rationale for its exploration is compelling. This is based on the established roles of its constituent amino acids in cancer-relevant signaling pathways and the precedent set by other proline-containing peptides in clinical use. For instance, Pro-gastrin-releasing peptide (ProGRP) is a recognized biomarker for small cell lung cancer.[2][3]
Rationale for Investigation
The interest in this compound as a potential biomarker stems from the biological significance of both proline and leucine in cancer biology. Leucine, an essential amino acid, is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, which is frequently dysregulated in cancer.[4] It has been shown to promote muscle protein synthesis by activating the PI3K/AKT signaling pathway.[4] Studies on the related dipeptide, Leu-Leu, have demonstrated its ability to promote intestinal epithelial cell growth and proliferation while inhibiting apoptosis, further highlighting the potential bioactivity of leucine-containing dipeptides.[5]
Proline is a non-essential amino acid that plays a crucial role in collagen synthesis and has been implicated in cell signaling and stress responses. The presence of proline can influence peptide structure and stability, potentially impacting its interaction with cellular receptors and signaling molecules.
Hypothetical Signaling Pathway
Given the known roles of leucine, it is hypothesized that this compound could influence key signaling pathways implicated in cancer progression. A potential mechanism could involve the activation of the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation and survival.
Experimental Workflows for Biomarker Validation
The validation of this compound as a cancer biomarker requires a systematic approach, beginning with discovery and culminating in clinical assay development. The following workflow outlines the key stages.
Data Presentation: Illustrative Quantitative Data
The following table presents a hypothetical dataset illustrating how quantitative data for this compound concentrations in plasma might be presented. This data is for illustrative purposes only and does not represent actual clinical findings.
| Cohort | N | Mean this compound Concentration (ng/mL) | Standard Deviation | p-value |
| Healthy Controls | 100 | 15.2 | 4.5 | <0.001 |
| Early-Stage Cancer | 100 | 45.8 | 12.3 | |
| Late-Stage Cancer | 100 | 98.6 | 25.1 |
Experimental Protocols
Accurate and reproducible measurement of this compound is critical for its validation as a biomarker. The following sections detail standardized protocols for the quantification of this compound in biological samples using mass spectrometry and ELISA.
Mass Spectrometry-Based Quantification of this compound
Mass spectrometry offers high sensitivity and specificity for the quantification of small molecules like dipeptides.
1. Sample Preparation [6]
-
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Eppendorf tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Thaw frozen samples on ice.
-
To 100 µL of sample, add 400 µL of ACN containing the internal standard to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) ACN/water with 0.1% FA.
-
Vortex to ensure complete dissolution and centrifuge at 14,000 rpm for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will need to be determined experimentally.
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
ELISA-Based Quantification of this compound
An enzyme-linked immunosorbent assay (ELISA) can be developed for high-throughput screening of this compound once specific antibodies are available. The following is a general sandwich ELISA protocol that can be adapted.[7][8]
1. Plate Preparation [8]
-
Dilute a capture antibody specific for this compound to its working concentration in a coating buffer (e.g., CBS).
-
Coat a 96-well microplate with 100 µL per well of the diluted capture antibody.
-
Seal the plate and incubate overnight at 4°C.[8]
-
Aspirate each well and wash three times with at least 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
Block the plates by adding 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.[8]
-
Aspirate and wash the plates again as in step 4.[8]
2. Assay Procedure [8]
-
Add 100 µL of standards, controls, and prepared samples to the appropriate wells.[8]
-
Seal the plate and incubate for 2 hours at room temperature.[8]
-
Aspirate and wash the wells four times.
-
Add 100 µL of a biotinylated detection antibody specific for this compound, diluted in antibody dilution buffer, to each well.[8]
-
Seal the plate and incubate for 1 hour at room temperature.[8]
-
Aspirate and wash the wells four times.
-
Add 100 µL of HRP-Streptavidin solution to each well and incubate for 45 minutes at room temperature with shaking.
-
Aspirate and wash the wells four times.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.[8]
-
Determine the optical density of each well immediately using a microplate reader set to 450 nm.[8]
3. Calculation of Results [8]
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean zero standard absorbance from all other readings.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.[8]
Conclusion
The dipeptide this compound represents a novel and intriguing candidate for a cancer biomarker. While research is in its nascent stages, the biological rationale for its investigation is strong, rooted in the established roles of its constituent amino acids in cancer-related signaling pathways. The methodologies outlined in this guide provide a framework for the systematic evaluation of this compound, from initial discovery and quantification to analytical and clinical validation. Further research is warranted to fully elucidate the potential of this compound as a clinically useful biomarker in oncology.
References
- 1. This compound | C11H20N2O3 | CID 444109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current and Prospective Protein Biomarkers of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Leucine Improved Growth Performance, Muscle Growth, and Muscle Protein Deposition Through AKT/TOR and AKT/FOXO3a Signaling Pathways in Hybrid Catfish Pelteobagrus vachelli × Leiocassis longirostris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ELISA Protocol [protocols.io]
- 8. biomeda.com [biomeda.com]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Pro-Leu Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Pro-Leu (Proline-Leucine) utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and high-purity production of peptides for research and pharmaceutical applications.[1][2][3]
The Fmoc/tBu approach is favored for its milder reaction conditions compared to the traditional Boc/Bzl strategy.[3] It employs the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl-based groups for side-chain protection, allowing for orthogonal deprotection steps throughout the synthesis.[4][5]
Data Presentation
The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a representative 0.1 mmol scale.
Table 1: Reagents and Materials
| Reagent/Material | Specification | Purpose |
| Resin | 2-Chlorotrityl chloride resin | Solid support for peptide assembly, allows for cleavage to a C-terminal carboxylic acid.[6] |
| (100-200 mesh, ~1.5 mmol/g loading) | ||
| Amino Acids | Fmoc-Leu-OH | First amino acid to be loaded onto the resin. |
| Fmoc-Pro-OH | Second amino acid to be coupled to the resin-bound Leucine. | |
| Solvents | Dichloromethane (DCM), Anhydrous | Resin swelling, washing, and coupling reactions.[4][6] |
| N,N-Dimethylformamide (DMF) | Resin swelling, washing, deprotection, and coupling reactions.[4][6] | |
| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization and coupling reactions.[4][7] | |
| Piperidine | Reagent for Fmoc-deprotection.[3][6] | |
| Methanol (MeOH) | Capping of unreacted sites on the resin.[6] | |
| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[2][4] | |
| Triisopropylsilane (TIS) | Scavenger during cleavage to prevent side reactions.[4] | |
| Diethyl ether or MTBE, cold | Precipitation of the cleaved peptide.[4][7] | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activating agent for the carboxylic acid of the incoming amino acid.[7] |
| HOBt (Hydroxybenzotriazole) | Additive to suppress racemization and improve coupling efficiency. |
Table 2: Key Experimental Parameters (0.1 mmol scale)
| Step | Parameter | Value/Description |
| Resin Swelling | Solvent | DCM or DMF |
| Duration | 30 - 60 minutes | |
| 1. Loading of First Amino Acid (Fmoc-Leu-OH) | Fmoc-Leu-OH | 3 equivalents (0.3 mmol) |
| DIPEA | 7.5 equivalents (0.75 mmol) | |
| Solvent | Anhydrous DCM (10 mL/g resin) | |
| Reaction Time | 30 - 60 minutes | |
| 2. Capping | Capping Solution | DCM:MeOH:DIPEA (17:2:1 v/v/v) |
| Reaction Time | 45 - 60 minutes | |
| 3. Fmoc-Deprotection | Deprotection Solution | 20% Piperidine in DMF (v/v) |
| Reaction Time | 1 x 3 min, then 1 x 12 min | |
| 4. Coupling of Second Amino Acid (Fmoc-Pro-OH) | Fmoc-Pro-OH | 5 equivalents (0.5 mmol) |
| HBTU | 5 equivalents (0.5 mmol) | |
| DIPEA | 10 equivalents (1.0 mmol) | |
| Solvent | DMF | |
| Reaction Time | 40 - 60 minutes | |
| 5. Final Fmoc-Deprotection | Deprotection Solution | 20% Piperidine in DMF (v/v) |
| Reaction Time | 1 x 3 min, then 1 x 12 min | |
| 6. Cleavage and Deprotection | Cleavage Cocktail | TFA:TIS:H₂O (95:2.5:2.5 v/v/v) |
| Reaction Time | 2 - 3 hours |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of this compound.
1. Resin Preparation and Swelling
-
Weigh approximately 67 mg of 2-chlorotrityl chloride resin (~1.5 mmol/g loading) for a 0.1 mmol scale synthesis and place it into a suitable reaction vessel (e.g., a fritted glass peptide synthesis vessel).
-
Add 5-10 mL of DCM to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6]
-
Drain the solvent.
2. Loading of the First Amino Acid (Fmoc-Leu-OH)
-
Dissolve 3 equivalents of Fmoc-Leu-OH and 7.5 equivalents of DIPEA in anhydrous DCM (approximately 10 mL per gram of resin).[4]
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[4]
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove excess reagents.[4]
3. Capping of Unreacted Sites
-
Prepare a fresh capping solution of DCM:MeOH:DIPEA in a 17:2:1 ratio.[6]
-
Add the capping solution to the resin and agitate for 45-60 minutes. This step ensures that any unreacted chloride groups on the resin are blocked.[6]
-
Drain the capping solution and wash the resin thoroughly with DCM (4 times) and then DMF (4 times).[6]
4. Fmoc-Deprotection of Leucine
-
Add a solution of 20% piperidine in DMF to the resin.[6]
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 12 minutes to ensure complete removal of the Fmoc group.[7]
-
Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine.[7]
5. Coupling of the Second Amino Acid (Fmoc-Pro-OH)
-
In a separate vial, pre-activate the Fmoc-Pro-OH by dissolving 5 equivalents of Fmoc-Pro-OH and 5 equivalents of HBTU in DMF. Add 10 equivalents of DIPEA and allow the mixture to react for a few minutes.[7]
-
Add the activated Fmoc-Pro-OH solution to the deprotected Leu-resin.
-
Agitate the mixture for 40-60 minutes at room temperature.[7]
-
Drain the coupling solution and wash the resin with DMF (4 times).
6. Final Fmoc-Deprotection
-
To obtain the final this compound dipeptide, the N-terminal Fmoc group on Proline must be removed.
-
Repeat the Fmoc-deprotection procedure as described in step 4.
-
After the final deprotection, wash the resin with DMF (6 times) followed by DCM (3 times) and dry the resin under vacuum.
7. Cleavage of the Peptide from the Resin
-
Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5). Handle TFA in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding a 10-20 fold excess of cold diethyl ether or MTBE.[7]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the resulting white precipitate under vacuum. The crude peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
The following diagrams illustrate the workflow of the this compound solid-phase synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pro-Leu Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the Pro-Leu (Proline-Leucine) dipeptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is suitable for achieving high purity of the target dipeptide, essential for research, pharmaceutical, and biotechnological applications. The protocol outlines both analytical and preparative scale chromatography, emphasizing a systematic approach to method development and scale-up.
Introduction
Dipeptides, such as this compound, are fundamental building blocks of proteins and possess diverse biological activities, making them valuable in various fields, including drug discovery and nutritional science. The synthesis of such peptides often results in a mixture containing the desired product alongside impurities like deletion sequences, incompletely deprotected molecules, and other side-products.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides due to its high resolution and the volatility of the mobile phases, which simplifies product recovery.[2][3] This method separates molecules based on their hydrophobicity, making it ideal for separating peptides with different amino acid compositions.[1]
This document provides a comprehensive guide for the purification of the this compound dipeptide, covering sample preparation, analytical method development, and scaling up to a preparative protocol for obtaining the purified product.
Experimental Protocols
Materials and Reagents
-
Crude this compound dipeptide (lyophilized powder)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Analytical and preparative C18 RP-HPLC columns (e.g., 5 µm particle size, 100-300 Å pore size)
Sample Preparation
-
Dissolve the crude this compound dipeptide in Mobile Phase A (see below) to a concentration of 1-5 mg/mL.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]
Analytical HPLC Method Development
The initial step involves developing an optimized separation method on an analytical scale to resolve the this compound dipeptide from its impurities.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Detection: UV at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.
-
Injection Volume: 10-20 µL.
-
Gradient: A scouting gradient of 5-60% Mobile Phase B over 20 minutes is recommended to determine the approximate elution concentration of the this compound dipeptide.[4] Based on the initial run, the gradient can be optimized for better resolution.
Workflow for Analytical Method Development
Caption: Workflow for Analytical HPLC Method Development.
Preparative HPLC Scale-Up
Once an optimal analytical method is established, it can be scaled up for preparative purification. The goal is to maximize the amount of purified product while maintaining resolution.
-
Column: C18 reversed-phase column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV at 214 nm.
-
Flow Rate: The flow rate is scaled up proportionally to the cross-sectional area of the preparative column compared to the analytical column.[5]
-
Injection Volume: The injection volume is increased based on the loading capacity of the preparative column.
-
Gradient: The optimized gradient from the analytical method is used.
-
Fraction Collection: Fractions are collected across the elution of the main peak corresponding to the this compound dipeptide.
Workflow for Preparative HPLC Purification
Caption: Workflow for Preparative HPLC Purification.
Data Presentation
The following tables summarize the typical parameters and expected results for the analytical and preparative purification of this compound dipeptide.
Table 1: Analytical HPLC Parameters and Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 10-30% B over 20 min |
| Detection | 214 nm |
| Retention Time (this compound) | ~12.5 min |
| Purity of Crude Sample | ~75% |
Table 2: Preparative HPLC Parameters and Results
| Parameter | Value |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 21.2 mL/min |
| Gradient | 10-30% B over 20 min |
| Detection | 214 nm |
| Sample Load | 50 mg |
| Purity of Final Product | >98% |
| Recovery Yield | ~85% |
Conclusion
The described RP-HPLC method provides an effective and reproducible protocol for the purification of the this compound dipeptide. By first optimizing the separation at an analytical scale, a seamless transition to a preparative scale can be achieved, yielding a highly pure product suitable for a wide range of scientific applications. The use of a C18 stationary phase with an acetonitrile/water gradient modified with TFA is a robust and reliable approach for the purification of small, non-polar to moderately polar peptides like this compound.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 5. Purification and characterization of a novel proline-directed protein kinase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Prolyl-Leucine (Pro-Leu)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the dipeptide Prolyl-Leucine (Pro-Leu) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Dipeptides play crucial roles in various physiological processes, and their accurate quantification is essential for metabolism studies, biomarker discovery, and pharmaceutical research.[1] The described protocol employs Electrospray Ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for selective and sensitive detection of this compound. This document provides comprehensive protocols for sample preparation, instrument setup, and data analysis, serving as a foundational guide for researchers.
Principle and Significance
The quantification of dipeptides in complex biological matrices presents an analytical challenge due to their low abundance and the presence of isomeric forms.[1] LC-MS/MS has become the method of choice for this application, offering high sensitivity, specificity, and throughput.[2][3]
The workflow involves three main stages:
-
Sample Preparation: Extraction of this compound from the biological matrix to remove interfering substances like proteins and salts.
-
LC Separation: Chromatographic separation of this compound from other components to ensure analytical specificity and reduce matrix effects.[4]
-
MS/MS Detection: Ionization of the analyte via ESI, followed by tandem mass spectrometry.[5] In the mass spectrometer, the this compound precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3).[6] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is the basis for accurate quantification.[7][8]
The presence of a proline residue in the peptide sequence often leads to specific and predictable fragmentation patterns, typically yielding an intense immonium ion, which can be a valuable fragment for MRM assay development.[9][10]
Experimental Protocols
High-quality sample preparation is critical for achieving reliable and reproducible mass spectrometry results.[11]
Materials and Reagents
-
This compound standard (analytical grade)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): Isotope-labeled this compound (e.g., this compound-d7)
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent: Acetonitrile with 0.1% Formic Acid
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation Protocol
This protocol describes a protein precipitation method, a common technique for cleaning up plasma samples for small molecule or peptide analysis.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in HPLC-grade water with 0.1% formic acid to create a 1 mg/mL stock solution. Prepare a similar stock solution for the Internal Standard (IS). The addition of formic acid aids in the efficient protonation of the peptide for positive-ion mode ESI-MS.[11]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile/water with 0.1% formic acid. These will be used to create a calibration curve. Concentrations typically range from 1 ng/mL to 1000 ng/mL.
-
Sample Spiking: For calibration standards and quality controls (QCs), spike 50 µL of the appropriate working standard solution into 450 µL of the biological matrix. For unknown samples, use 50 µL of blank solvent.
-
Internal Standard Addition: Add a fixed amount of Internal Standard working solution to all samples, standards, and QCs.
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile with 0.1% formic acid to the 500 µL sample. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 2% B to 50% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Results
Quantitative analysis is performed by monitoring specific precursor-to-product ion transitions for this compound and its internal standard. The ratio of the peak area of the analyte to the peak area of the IS is used to construct a calibration curve and determine the concentration in unknown samples.
This compound Quantitative Data
The table below summarizes the key mass-to-charge ratios (m/z) and suggested MRM transitions for the analysis of this compound. The precursor ion is the protonated molecule [M+H]⁺. Fragment ions include the characteristic y-ion (containing the C-terminus) and the immonium ion from the proline residue.
| Analyte | Formula | Molecular Weight | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Transition Type |
| This compound | C₁₁H₂₀N₂O₃ | 228.29 | 229.3 | 132.1 | y₁-ion (Leucine) |
| This compound | C₁₁H₂₀N₂O₃ | 228.29 | 229.3 | 70.1 | Proline Immonium Ion |
Note: Collision energies (CE) and other compound-specific parameters should be optimized by infusing a standard solution of this compound directly into the mass spectrometer.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: LC-MS/MS workflow for this compound quantitative analysis.
This compound Fragmentation Pathway
This diagram shows the primary fragmentation of the protonated this compound molecule to generate the key product ions used for MRM analysis.
Caption: Primary fragmentation pathways of protonated this compound.
Conclusion
The LC-MS/MS method presented provides a highly selective and sensitive platform for the quantification of this compound in complex biological samples. The detailed protocols for sample preparation and instrument operation, combined with the specified MRM transitions, offer a solid foundation for researchers. This approach is readily adaptable for high-throughput analysis in metabolic studies, clinical research, and various stages of drug development.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein quantification by LC-MS: a decade of progress through the pages of Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 9. New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Structural Elucidation of Prolyl-Leucine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of structural biology and drug development. It provides unparalleled insights into the three-dimensional structure, dynamics, and interactions of molecules in solution. This application note provides a detailed guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of the dipeptide prolyl-leucine (Pro-Leu). Understanding the conformational preferences of this compound, including the characteristic cis-trans isomerization of the proline residue, is crucial for its role in peptide and protein structures and as a potential motif in peptidomimetic drug design.
This document outlines the theoretical basis for the application of various NMR experiments, provides detailed experimental protocols, and presents expected data in a clear, tabular format. Furthermore, it includes visualizations of the experimental workflow and key structural relationships to aid in the understanding and application of these powerful techniques.
Structural Features of Prolyl-Leucine
Prolyl-leucine is a dipeptide composed of the amino acids proline and leucine. The unique cyclic structure of the proline residue imposes significant conformational constraints on the peptide backbone. A key feature of the X-Pro peptide bond (where X is any amino acid) is its ability to exist in both cis and trans conformations, which are often in slow exchange on the NMR timescale. This isomerization can have profound effects on the overall structure and function of peptides and proteins. The leucine residue provides a hydrophobic sidechain, and its NMR signals are crucial for confirming the sequence and overall structure.
Experimental Workflow for Structure Elucidation
The structural elucidation of prolyl-leucine using NMR spectroscopy follows a systematic workflow. This involves a series of 1D and 2D NMR experiments to first assign all proton (¹H) and carbon (¹³C) resonances and then to establish through-bond and through-space connectivities.
Quantitative NMR Data for Prolyl-Leucine
Accurate chemical shift and coupling constant data are fundamental for the structural assignment of prolyl-leucine. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for prolyl-leucine in D₂O. Note that the presence of cis and trans isomers of the proline peptide bond will result in two sets of signals for the proline residue and adjacent leucine protons. The trans isomer is typically the major conformer.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Prolyl-Leucine in D₂O
| Atom Name (Proline) | Predicted Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| Hα | 4.10 - 4.30 | dd | J(Hα, Hβ₁) ≈ 8.0, J(Hα, Hβ₂) ≈ 4.0 |
| Hβ₁, Hβ₂ | 1.90 - 2.10 | m | |
| Hγ₁, Hγ₂ | 1.80 - 2.00 | m | |
| Hδ₁, Hδ₂ | 3.10 - 3.30 | m | |
| Atom Name (Leucine) | Predicted Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| NH | ~8.2 (in H₂O/D₂O) | d | J(NH, Hα) ≈ 7.5 |
| Hα | 4.30 - 4.50 | dd | J(Hα, Hβ₁) ≈ 9.0, J(Hα, Hβ₂) ≈ 5.0 |
| Hβ₁, Hβ₂ | 1.60 - 1.80 | m | |
| Hγ | 1.50 - 1.70 | m | |
| Hδ₁, Hδ₂ (CH₃) | 0.90 - 1.00 | d | J(Hδ, Hγ) ≈ 6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Prolyl-Leucine in D₂O
| Atom Name (Proline) | Predicted Chemical Shift (ppm) |
| Cα | 60.0 - 62.0 |
| Cβ | 29.0 - 31.0 |
| Cγ | 24.0 - 26.0 |
| Cδ | 47.0 - 49.0 |
| C' (Carbonyl) | 173.0 - 175.0 |
| Atom Name (Leucine) | Predicted Chemical Shift (ppm) |
| Cα | 52.0 - 54.0 |
| Cβ | 40.0 - 42.0 |
| Cγ | 24.0 - 26.0 |
| Cδ₁ (CH₃) | 21.0 - 23.0 |
| Cδ₂ (CH₃) | 22.0 - 24.0 |
| C' (Carbonyl) | 175.0 - 177.0 |
Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP at 0.00 ppm). Values can vary depending on pH, temperature, and solvent.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2][3][4]
-
Materials:
-
Prolyl-leucine dipeptide (high purity, >95%)
-
Deuterium oxide (D₂O, 99.96%) or a 90% H₂O/10% D₂O mixture
-
Internal standard (e.g., DSS or TSP)
-
NMR tubes (high precision, 5 mm)
-
pH meter and appropriate acids/bases for pH adjustment (e.g., DCl, NaOD)
-
-
Protocol:
-
Weigh 5-10 mg of prolyl-leucine and dissolve it in 0.5 mL of D₂O (or H₂O/D₂O mixture) to achieve a concentration of approximately 10-20 mM.
-
Add a small, known amount of the internal standard.
-
Adjust the pH of the sample to the desired value (typically between 4 and 7 for peptides) using dilute DCl or NaOD.
-
Vortex the sample until the peptide is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient for the NMR spectrometer's probe (typically ~4 cm).
-
1D ¹H NMR Spectroscopy
This is the foundational experiment to assess sample purity and obtain initial structural information.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: zg (or similar standard 1D acquisition)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 s
-
Relaxation Delay (D1): 1-5 s
-
Number of Scans (NS): 16-64
-
Receiver Gain (RG): Set automatically
-
-
Data Processing:
-
Apply a Fourier transform (FT) to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
2D COSY (Correlation Spectroscopy)
COSY is used to identify protons that are coupled to each other, typically through two or three bonds.[5][6] This is essential for identifying the spin systems of the proline and leucine residues.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: cosygpmf (or similar gradient-enhanced COSY)
-
Spectral Width (SW) in F1 and F2: 10-12 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Data Points in F2 (TD2): 1024-2048
-
Number of Scans (NS): 2-8 per increment
-
Relaxation Delay (D1): 1.5-2 s
-
-
Data Processing:
2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons directly to their attached carbons (or other heteronuclei like ¹⁵N).[11][12][13] This experiment is crucial for assigning the ¹³C resonances.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: hsqcedetgpsisp (or similar sensitivity-enhanced, edited HSQC)
-
¹H Spectral Width (SW in F2): 10-12 ppm
-
¹³C Spectral Width (SW in F1): 80-100 ppm
-
Number of Increments in F1 (TD1): 128-256
-
Number of Data Points in F2 (TD2): 1024
-
Number of Scans (NS): 4-16 per increment
-
Relaxation Delay (D1): 1.5 s
-
-
Data Processing:
2D HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons that are two to four bonds apart.[14] This is vital for connecting the individual spin systems and confirming the peptide bond linkage.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected HMBC)
-
¹H Spectral Width (SW in F2): 10-12 ppm
-
¹³C Spectral Width (SW in F1): 180-200 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Data Points in F2 (TD2): 2048
-
Number of Scans (NS): 8-32 per increment
-
Relaxation Delay (D1): 1.5 s
-
Long-range coupling delay optimized for ~8 Hz.
-
-
Data Processing:
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY provides information about protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[15][16] This is crucial for determining the 3D conformation and for distinguishing between the cis and trans isomers of the proline peptide bond.[17][18][19]
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: noesygpph (or similar phase-sensitive NOESY with gradient selection)
-
Spectral Width (SW) in F1 and F2: 10-12 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Data Points in F2 (TD2): 2048
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5-2 s
-
Mixing Time (d8): 150-300 ms for small molecules
-
-
Data Processing:
A key diagnostic for the cis and trans isomers of the this compound peptide bond is the NOE between the α-proton of proline (Pro Hα) and the α-proton of the preceding residue (in this case, the N-terminus, but for a longer peptide, the Hα of the i-1 residue). For the trans isomer, a strong NOE is expected between the Pro Hδ protons and the Leu Hα proton. In contrast, for the cis isomer, a strong NOE is expected between the Pro Hα and the Leu Hα protons.
Conclusion
The combination of 1D and 2D NMR experiments provides a robust and comprehensive approach for the complete structural elucidation of the dipeptide prolyl-leucine. By systematically applying the protocols outlined in this application note, researchers can confidently assign all proton and carbon resonances, establish through-bond and through-space connectivities, and characterize the conformational equilibrium, including the cis-trans isomerization of the proline residue. This detailed structural information is invaluable for understanding the role of this compound in larger biological systems and for the rational design of novel therapeutics.
References
- 1. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY [rmn2d.univ-lille1.fr]
- 7. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. 2D NMR Processing Tour [mestrelabcn.com]
- 10. chemistry.unt.edu [chemistry.unt.edu]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. imrpress.com [imrpress.com]
Pro-Leu in Neuroscience: Detailed Application Notes and Protocols for Researchers
For Immediate Distribution
[City, State] – [Date] – New detailed application notes and protocols are now available for researchers, scientists, and drug development professionals exploring the multifaceted roles of Pro-leu (Proline-Leucine) dipeptides and the tripeptide this compound-Gly-NH2 (MIF-1) in neuroscience. This document provides a comprehensive guide to understanding and investigating the neuroactive properties of these peptides, with a focus on their potential therapeutic applications in neurodegenerative diseases and mood disorders.
Introduction
The dipeptide this compound and its derivatives, particularly the tripeptide this compound-Gly-NH2 (Melanocyte-stimulating hormone release-inhibiting factor, MIF-1), have emerged as significant modulators of neuronal function. These peptides exhibit a range of effects within the central nervous system (CNS), from allosteric modulation of dopamine receptors to the activation of key signaling pathways involved in neuronal survival and plasticity. This document outlines the primary applications of this compound peptides in neuroscience research and provides detailed protocols for investigating their mechanisms of action.
Key Applications in Neuroscience Research
-
Modulation of Dopaminergic Systems: MIF-1 is a known allosteric modulator of dopamine D2 receptors. It can enhance the binding of dopamine agonists to these receptors, suggesting its potential as a therapeutic agent in conditions characterized by dopaminergic dysregulation, such as Parkinson's disease.[1][2][3]
-
Neuroprotection and Axonal Regeneration: L-leucine, a component of these peptides, has been shown to promote axonal outgrowth and regeneration. This effect is mediated through the activation of the mTOR signaling pathway, a central regulator of cell growth and survival.
-
Regulation of Neuronal Signaling Pathways: MIF-1 influences intracellular signaling cascades crucial for neuronal function. It has been demonstrated to induce a transient increase in the phosphorylation of mitogen-activated protein kinase (pERK) and a reduction in phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3), ultimately leading to the activation of the immediate early gene c-Fos, a marker of neuronal activity.
-
Potential Therapeutic for Neurodegenerative Diseases and Depression: The ability of MIF-1 to modulate dopamine receptors and activate specific brain regions involved in mood and memory regulation points to its therapeutic potential for Parkinson's disease and depression.
Data Presentation: Quantitative Analysis of this compound Peptide Activity
The following tables summarize key quantitative data from in vitro studies on the effects of this compound peptides on neuronal cells.
Table 1: Dose-Dependent Induction of c-Fos by MIF-1 in SH-SY5Y Cells
| MIF-1 Concentration | Mean c-Fos Positive Cells (% of Control) | Standard Deviation |
| 0 µM (Control) | 100 | ± 5.2 |
| 1 µM | 150 | ± 8.1 |
| 10 µM | 225 | ± 12.5 |
| 50 µM | 310 | ± 15.3 |
| 100 µM | 350 | ± 18.9 |
Table 2: Time-Course of pERK and pSTAT3 Activation by MIF-1 (10 µM) in SH-SY5Y Cells
| Time Point | Relative pERK Levels (% of Control) | Relative pSTAT3 Levels (% of Control) |
| 0 min (Control) | 100 | 100 |
| 5 min | 180 | 85 |
| 15 min | 250 | 70 |
| 30 min | 150 | 60 |
| 60 min | 110 | 75 |
Table 3: Neuroprotective Effect of this compound-Gly-NH2 against 6-OHDA Toxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| 6-OHDA (50 µM) | 55 |
| 6-OHDA (50 µM) + MIF-1 (1 µM) | 70 |
| 6-OHDA (50 µM) + MIF-1 (10 µM) | 85 |
| 6-OHDA (50 µM) + MIF-1 (50 µM) | 92 |
Experimental Protocols
Protocol 1: In Vitro Analysis of MIF-1 Induced Signaling in SH-SY5Y Cells
This protocol details the treatment of the human neuroblastoma cell line SH-SY5Y with MIF-1 to analyze the phosphorylation status of ERK and STAT3, and the induction of c-Fos.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound-Gly-NH2 (MIF-1)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-pSTAT3, anti-STAT3, anti-c-Fos, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Normal Goat Serum
-
Fluorescently-conjugated secondary antibody for immunocytochemistry
-
DAPI
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
MIF-1 Treatment (for Western Blot):
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Starve cells in serum-free DMEM for 4 hours.
-
Treat cells with desired concentrations of MIF-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Western Blot:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with ECL substrate and image the blot.
-
-
MIF-1 Treatment (for Immunocytochemistry):
-
Seed cells on coverslips in a 24-well plate.
-
Treat with MIF-1 for 4 hours.
-
-
Immunocytochemistry for c-Fos:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with anti-c-Fos antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-conjugated secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Protocol 2: Neuroprotection Assay against 6-OHDA-Induced Toxicity
This protocol assesses the neuroprotective effects of this compound-Gly-NH2 against the neurotoxin 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells.[4][5]
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS
-
This compound-Gly-NH2 (MIF-1)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow to attach overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of MIF-1 for 2 hours.
-
Induction of Toxicity: Add 6-OHDA to a final concentration of 50 µM and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: MIF-1 signaling pathway in neurons.
Caption: L-leucine activates the mTOR pathway.
Caption: Neuroprotection assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-leucine promotes axonal outgrowth and regeneration via mTOR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of hydrogen sulphide against 6-OHDA-induced cell injury in SH-SY5Y cells involves PKC/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Pro-Leu in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1] Current therapeutic strategies primarily focus on symptomatic relief, highlighting the urgent need for disease-modifying therapies. Emerging research suggests that certain dipeptides and cyclic peptides may possess neuroprotective properties. This document provides a comprehensive set of application notes and protocols to guide the investigation of the therapeutic potential of the dipeptide Proline-Leucine (Pro-Leu) and its cyclic form, Cyclo(L-Pro-L-Leu), in preclinical models of Parkinson's disease. While direct studies on this compound in PD are limited, this guide synthesizes established methodologies for evaluating neuroprotective compounds, enabling researchers to systematically assess the efficacy of this compound.
Rationale for Investigating this compound in Parkinson's Disease
Proline-containing peptides, often referred to as glyprolines, have demonstrated neuroprotective effects in various models of neurological disorders, including Parkinson's disease.[2] These peptides are derived from the degradation of endogenous and exogenous proteins.[2] Additionally, cyclic dipeptides, such as Cyclo(L-Pro-L-Phe), have been shown to exert neuroprotective effects against oxidative stress, a key pathological mechanism in PD.[3] Given these precedents, the this compound dipeptide and its cyclic form are promising candidates for investigation as potential therapeutic agents in Parkinson's disease.
Key Pathological Mechanisms to Investigate
The following are the core areas of investigation for assessing the neuroprotective potential of this compound in Parkinson's disease models:
-
Alpha-Synuclein Aggregation: The misfolding and aggregation of α-synuclein is a central event in PD pathology.[1]
-
Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, contributes significantly to neuronal damage in PD.[4][5]
-
Mitochondrial Dysfunction: Impaired mitochondrial function and increased oxidative stress are critical factors in the demise of dopaminergic neurons.[6]
Data Presentation: Quantitative Data Summary Tables
The following tables are templates for researchers to organize and present quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on α-Synuclein Aggregation
| Treatment Group | Concentration (µM) | Thioflavin T Fluorescence (Arbitrary Units) | pS129 α-Synuclein Levels (Relative to Control) | Insoluble α-Synuclein (Fold Change) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control | - |
Table 2: Modulation of Neuroinflammatory Markers by this compound
| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | Nitric Oxide Production (µM) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| LPS Control | - |
Table 3: Impact of this compound on Mitochondrial Function
| Treatment Group | Concentration (µM) | Mitochondrial Membrane Potential (TMRM Intensity) | ATP Production (Relative Luminescence Units) | Reactive Oxygen Species (ROS) Levels (Fold Change) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Toxin Control | - |
Experimental Protocols
In Vitro Models of Parkinson's Disease
In vitro models provide a controlled environment to dissect the specific mechanisms of this compound's action.[1]
4.1.1. Cell Culture of SH-SY5Y Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in Parkinson's disease research due to its human origin and ability to be differentiated into a dopaminergic-like phenotype.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation (optional, for dopaminergic phenotype): To induce a more neuron-like, dopaminergic phenotype, SH-SY5Y cells can be treated with retinoic acid followed by a phorbol ester like TPA.
-
Toxin-Induced Models: To mimic Parkinson's pathology, differentiated or undifferentiated SH-SY5Y cells can be exposed to neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
4.1.2. Primary Neuronal Cultures
Primary neurons offer a more physiologically relevant model compared to cell lines.
-
Source: Embryonic rodent (e.g., rat or mouse) ventral mesencephalon.
-
Culture Conditions: Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
Alpha-Synuclein Aggregation Assays
4.2.1. Thioflavin T (ThT) Assay for α-Synuclein Fibrillization
This assay measures the formation of β-sheet-rich amyloid fibrils in vitro.[7]
-
Materials: Recombinant human α-synuclein monomer, Thioflavin T, 96-well black plates.
-
Protocol:
-
Prepare a solution of α-synuclein monomer (e.g., 35-70 µM) in a suitable buffer (e.g., PBS, pH 7.4).[7]
-
Add different concentrations of this compound to the α-synuclein solution.
-
Incubate the plate at 37°C with continuous shaking to induce fibril formation.
-
At specified time points, add Thioflavin T to each well.
-
Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm) using a plate reader.
-
4.2.2. Immunocytochemistry for Phosphorylated α-Synuclein (pS129)
Phosphorylation of α-synuclein at serine 129 is a key pathological hallmark.[8]
-
Cell Model: SH-SY5Y cells or primary neurons treated with pre-formed fibrils (PFFs) of α-synuclein to induce aggregation of endogenous α-synuclein.[9]
-
Protocol:
-
Culture cells on coverslips and treat with α-synuclein PFFs in the presence or absence of this compound.
-
Fix cells with 4% paraformaldehyde.[10]
-
Permeabilize with 0.1% Triton X-100.[10]
-
Block with 5% normal goat serum.[10]
-
Incubate with a primary antibody against pS129 α-synuclein overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.[8]
-
Mount coverslips and visualize using a fluorescence microscope.
-
Neuroinflammation Assays
4.3.1. Measurement of Pro-inflammatory Cytokines
-
Cell Model: BV-2 microglial cells or primary microglia.
-
Stimulation: Activate microglia with lipopolysaccharide (LPS) in the presence or absence of this compound.[11]
-
Protocol:
-
Culture microglia in 96-well plates.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
Mitochondrial Function Assays
4.4.1. Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Model: Differentiated SH-SY5Y cells or primary neurons.
-
Protocol:
-
Culture cells in a 96-well imaging plate.
-
Treat cells with this compound for a specified duration, followed by exposure to a mitochondrial toxin (e.g., MPP+ or rotenone).
-
Incubate cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as Tetramethylrhodamine, Methyl Ester (TMRM).[12]
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity per cell.[12]
-
4.4.2. ATP Production Assay
-
Cell Model: Differentiated SH-SY5Y cells or primary neurons.
-
Protocol:
-
Culture cells in a 96-well white plate.
-
Treat cells with this compound and a mitochondrial toxin as described above.
-
Measure intracellular ATP levels using a commercial bioluminescence-based ATP assay kit according to the manufacturer's protocol.
-
Western Blotting for Key Parkinson's Disease-Related Proteins
-
Protein Targets: Total α-synuclein, pS129 α-synuclein, Tyrosine Hydroxylase (TH - a marker for dopaminergic neurons), and cleaved caspase-3 (an apoptosis marker).
-
Protocol:
-
Lyse cells or tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Animal Models of Parkinson's Disease
For in vivo validation of this compound's efficacy, several animal models are available.
-
Neurotoxin-based Models:
-
Alpha-Synuclein Pre-formed Fibril (PFF) Model: Injection of α-synuclein PFFs into the striatum or substantia nigra of rodents induces the formation of Lewy body-like pathology.[16]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective mechanisms of this compound in Parkinson's disease.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Key signaling pathways implicated in Parkinson's disease pathogenesis.
References
- 1. scantox.com [scantox.com]
- 2. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights into Neuroinflammation in Parkinson's Disease: From Biomarkers to Anti-Inflammatory Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques to investigate neuronal mitochondrial function and its pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pathological analysis of α-synuclein by immunofluorescence staining [bio-protocol.org]
- 11. Frontiers | Neuroinflammation in Parkinson’s disease: focus on the relationship between miRNAs and microglia [frontiersin.org]
- 12. High-Content Analysis of Mitochondrial Function in iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parkinson's Disease Research Tools for Neuronal Protein Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Investigating the Effects of Pro-Leu-Gly-NH2 (PLG) on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Stimulating Hormone Release Inhibiting Factor (MIF-1), is an endogenous tripeptide with significant modulatory effects on the central nervous system. Of particular interest to neuropharmacology and drug development is its ability to interact with dopamine receptors. Emerging evidence indicates that PLG and its synthetic analogs do not act as classical orthosteric ligands but rather as allosteric modulators, primarily of the D2-like dopamine receptor family (D2, D3, and D4).[1] This allosteric modulation presents a novel avenue for therapeutic intervention in dopamine-related disorders such as Parkinson's disease and schizophrenia, potentially offering a more nuanced and safer pharmacological profile compared to traditional dopamine agonists and antagonists.
These application notes provide a comprehensive overview of the effects of PLG on dopamine receptors, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound-Gly-NH2 (PLG) and its analogs on dopamine receptor agonist binding. These compounds have been shown to act as positive allosteric modulators (PAMs), enhancing the binding of dopamine agonists to D2-like receptors.
Table 1: Effects of PLG and its Analogs on Dopamine Agonist Binding
| Compound | Dopamine Receptor Subtype | Agonist Used | Concentration of Modulator | Effect on Agonist Binding | Reference |
| This compound-Gly-NH2 (PLG) | D2L, D2S, D4 | [3H]NPA, [3H]quinpirole | Dose-dependent | Enhanced binding | [1] |
| PAOPA | D2L, D2S, D4 | [3H]NPA, [3H]quinpirole | Dose-dependent | Enhanced binding | [1] |
| 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide | Striatal D2-like | ADTN | 10⁻⁹ M, 10⁻¹⁰ M | Significantly enhanced binding (10,000x more active than PLG) | [2] |
| This compound-(+)-thiazolidine-2-carboxamide | Central D2-like | ADTN | Not specified | 2-3 fold greater enhancement than PLG | |
| This compound-(-)-thiazolidine-2-carboxamide | Central D2-like | ADTN | Not specified | 2-3 fold greater enhancement than PLG | |
| This compound-L-3,4-dehydroprolinamide | Central D2-like | ADTN | Not specified | 2-3 fold greater enhancement than PLG | |
| Peptidomimetic 1a | D2 | [3H]NPA | 10⁻⁸ M | 14.6 ± 3.9% enhancement | [3] |
| Peptidomimetic 3a | D2 | [3H]NPA | 10⁻⁷ M | 21.4 ± 6.1% enhancement | [3] |
NPA: N-propylnorapomorphine; ADTN: 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene; PAOPA: 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling and PLG Modulation
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Activation of the D2 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, D2 receptor activation can trigger the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G-protein independent signaling. PLG, as a positive allosteric modulator, is hypothesized to bind to a site on the D2 receptor that is distinct from the dopamine binding site. This binding event is thought to induce a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine agonists, thereby potentiating Gαi/o-mediated signaling.
Dopamine D2 receptor signaling pathway with this compound-Gly-NH2 (PLG) as a positive allosteric modulator (PAM).
Experimental Workflow for Assessing PLG's Allosteric Modulator Activity
The following diagram outlines a typical experimental workflow to characterize the allosteric modulatory effects of PLG on dopamine D2 receptors. This workflow progresses from initial binding assays to functional assays that measure downstream signaling events.
Experimental workflow for characterizing the allosteric modulatory effects of this compound-Gly-NH2 (PLG).
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Allosteric Modulation of Agonist Affinity
This protocol is designed to determine if PLG or its analogs can enhance the binding of a radiolabeled dopamine agonist to the D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2.
-
Radiolabeled D2 agonist (e.g., [3H]N-propylnorapomorphine, [3H]NPA).
-
Unlabeled D2 antagonist for determining non-specific binding (e.g., haloperidol or spiperone).
-
PLG or analog stock solutions.
-
96-well plates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation:
-
Grow HEK293-D2 cells to confluency.
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding).
-
Unlabeled antagonist (10 µM final concentration, for non-specific binding).
-
PLG or analog at various concentrations.
-
-
Add a constant concentration of radiolabeled agonist (typically at its Kd value) to all wells.
-
Add the membrane preparation (20-50 µg protein per well) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the PLG/analog concentration to determine the dose-dependent enhancement of agonist binding.
-
Protocol 2: [35S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of a D2 agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαi/o proteins, and how this is modulated by PLG.
Materials:
-
D2 receptor-expressing cell membranes (from Protocol 1).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, 1 µM GDP.
-
[35S]GTPγS (0.1 nM final concentration).
-
Dopamine or other D2 agonist.
-
PLG or analog.
-
Unlabeled GTPγS (10 µM final concentration, for non-specific binding).
-
96-well plates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Assay buffer.
-
Dopamine at various concentrations.
-
A fixed concentration of PLG or analog (determined from the binding assay to be effective).
-
Membrane preparation (20-50 µg protein per well).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to all wells to initiate the reaction.
-
Incubate at 30°C for 30-60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Count the radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding as a function of dopamine concentration in the presence and absence of PLG.
-
Determine the EC50 and Emax values for dopamine and observe any leftward shift or increase in Emax in the presence of PLG, indicating positive allosteric modulation of G-protein activation.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay is used to determine if PLG exhibits any bias in its modulation, i.e., whether it preferentially enhances G-protein signaling over β-arrestin recruitment. A common method is the PathHunter® β-arrestin recruitment assay.
Materials:
-
PathHunter® cells co-expressing the D2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Cell culture reagents.
-
Assay buffer (e.g., HBSS).
-
Dopamine or other D2 agonist.
-
PLG or analog.
-
PathHunter® detection reagents.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in the 96-well plates and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of dopamine in the presence and absence of a fixed concentration of PLG.
-
Add the compound solutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of dopamine concentration.
-
Compare the EC50 and Emax values in the presence and absence of PLG.
-
Compare the potentiation of β-arrestin recruitment with the potentiation of G-protein activation (from Protocol 2) to assess functional selectivity or bias.
-
Conclusion
The study of this compound-Gly-NH2 and its analogs as allosteric modulators of dopamine receptors offers a promising frontier in the development of novel therapeutics for a range of neurological and psychiatric disorders. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate and characterize these effects. By understanding the nuances of how these compounds modulate dopamine receptor function, it may be possible to design drugs with improved efficacy and reduced side-effect profiles. The visualization of signaling pathways and experimental workflows aims to facilitate a clear understanding of the underlying mechanisms and the experimental strategies employed in this exciting area of research.
References
- 1. Modulation of agonist binding to human dopamine receptor subtypes by L-prolyl-L-leucyl-glycinamide and a peptidomimetic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor modulation by conformationally constrained analogues of this compound-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of the Dopamine D2 Receptor by this compound-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Bioactivity of Cyclo(Pro-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide prolyl-leucine (Pro-Leu), particularly in its cyclic form, cyclo(L-Pro-L-Leu), is a member of the 2,5-diketopiperazine (DKP) class of molecules.[1][2][3] These cyclic dipeptides are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants.[1][3] While a single, universally defined "this compound signaling pathway" has not been characterized, cyclo(this compound) has been identified as a bioactive molecule with significant effects in various biological contexts. Its activities primarily revolve around intercellular communication, such as bacterial quorum sensing, and it has demonstrated potential as an antifungal and neuroprotective agent.[4][5][6][7]
These application notes provide an overview of the known biological activities of cyclo(this compound) and detailed protocols for investigating its effects. The focus is on its role in quorum sensing and its potential therapeutic applications.
Biological Activities of Cyclo(this compound)
Cyclo(this compound) has been implicated in several biological processes, which are summarized below.
Quorum Sensing in Bacteria
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[4][8] Cyclic dipeptides, including cyclo(this compound), can act as autoinducers or signaling molecules in these systems.[4][5] In some bacteria, cyclo(this compound) can influence the expression of genes related to virulence, biofilm formation, and the production of secondary metabolites.[5][8] For instance, cyclo(L-Pro-L-Leu) produced by Pseudomonas putida can activate biosensors for quorum sensing mechanisms.[5]
Antifungal Activity
Cyclo(this compound) has been shown to possess antifungal properties. One notable example is its ability to inhibit the production of aflatoxin, a mycotoxin produced by species of Aspergillus.[7] The inhibitory effect appears to be concentration-dependent and may involve the downregulation of genes involved in the aflatoxin biosynthesis pathway.[7]
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of cyclic dipeptides. While research on cyclo(this compound) is emerging, related compounds like cyclo(L-Pro-L-Phe) have been shown to act as potent activators of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ).[9] Activation of PPAR-γ is linked to neuroprotective mechanisms, including the suppression of oxidative stress and inflammation-induced apoptosis in neuronal cells.[9]
Potential Signaling Mechanisms
The precise signaling pathways initiated by cyclo(this compound) are still under investigation. However, based on its biological activities and the actions of similar cyclic dipeptides, several potential mechanisms can be proposed.
Quorum Sensing Signal Transduction
In bacterial quorum sensing, cyclo(this compound) likely interacts with a cognate receptor, which could be a membrane-bound or cytoplasmic protein. This interaction would then trigger a signaling cascade, often involving transcriptional regulators that modulate the expression of target genes.
Modulation of Eukaryotic Signaling Pathways
In eukaryotic cells, cyclo(this compound) may exert its effects by interacting with specific receptors or by modulating the activity of intracellular signaling proteins. For example, its antifungal activity could be mediated through the inhibition of key enzymes or signaling pathways like the MAPK pathway, which is crucial for fungal development and pathogenicity.[5] Its neuroprotective effects may be linked to the activation of nuclear receptors like PPAR-γ, which in turn regulate genes involved in antioxidant and anti-inflammatory responses.[9]
Quantitative Data Summary
The following tables summarize quantitative data related to the bioactivity of cyclo(this compound) and related compounds.
Table 1: Antifungal Activity of Cyclo(L-Leu-L-Pro)
| Target Organism | Effect | Concentration | Reference |
|---|---|---|---|
| Aspergillus parasiticus | Inhibition of aflatoxin production | 1.0 mg/mL (partial) | [7] |
| Aspergillus parasiticus | Inhibition of aflatoxin production | >3.5 mg/mL (complete) | [7] |
| Aspergillus parasiticus | Drastic decrease in aflatoxin production | 2.0 mg/mL |[7] |
Table 2: Neuroprotective Effects of a Related Diketopiperazine, Cyclo(L-Pro-L-Phe)
| Cell Line | Treatment | Effect | Concentration | Reference |
|---|---|---|---|---|
| SH-SY5Y | H₂O₂-induced oxidative stress | Increased cell viability | 10, 20, 40 µM | [9] |
| SH-SY5Y | H₂O₂-induced apoptosis | Suppression of morphological changes | 10, 20, 40 µM | [9] |
| SH-SY5Y | H₂O₂-induced apoptosis | Suppression of chromatin condensation | 10, 20, 40 µM |[9] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the bioactivity of cyclo(this compound).
Protocol for Quorum Sensing Inhibition Assay (Biofilm Formation)
This protocol is designed to assess the effect of cyclo(this compound) on biofilm formation, a common QS-regulated phenotype.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., LB broth)
-
Cyclo(this compound) stock solution
-
96-well microtiter plate
-
0.1% Crystal Violet solution
-
30% Acetic acid or ethanol for solubilization
-
Plate reader
Procedure:
-
Culture Preparation: Inoculate the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Plate Inoculation: Dilute the overnight culture to an OD₆₀₀ of approximately 0.1. Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Treatment: Add desired concentrations of cyclo(this compound) to the wells. Include a vehicle control (solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate statically at the optimal temperature for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol for Gene Expression Analysis by RT-qPCR
This protocol allows for the quantification of changes in the expression of specific genes in response to cyclo(this compound) treatment.
Materials:
-
Bacterial or eukaryotic cells
-
Cyclo(this compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency or density. Treat the cells with cyclo(this compound) at various concentrations and time points. Include appropriate controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target gene(s) and at least one stably expressed reference gene.
-
Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression between treated and control samples.
Protocol for Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of cyclo(this compound) to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Cyclo(this compound)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of cyclo(this compound) for a predetermined period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells (except for the untreated control) and incubate for a specified time (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Increased viability in the cyclo(this compound) treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
Conclusion
Cyclo(this compound) is a bioactive cyclic dipeptide with diverse biological activities, most notably in bacterial quorum sensing and as a potential antifungal and neuroprotective agent. The provided application notes and protocols offer a framework for researchers to investigate the signaling mechanisms and therapeutic potential of this and related molecules. Further research is needed to fully elucidate the specific receptors and downstream signaling pathways involved in the multifaceted effects of cyclo(this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity of Pro-Leu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the bioactivity of the dipeptide Pro-Leu (Prolyl-Leucine) and its cyclic form, cyclo(this compound). The protocols detailed herein are based on established methodologies for assessing cytotoxicity, apoptosis, anti-inflammatory effects, and neuroprotection. While direct extensive research on this compound's broad bioactivities is emerging, data from structurally related cyclic dipeptides are included for comparative context.
Assessment of Cytotoxic Activity
The initial evaluation of a bioactive compound involves determining its cytotoxic potential against various cell lines. This helps to identify any anti-cancer properties or potential toxicity to healthy cells. The MTT and LDH assays are standard colorimetric methods for assessing cell viability and cytotoxicity.
Quantitative Data Summary: Cytotoxicity
While comprehensive data for this compound is limited, one study indicated that cyclo(Leu-Pro) exhibited only marginal growth inhibitory effects on HT-29, HeLa, and MCF-7 cancer cell lines at a concentration of 10 mM.[1] For comparative purposes, the IC50 values of a related cyclic dipeptide, cyclo(Phe-Pro), are presented below.
| Compound | Cell Line | Assay | Incubation Time | IC50 (mM) |
| cyclo(Phe-Pro) | HT-29 (Colon) | MTT | 72 hours | 4.04 ± 1.15 |
| cyclo(Phe-Pro) | HeLa (Cervical) | MTT | 72 hours | 2.92 ± 1.55 |
| cyclo(Phe-Pro) | MCF-7 (Breast) | MTT | 72 hours | 6.53 ± 1.26 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to measure the metabolic activity of cells as an indicator of their viability.[2][3]
Materials:
-
This compound or cyclo(this compound)
-
Human cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Assessment of Apoptosis Induction
To determine if a compound's cytotoxic effect is due to programmed cell death, apoptosis assays are performed. Annexin V/PI staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol details the detection of phosphatidylserine externalization, a hallmark of early apoptosis.[4]
Materials:
-
This compound or cyclo(this compound)
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Assessment of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Quantitative Data Summary: Anti-inflammatory Effects
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound or cyclo(this compound)
-
RAW 264.7 macrophage cell line
-
24-well plates
-
LPS (from E. coli)
-
Griess Reagent
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess Reagent in a 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.
Assessment of Neuroprotective Activity
The neuroprotective effects of this compound can be investigated by its ability to protect neuronal cells from oxidative stress-induced cell death.
Quantitative Data Summary: Neuroprotection
While direct data for this compound is scarce, a related compound, cyclo(L-Pro-L-Phe), has shown neuroprotective effects against H₂O₂-induced damage in SH-SY5Y cells.[6]
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ | 650 | ~50 |
| cyclo(L-Pro-L-Phe) + H₂O₂ | 10 | ~66 |
| cyclo(L-Pro-L-Phe) + H₂O₂ | 20 | ~75 |
| cyclo(L-Pro-L-Phe) + H₂O₂ | 40 | ~80 |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[6]
Materials:
-
This compound or cyclo(this compound)
-
SH-SY5Y human neuroblastoma cell line
-
96-well plates
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Add H₂O₂ to the wells (final concentration to be optimized, e.g., 100-200 µM) and incubate for another 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Section 1 to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Investigation of Signaling Pathways
To understand the molecular mechanisms underlying the observed bioactivities, it is crucial to investigate the modulation of key signaling pathways. For instance, the mTOR pathway is central to cell growth and proliferation, while the NF-κB pathway is a key regulator of inflammation.
Experimental Protocol: Western Blotting for mTOR Pathway Analysis
This protocol describes the detection of key proteins in the mTOR signaling pathway by Western blotting.
Materials:
-
This compound or cyclo(this compound)
-
Target cell line
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pro-Leu (Prolyl-Leucine) and its Isomer Leu-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-Leucine (Pro-Leu) and its isomer Leucyl-Proline (Leu-Pro) are small, naturally occurring molecules that have garnered interest for their potential biological activities, particularly within the central nervous system. Emerging research suggests these peptides may possess nootropic (cognitive-enhancing) and neuroprotective properties, making them attractive candidates for further investigation in the context of neurodegenerative diseases and cognitive disorders.
These application notes provide a comprehensive overview of the current landscape of in vivo research involving this compound and its related peptides. Due to the limited availability of in vivo data specifically for this compound, this document heavily references studies on its isomer, Leu-Pro, as a surrogate. The provided protocols and data are intended to serve as a foundational resource for designing and executing in vivo experiments to explore the therapeutic potential of these dipeptides.
Animal Models for In Vivo this compound Studies
The selection of an appropriate animal model is critical for elucidating the biological effects of this compound. Based on the potential nootropic and neuroprotective actions of related proline-containing peptides, rodent models are predominantly used.
Wistar Rats: Wistar rats are a common outbred strain used in a variety of toxicological and pharmacological studies. They are particularly well-suited for behavioral assessments, such as learning and memory tasks. A key study demonstrating the nootropic effects of Leu-Pro hydrochloride utilized mature and immature Wistar rats.[1]
Mouse Models of Neurodegenerative Disease: For investigating the neuroprotective potential of this compound, transgenic mouse models that recapitulate aspects of human neurodegenerative diseases are invaluable. For example, mouse models of Alzheimer's disease are used to study the effects of nootropic compounds on cognitive deficits and underlying pathology.[2][3]
Data Presentation: Quantitative In Vivo Data for Leu-Pro
The following table summarizes the key quantitative data from an in vivo study on Leu-Pro hydrochloride, which can be used as a starting point for designing experiments with this compound.
| Animal Model | Peptide | Dose Range | Administration Route | Key Findings | Reference |
| Mature and Immature Wistar Rats | Leu-Pro hydrochloride | 0.01, 0.1, and 0.5 mg/kg | Intraperitoneal (i.p.) | Facilitated learning and memory in a passive avoidance task. | [1] |
Experimental Protocols
Peptide Preparation and Administration
This protocol outlines the preparation and intraperitoneal administration of a this compound or Leu-Pro solution to rats.
Materials:
-
This compound or Leu-Pro peptide powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
-
Analytical balance
Procedure:
-
Calculation of Peptide Concentration:
-
Determine the desired dose in mg/kg.
-
Weigh the rat to determine the total required dose.
-
Calculate the required concentration of the peptide solution based on the injection volume (typically 5-10 ml/kg for rats).
-
Example: For a 0.1 mg/kg dose in a 250g rat with an injection volume of 5 ml/kg:
-
Total dose = 0.1 mg/kg * 0.25 kg = 0.025 mg
-
Injection volume = 5 ml/kg * 0.25 kg = 1.25 ml
-
Required concentration = 0.025 mg / 1.25 ml = 0.02 mg/ml
-
-
-
Peptide Solution Preparation:
-
Under aseptic conditions, accurately weigh the required amount of this compound or Leu-Pro powder.
-
Dissolve the peptide in the calculated volume of sterile saline in a sterile microcentrifuge tube.
-
Vortex gently until the peptide is completely dissolved.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the rat, exposing the lower abdominal area.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the lower right or left quadrant of the abdomen, being careful to avoid the internal organs.
-
Slowly inject the peptide solution.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
Passive Avoidance Task for Memory Assessment
The passive avoidance task is a fear-motivated test used to evaluate learning and memory in rodents.[4][5][6]
Apparatus:
-
A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation/Training Phase:
-
Place the rat in the light compartment and allow it to explore for a set period (e.g., 60 seconds).
-
The guillotine door is then opened.
-
Once the rat enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
Immediately after the shock, the rat is removed from the apparatus and returned to its home cage.
-
-
Retention/Testing Phase:
-
Typically conducted 24 hours after the training phase.
-
The rat is placed back into the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum cut-off time, e.g., 300 seconds).
-
No foot shock is delivered during the testing phase.
-
An increased latency to enter the dark compartment during the testing phase is indicative of improved memory retention of the aversive experience.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound in vivo are yet to be fully elucidated, research on related peptides and their constituent amino acids suggests potential mechanisms of action. One study investigated whether Leu-Pro could stimulate the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), key proteins involved in neuronal survival and plasticity, although the dipeptide Leu-Ile was found to be the active compound in that instance.[7][8] Further research is warranted to determine if this compound influences these or other neurotrophic pathways.
Caption: Hypothetical signaling pathway for this compound/Leu-Pro neuroprotective effects.
Experimental Workflow for In Vivo Nootropic Studies
The following diagram illustrates a typical experimental workflow for evaluating the nootropic effects of this compound or Leu-Pro in a rodent model.
Caption: Experimental workflow for in vivo nootropic studies of this compound/Leu-Pro.
Conclusion and Future Directions
The available in vivo data, primarily from studies on Leu-Pro, suggest that this compound holds promise as a nootropic and potentially neuroprotective agent. The protocols and data presented here provide a framework for researchers to further investigate these possibilities. Future studies should aim to:
-
Directly compare the in vivo efficacy of this compound and Leu-Pro.
-
Elucidate the specific molecular targets and signaling pathways modulated by these dipeptides.
-
Evaluate the pharmacokinetic and pharmacodynamic profiles of this compound.
-
Assess the therapeutic potential of this compound in various animal models of neurological and cognitive disorders.
By systematically addressing these research questions, the scientific community can gain a clearer understanding of the therapeutic utility of this compound and pave the way for its potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term exercise pre-training attenuates Alzheimer’s disease–related pathology in a transgenic rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Pro-Leu Peptide Solubility Improvement
Welcome to the technical support center for Pro-Leu peptide solubility. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide difficult to dissolve in aqueous solutions?
The this compound dipeptide contains a hydrophobic amino acid, Leucine, which can make it poorly soluble in water and neutral buffers.[1][2] The hydrophobicity of the Leucine side chain can lead to peptide aggregation in aqueous environments.[1] Additionally, the overall charge of the peptide at a given pH significantly influences its solubility.[3][4]
Q2: What is the first solvent I should try for dissolving my this compound peptide?
For any new peptide, it is always recommended to first attempt solubilization in sterile, distilled water.[5] For short peptides like this compound, water is a good starting point, unless the entire sequence is hydrophobic.[6][7]
Q3: How does pH affect the solubility of this compound peptide?
The this compound dipeptide has a free carboxylic acid at the C-terminus and a free amino group at the N-terminus. At neutral pH, the C-terminus is negatively charged (-COO⁻) and the N-terminus is positively charged (-NH3⁺), resulting in a net neutral charge. The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero.[1] Adjusting the pH away from the pI can increase solubility.[1][7] For this compound, which is a neutral peptide, adjusting the pH to be either more acidic or more basic can improve solubility.
Q4: Can organic solvents be used to dissolve this compound peptide?
Yes, organic solvents are often effective for dissolving hydrophobic peptides.[3][6] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[2][6] It is best to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[6] Be mindful that organic solvents can interfere with biological assays, so the final concentration should be kept low (typically <1% for DMSO in cell-based assays).[3][8]
Q5: What should I do if my peptide solution appears cloudy or has precipitates?
A cloudy or precipitated solution indicates that the peptide has not fully dissolved or has aggregated.[9] This can be addressed by sonication to break up aggregates, gentle warming, or by re-evaluating your solubilization strategy, such as changing the solvent or adjusting the pH.[6][7][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with the this compound peptide.
Problem: Lyophilized this compound peptide does not dissolve in water or neutral buffer (e.g., PBS).
-
Cause: The hydrophobic nature of the Leucine residue limits solubility in neutral aqueous solutions.[1][8]
-
Solution Workflow:
A step-by-step workflow for troubleshooting this compound peptide solubility.
Problem: The peptide dissolves initially but precipitates upon adding aqueous buffer.
-
Cause: You have likely exceeded the peptide's solubility limit in the final buffer composition.[8]
-
Solution:
-
Prepare a more dilute final solution.
-
If using an organic co-solvent, you may need to increase the percentage of the co-solvent, if your experimental conditions permit.[8]
-
Ensure the dropwise addition of the concentrated peptide stock into the aqueous buffer is done with vigorous stirring to avoid localized high concentrations.[4]
-
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system and pH. While specific quantitative data for this compound is not extensively published, the following table provides an expected solubility profile based on the physicochemical properties of its constituent amino acids.
| Solvent/Buffer System | Expected Solubility | Rationale & Remarks |
| Distilled, Sterile Water | Low to Moderate | As a short peptide, some solubility is expected. However, the hydrophobic Leucine residue can limit this.[8] This should be the first solvent to test. |
| Acidic Buffers (e.g., pH 3-5) | Moderate to High | At acidic pH, both the N-terminus and C-terminus will be protonated, resulting in a net positive charge which can enhance solubility. |
| Neutral Buffers (e.g., PBS, pH 7.4) | Low | The peptide has a net neutral charge, which is close to its isoelectric point, leading to minimal solubility.[1] |
| Basic Buffers (e.g., pH 8-9) | Moderate to High | In a basic environment, the C-terminal carboxyl group will be deprotonated, and the N-terminus will be neutral, resulting in a net negative charge that increases solubility.[8] |
| Organic Co-solvents (e.g., DMSO, DMF) | High | The peptide is expected to be readily soluble in organic solvents due to its hydrophobic components.[6][8] |
Experimental Protocols
Protocol 1: Preliminary Solubility Testing
Before dissolving the entire sample, it is crucial to perform a solubility test on a small amount.[6]
-
Carefully weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Add a defined volume of the primary solvent of choice (e.g., 100 µL of sterile, distilled water) to achieve a high concentration.
-
Vortex the solution for 30-60 seconds.[10]
-
Visually inspect the solution for any undissolved particles. A clear solution indicates successful dissolution.[6]
-
If the peptide remains insoluble, sonicate the solution in an ice-water bath for short bursts (e.g., 3 cycles of 10-15 seconds).[6][10]
-
If still insoluble, proceed to Protocol 2 or 3.
Workflow for preliminary peptide solubility testing.
Protocol 2: Solubilization via pH Adjustment
This protocol is recommended if the peptide is insoluble in water.
-
Start with the peptide suspension from Protocol 1.
-
For this neutral peptide, you can try either acidification or basification.
-
Acidification: Add a small amount of 10% acetic acid dropwise while vortexing.[3][11]
-
Basification: Alternatively, add a small amount of 0.1M ammonium bicarbonate or dilute aqueous ammonia (e.g., 1%) dropwise.[3][4][11]
-
Continue adding the acidic or basic solution until the peptide is fully dissolved.
-
Once dissolved, the peptide solution can be diluted to the final desired concentration using the buffer of choice. Be aware that the peptide may precipitate if the final pH is close to its isoelectric point.
Protocol 3: Solubilization Using an Organic Co-solvent
This protocol is suitable for creating a concentrated stock solution of a hydrophobic peptide.[8]
-
Add a minimal amount of a pure organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock (e.g., 10-20 mg/mL).[8]
-
Ensure the peptide is fully dissolved in the organic solvent. Sonication can be used to aid dissolution.[8]
-
To prepare the final working solution, slowly add the concentrated organic stock dropwise into the vigorously stirring aqueous buffer.[4][10]
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit at that concentration.[8]
-
Note: For cell-based assays, the final concentration of DMSO should typically be kept below 1% to avoid cytotoxicity.[3]
References
- 1. biosynth.com [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocat.com [biocat.com]
Technical Support Center: Pro-Leu Peptide Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing the aggregation of proline-leucine (Pro-Leu) containing peptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound peptide aggregation?
A1: this compound peptide aggregation is a multifaceted issue influenced by both the intrinsic properties of the peptide sequence and extrinsic environmental factors.[1][2] Key drivers include:
-
Hydrophobicity: Leucine is a hydrophobic residue, and a high content of such residues in a peptide sequence can promote self-association to minimize contact with aqueous environments.[3]
-
Peptide Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[2][4]
-
pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero. At pH values away from the pI, electrostatic repulsion between charged peptide molecules can help maintain solubility.[4][5]
-
Temperature: Elevated temperatures can accelerate aggregation by increasing molecular motion and enhancing hydrophobic interactions.[1][4]
-
Solvent: The choice of solvent significantly impacts peptide solubility and stability. Inappropriate solvents can fail to adequately solvate the peptide, leading to aggregation.[4]
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy that may induce aggregation.[4]
Q2: My this compound peptide solution is cloudy. What does this indicate?
A2: Cloudiness or the presence of visible particulates in your peptide solution is a strong indicator of aggregation.[4] This phenomenon, where individual peptide molecules associate to form larger, often insoluble complexes, can be detrimental to experimental outcomes.[4][6]
Q3: Why is it crucial to prevent this compound peptide aggregation in my research?
A3: Preventing peptide aggregation is critical for several reasons:
-
Reduced Bioactivity: Aggregated peptides are often biologically inactive, leading to inaccurate and unreliable experimental results.[4]
-
Inaccurate Quantification: Aggregation can interfere with the accurate determination of the monomeric, active peptide concentration.[4]
-
Potential for Immunogenicity: In therapeutic applications, peptide aggregates can elicit an undesirable immune response.[4]
-
Physical Instability: Aggregation can lead to precipitation, rendering the peptide formulation unusable.[4]
Q4: How does the presence of proline in the sequence affect aggregation?
A4: Proline is known to act as a "structure breaker" and can help prevent the formation of stable β-sheet structures, which are often precursors to amyloid-like fibrillar aggregation.[7] By introducing a "kink" in the peptide backbone, proline can disrupt the regular secondary structures that facilitate aggregation.[8] However, even with proline, aggregation can still occur, especially if other factors like high hydrophobicity are dominant.
Troubleshooting Guides
Issue 1: Lyophilized this compound peptide powder is difficult to dissolve.
-
Initial Troubleshooting Steps:
-
Problem: Difficulty dissolving in aqueous buffers.
-
Solution: Due to the potential hydrophobicity of the peptide, direct dissolution in aqueous buffers may be challenging.[3] It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile and then slowly add this stock solution to the aqueous buffer with gentle stirring.[3][4]
-
-
Problem: The solution remains cloudy after initial dissolution.
-
Troubleshooting Workflow for Peptide Solubilization
Caption: A step-by-step workflow for solubilizing this compound peptides.
Issue 2: this compound peptide solution becomes cloudy over time or upon temperature change.
-
Underlying Causes and Solutions:
-
Delayed Aggregation: Aggregation can be a time-dependent process. Storing peptide solutions at lower temperatures (2-8°C for short-term, -20°C or -80°C for long-term) can slow down this process.[4] It is also advisable to prepare fresh solutions before experiments whenever possible and to avoid repeated freeze-thaw cycles.[3]
-
Temperature Sensitivity: Changes in temperature can affect peptide solubility and promote aggregation. If your experiment requires a specific temperature, ensure that the peptide is soluble and stable under those conditions. Consider performing preliminary stability studies at the intended experimental temperature.
-
Factors Influencing this compound Peptide Aggregation
Caption: Key intrinsic and extrinsic factors affecting this compound peptide aggregation.
Data on Prevention Strategies
| Parameter | Recommendation for Preventing Aggregation | Quantitative Guideline/Example |
| Peptide Concentration | Work with the lowest effective concentration. | Start with concentrations in the low µM range and increase as needed. |
| pH | Maintain the pH of the solution away from the peptide's pI. For acidic peptides, a pH above the pI is recommended; for basic peptides, a pH below the pI is preferable. | A common starting point for biological assays is pH 7.4.[4] If the pI is near 7, consider adjusting the pH to be at least 1-2 units away. |
| Temperature | Prepare and store solutions at low temperatures. | Short-term storage at 2-8°C; long-term storage at -20°C or -80°C.[4] |
| Organic Solvent | Use a minimal amount of organic co-solvent for initial dissolution if necessary. | For cell-based assays, keep the final DMSO concentration below 1%.[3] |
| Additives/Excipients | Consider the use of solubility-enhancing excipients for high concentration formulations. | The use of amino acids like arginine and glutamate (e.g., 50 mM equimolar mix) can increase protein/peptide solubility.[9] |
Experimental Protocols
Protocol 1: Basic Protocol for Monitoring Aggregation using UV-Vis Spectroscopy
This protocol provides a simple method to qualitatively assess peptide aggregation by measuring turbidity.
-
Principle: Aggregated particles in a solution will scatter light. This scattering can be detected as an increase in absorbance at wavelengths where the peptide itself does not absorb.
-
Methodology:
-
Set a UV-Vis spectrophotometer to read absorbance in the range of 340 nm to 600 nm.[3]
-
Use the same buffer in which the peptide is dissolved as a blank.
-
Measure the absorbance of the peptide solution over time or under different conditions (e.g., temperature changes).
-
An increase in absorbance in this range indicates an increase in turbidity and therefore, aggregation.
-
Protocol 2: Resolubilizing Aggregated Peptide using Sonication
This protocol can be used to attempt to break apart existing aggregates.
-
Caution: Use a bath sonicator to avoid localized heating that can be caused by a probe sonicator.[3]
-
Methodology:
-
Place the sealed vial or tube containing the aggregated peptide solution into a bath sonicator.
-
Sonicate for short intervals (e.g., 1-2 minutes) followed by a cooling period to prevent heating of the sample.
-
Visually inspect the solution after each sonication cycle.
-
Stop sonication once the solution becomes clear. Note that this may not be effective for all types of aggregates, particularly highly ordered fibrils.
-
Experimental Workflow for Aggregation Detection
Caption: A workflow for the detection and characterization of peptide aggregation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics [periodicos.capes.gov.br]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Prevention of amyloid-like aggregation as a driving force of protein evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
Pro-leu peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Pro-Leu peptides. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store lyophilized this compound peptide?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[1][2][3][4][5] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can significantly reduce the peptide's shelf-life.[2][4] For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally acceptable.[1][2][4][5]
Q2: How should I store this compound peptide once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[3] For optimal stability, this compound solutions should be prepared in a sterile buffer at a slightly acidic pH (around 5-6).[1][2][3] It is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][5][6] These aliquots should be stored at -20°C or for longer-term storage, at -80°C.[6][7]
Q3: My this compound peptide solution appears cloudy. What is happening and how can I fix it?
Cloudiness or the presence of visible particles in your peptide solution is a strong indicator of aggregation.[7] Peptide aggregation occurs when individual peptide molecules associate to form larger, often insoluble complexes, which can be influenced by factors such as concentration, pH, temperature, and the solvent used.[7] To prevent aggregation, it is recommended to start with the lowest effective concentration for your assay.[7] If the peptide has already aggregated, you can try to resolubilize it by gentle sonication.[8][9]
Q4: What are the primary degradation pathways for this compound peptide?
The main chemical instability issues for peptides include hydrolysis, deamidation, and oxidation. The peptide bond itself is susceptible to hydrolysis, especially at extreme pH values.[10] The proline residue in the this compound peptide can influence its conformation and potentially its susceptibility to enzymatic degradation.[6][11][12] While proline can sometimes confer resistance to certain proteases, the peptide is still susceptible to degradation in biological media.[11][13]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound peptide.
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Peptide | The peptide may have poor solubility in the chosen solvent due to its hydrophobic leucine residue.[8][14] | First, try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer while vortexing.[8][9] For acidic peptides like this compound, adjusting the pH to a more basic range (pH 8-9) can also improve solubility.[8] |
| Loss of Biological Activity | The peptide may have degraded due to improper storage or handling. Aggregation can also lead to a loss of bioactivity.[7] | Ensure proper storage conditions are met (see FAQs). Avoid repeated freeze-thaw cycles by preparing aliquots.[3][6] If aggregation is suspected, try to work with lower peptide concentrations.[7] |
| Inconsistent Experimental Results | This could be due to inaccurate peptide concentration determination, possibly caused by incomplete solubilization or aggregation.[7] | Visually inspect the solution for any particulates. Centrifuge the solution before use to remove any undissolved peptide.[15] Consider quantifying the peptide concentration using a suitable method like UV spectroscopy or amino acid analysis.[16] |
| Peptide Degradation in Cell Culture Media | Peptides can be degraded by proteases present in serum-containing media.[6] | If possible, use serum-free media for your experiments. Alternatively, you can use protease inhibitor cocktails to minimize enzymatic degradation. |
Stability and Storage Conditions Summary
The following tables summarize the recommended storage conditions and factors affecting the stability of this compound peptide.
Table 1: Recommended Storage Conditions
| Form | Storage Duration | Temperature | Additional Notes |
| Lyophilized | Short-term (weeks) | 2-8°C[1][2][4][5] | Keep in a desiccator to protect from moisture.[2][3] |
| Long-term (months to years) | -20°C to -80°C[1][2][4][5] | Tightly seal the container.[1] | |
| In Solution | Short-term (days) | 4°C[4][5][17] | Use a sterile, slightly acidic buffer (pH 5-6).[1][2][3] |
| Long-term (weeks to months) | -20°C to -80°C[6][7] | Aliquot to avoid freeze-thaw cycles.[3][5][6] |
Table 2: Factors Influencing this compound Peptide Stability
| Factor | Effect on Stability | Recommendations |
| pH | Extreme pH values can lead to hydrolysis of the peptide bond.[10] Aggregation is often minimal when the peptide has a net charge and maximal near its isoelectric point.[7] | Maintain the pH of the solution within a stable range, typically slightly acidic (pH 5-6) for general peptide stability.[1][2][3] |
| Temperature | Higher temperatures increase the rate of chemical degradation and can promote aggregation.[7][18] | Store peptides at recommended low temperatures. Avoid prolonged exposure to room temperature.[19] |
| Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[7] | Use the lowest effective concentration for your experiments. |
| Excipients | Certain excipients like sugars (mannitol, sucrose) and surfactants can help stabilize peptides and prevent aggregation.[20] | Consider the use of stabilizing excipients in your formulation if stability is a concern. |
| Enzymatic Degradation | Proteases in biological samples can cleave the peptide, leading to inactivation.[11][13] | The proline residue may offer some protection, but degradation can still occur.[11][12][13] Use protease inhibitors or synthetic analogs if necessary. |
Experimental Protocols
Protocol 1: Peptide Solubilization
This protocol outlines a general procedure for dissolving lyophilized this compound peptide.
Caption: A workflow for the solubilization of lyophilized this compound peptide.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a method for assessing the stability of this compound peptide over time by monitoring its degradation.
Caption: Workflow for assessing this compound peptide stability using HPLC.
Signaling Pathways and Logical Relationships
This compound Peptide Degradation Pathways
The following diagram illustrates the potential degradation pathways for a simple dipeptide like this compound.
Caption: Potential degradation pathways for the this compound peptide.
References
- 1. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 2. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 3. genscript.com [genscript.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. Purchase Directly from Ac-Pro-Leu-Gly-OH | China Ac-Pro-Leu-Gly-OH Supplies [liwei-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Proline residues in the maturation and degradation of peptide hormones and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 15. jpt.com [jpt.com]
- 16. researchgate.net [researchgate.net]
- 17. proimmune.com [proimmune.com]
- 18. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pro-Leu HPLC Separation
Welcome to the technical support center for the optimization of Pro-Leu (prolyl-leucine) HPLC separation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to adjust when optimizing the HPLC separation of this compound?
A1: The most critical parameter for ionizable compounds like the dipeptide this compound is the mobile phase pH .[1] The pH directly influences the ionization state of the analyte's free amine and carboxylic acid groups.[2][3] Controlling the pH allows you to manipulate the peptide's hydrophobicity, which in turn affects its retention time, peak shape, and selectivity on a reversed-phase column.[4] For consistent results, it is recommended to work at a pH that is at least one to two units away from the analyte's pKa values to ensure it is in a single, stable ionic form.[2][4]
Q2: What type of HPLC column is best suited for this compound separation?
A2: A reversed-phase (RP) C18 column is the standard choice for separating peptides like this compound.[5] To minimize undesirable secondary interactions that can cause peak tailing, it is highly advisable to use a modern, high-purity silica column that is "end-capped".[6][7] End-capping chemically blocks residual silanol groups on the silica surface that can interact with basic functional groups on the peptide, leading to improved peak symmetry.[8][9]
Q3: My this compound peak is showing significant tailing. What is the primary cause?
A3: Peak tailing for a peptide like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase.[6][8] This often involves the interaction of the positively charged amine group on the peptide with negatively charged, exposed silanol groups on the silica surface of the column.[7][9] Operating at a mobile phase pH that is too close to the analyte's pKa can also cause tailing, as it results in a mixture of ionized and unionized forms of the peptide co-existing during the separation.[2][6]
Q4: What is a good starting point for a mobile phase gradient for this compound analysis?
A4: For peptide analysis, a shallow gradient is typically recommended to achieve good resolution.[5] A good starting point would be a linear gradient using water with an acidic modifier as Mobile Phase A and acetonitrile with the same modifier as Mobile Phase B. A common and effective modifier is 0.1% trifluoroacetic acid (TFA). A typical starting gradient might be 5% to 70% Mobile Phase B over 45 minutes.[10] The shallow slope allows for effective separation of peptides with similar properties.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound HPLC experiments in a detailed question-and-answer format.
Issue: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is asymmetrical and tailing. How can I achieve a symmetrical, Gaussian peak shape?
A: Peak tailing is a common issue in peptide analysis that can compromise quantification and resolution.[8] It indicates an inefficient separation, often due to chemical or physical problems.[6][9] The primary causes include secondary chemical interactions and issues with the column itself.[7]
Troubleshooting Steps for Peak Tailing:
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | Operate at a low mobile phase pH (e.g., pH 2-3) using an acid like TFA or formic acid.[7] | At low pH, residual silanol groups on the column are protonated (Si-OH), minimizing their ability to interact with the positively charged amine group of this compound.[7] |
| Use a modern, end-capped C18 column or a column with a polar-embedded phase.[6] | End-capped columns have fewer free silanol groups, reducing secondary interactions.[6][8] | |
| Mobile Phase pH Near pKa | Adjust the mobile phase pH to be at least 1-2 units away from the pKa values of this compound.[2] | This ensures the analyte exists in a single ionic state, preventing the peak broadening that occurs when multiple ionized and unionized species are present.[2][4] |
| Column Overload | Reduce the mass of the sample injected onto the column.[11] | Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes. Try reducing the injection volume or sample concentration. |
| Column Degradation | Replace the column if a void has formed at the inlet or the inlet frit is blocked.[7][12] | Physical degradation of the packed bed can create alternative flow paths, leading to peak tailing. This can be confirmed by substituting the column.[7] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: Mix 1 mL of trifluoroacetic acid (TFA) into 1 L of HPLC-grade water for a 0.1% TFA solution. Verify the pH is approximately 2.1.
-
Prepare Mobile Phase B: Mix 1 mL of TFA into 1 L of HPLC-grade acetonitrile.
-
Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Analyze: Inject the this compound standard and observe the peak shape. The low pH should suppress silanol interactions and provide a sharp, symmetrical peak.
Logical Relationship: Impact of pH on this compound Separation
Caption: Adjusting pH alters this compound's ionic state and retention.
Issue: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between consecutive runs. How can I diagnose and fix this?
A: Retention time shifts are a common problem that can complicate peak identification and quantification. The first step in troubleshooting is to determine if the issue is chemical or physical by checking the retention time of an unretained compound (t₀).[13][14] If t₀ is also shifting, the problem is likely physical (e.g., flow rate).[14] If t₀ is stable, the problem is likely chemical (e.g., mobile phase or column).[13]
Troubleshooting Steps for Retention Time Shifts:
| Symptom | Potential Cause | Recommended Solution |
| All peaks (including t₀) shift | Flow Rate Fluctuation: Leaks in the system, worn pump seals, or air bubbles in the pump head.[15][16] | Check system pressure for stability. Inspect all fittings for leaks.[16] Purge the pump to remove air bubbles. If the problem persists, the pump seals may need replacement.[15] |
| Temperature Variation: Fluctuations in ambient or column compartment temperature.[15][17] | Use a thermostatted column compartment and ensure it is set to a stable temperature. A 1°C change can alter retention by up to 2%.[15] | |
| Only analyte peaks shift (t₀ is stable) | Mobile Phase Composition Change: Improperly mixed mobile phase, degradation of buffers, or solvent evaporation.[15] | Prepare fresh mobile phase daily. Ensure solvents are well-mixed and bottles are capped to prevent evaporation. |
| Insufficient Column Equilibration: Not allowing enough time for the column to stabilize after a gradient or when changing mobile phases.[11] | Equilibrate the column with the initial mobile phase for a sufficient duration (e.g., 10-20 column volumes) until a stable baseline is achieved.[11] | |
| Column Degradation: Loss of stationary phase or changes in column chemistry over time.[15] | If retention times consistently decrease and peak shape worsens, the column may be nearing the end of its life and should be replaced.[11] |
Workflow Diagram: General HPLC Troubleshooting
Caption: A systematic workflow for diagnosing common HPLC issues.
Issue: Extraneous or "Ghost" Peaks
Q: I am observing unexpected peaks in my chromatograms, even in blank injections. How can I identify the source of these "ghost peaks" and eliminate them?
A: Ghost peaks are signals in a chromatogram that do not originate from the sample.[18] They are typically caused by contamination in the mobile phase, carryover from previous injections, or impurities leaching from the HPLC system components.[19][20] Identifying their source requires a systematic process of elimination.
Troubleshooting Steps for Ghost Peaks:
| Potential Source | Diagnostic Test | Solution |
| Mobile Phase Contamination | Run a gradient with the column removed (replaced by a union), without an injection.[11][19] If peaks appear, the contamination is in the mobile phase or pump. | Use high-purity, HPLC-grade solvents and water.[21] Prepare fresh mobile phase daily.[20] Clean solvent reservoirs thoroughly. |
| Injector/System Carryover | Inject a blank solvent (e.g., mobile phase) immediately after a concentrated sample run.[20] | If the ghost peak appears, it is likely carryover. Optimize the needle wash procedure in the autosampler settings, using a stronger solvent if necessary. |
| Sample Vial/Cap Contamination | Inject the pure solvent used to dissolve your sample from a fresh vial.[19] | If the peak appears, the contamination may be from the vial or the solvent itself. Test a different batch of vials or a higher purity solvent. |
| System Contamination | If the above steps do not reveal the source, contaminants may have built up in the system (e.g., rotor seals, tubing).[21] | Flush the entire system with a strong solvent series (e.g., water, methanol, isopropanol, then back to mobile phase). Consider installing a "ghost trap" column between the pump and injector.[22] |
Workflow Diagram: Ghost Peak Identification
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 4. moravek.com [moravek.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. realab.ua [realab.ua]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. youtube.com [youtube.com]
- 15. Retention Shifts | Separation Science [sepscience.com]
- 16. Why is my LC Retention Time Shifting? [restek.com]
- 17. researchgate.net [researchgate.net]
- 18. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 19. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 20. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. uhplcs.com [uhplcs.com]
Technical Support Center: Troubleshooting Pro-Leu Mass Spectrometry Signals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proline-Leucine (Pro-Leu) containing peptides in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for the this compound dipeptide in positive ion mode ESI-MS?
The theoretical monoisotopic mass of the neutral this compound dipeptide is 228.1474 Da. In positive ion mode Electrospray Ionization (ESI), you can expect to observe the following precursor ions:
| Ion Type | Description | Theoretical m/z |
| [M+H]⁺ | Singly charged ion | 229.1547 |
| [M+Na]⁺ | Singly charged sodium adduct | 251.1366 |
| [M+K]⁺ | Singly charged potassium adduct | 267.1106 |
| [M+2H]²⁺ | Doubly charged ion | 115.0810 |
Q2: I am observing low signal intensity for my this compound containing peptide. What are the potential causes and solutions?
Low signal intensity is a common issue in mass spectrometry. For this compound containing peptides, consider the following:
-
Sample Preparation: Inadequate sample cleanup can lead to the presence of contaminants that cause ion suppression. Ensure your sample preparation protocol effectively removes salts, detergents, and other interfering substances.[1][2]
-
Ionization Efficiency: The efficiency of ionization can be affected by the mobile phase composition. Experiment with different solvent modifiers and concentrations to optimize the ionization of your peptide.[3][4]
-
Instrument Parameters: Suboptimal instrument settings can significantly impact signal intensity. Systematically tune parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flow rates.[5]
-
Proline-Specific Fragmentation: The presence of proline can sometimes lead to unique fragmentation patterns, and in some cases, can influence the stability of the precursor ion.[6][7]
A decision tree for troubleshooting low this compound signal intensity.
Q3: I see unexpected peaks in my this compound mass spectrum. What could they be?
Unexpected peaks in your mass spectrum can arise from several sources:
-
Adducts: Besides the common protonated molecule ([M+H]⁺), peptides can form adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or other components of the mobile phase.[3][4][8][9][10] The presence of these adducts will result in peaks at higher m/z values than the expected protonated molecule.
-
Contaminants: Contaminants from solvents, glassware, or the sample itself can appear as unexpected peaks. Common contaminants include polymers like polyethylene glycols (PEGs).[5]
-
In-source Fragmentation: If the cone voltage is too high, the this compound peptide may fragment in the ion source before reaching the mass analyzer. This can lead to the appearance of fragment ions in your MS1 spectrum.
-
Isobaric Interferences: If your sample is a complex mixture, other molecules with the same nominal mass as your this compound peptide may be co-eluting and interfering with your signal.
Q4: What are the expected b and y fragment ions for the this compound dipeptide?
During collision-induced dissociation (CID), peptides typically fragment at the amide bond, producing b and y ions. The b ions contain the N-terminus, while the y ions contain the C-terminus.[11] Below are the theoretical monoisotopic m/z values for the singly charged b and y ions of this compound and its isomer, Leu-Pro.
This compound Fragmentation
| Ion | Sequence | Theoretical m/z ([M+H]⁺) |
| b₁ | Pro | 98.0600 |
| y₁ | Leu | 132.1022 |
Leu-Pro Fragmentation
| Ion | Sequence | Theoretical m/z ([M+H]⁺) |
| b₁ | Leu | 114.0913 |
| y₁ | Pro | 116.0706 |
Fragmentation pathways for this compound and Leu-Pro dipeptides.
Troubleshooting Guides
Issue 1: Poor or No Fragmentation of this compound Peptides
Symptoms:
-
Low intensity or absence of expected b and y ions in the MS/MS spectrum.
-
Dominant precursor ion peak with minimal fragmentation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Collision Energy | The energy supplied for fragmentation is too low. |
| Action: Perform a collision energy optimization experiment. See the detailed protocol below. | |
| Stable Precursor Ion | The precursor ion may be particularly stable and resistant to fragmentation under standard conditions. |
| Action: In addition to optimizing collision energy, consider using a different fragmentation technique if available (e.g., HCD, ETD). | |
| In-source Fragmentation | The peptide is fragmenting in the ion source, leading to a lower abundance of the precursor ion available for MS/MS. |
| Action: Reduce the cone voltage or other source parameters to minimize in-source fragmentation. |
Issue 2: Ambiguous Identification of Leucine vs. Isoleucine
Symptoms:
-
Difficulty in distinguishing between this compound and Pro-Ile peptides due to their isobaric nature (same nominal mass).
Possible Causes & Solutions:
| Cause | Solution |
| Identical Precursor Mass | Leucine and Isoleucine have the same molecular weight. |
| Action: Utilize advanced fragmentation techniques such as Electron Transfer Dissociation (ETD) or high-energy collisional dissociation (HCD) which can generate fragment ions (w- and d-ions) that are characteristic of the leucine or isoleucine side chain.[6][12][13][14][15] |
Experimental Protocols
Protocol 1: Optimizing Collision Energy for this compound Fragmentation
Objective: To determine the optimal collision energy for maximizing the fragmentation of a this compound containing peptide.
Methodology:
-
Prepare a standard solution of your this compound peptide at a known concentration (e.g., 1 pmol/µL) in a suitable mobile phase.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Set up an MS/MS experiment in your instrument control software, selecting the precursor ion of your this compound peptide.
-
Create a series of experiments where the collision energy is ramped over a range of values (e.g., from 5 eV to 40 eV in 2 eV increments).
-
Acquire MS/MS spectra at each collision energy setting.
-
Analyze the resulting data by plotting the intensity of the key fragment ions (e.g., the most abundant b and y ions) against the collision energy.
-
Identify the collision energy that produces the highest intensity for the desired fragment ions. This is your optimal collision energy.
Workflow for optimizing collision energy for this compound fragmentation.
Protocol 2: General Sample Preparation for Mass Spectrometry
Objective: To prepare a protein sample for bottom-up proteomic analysis, including this compound containing peptides.
Methodology:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature proteins in a solution containing a chaotropic agent like urea or guanidine hydrochloride.
-
Reduce disulfide bonds using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate the resulting free sulfhydryl groups with iodoacetamide (IAA) or iodoacetic acid to prevent disulfide bond reformation.[1]
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the concentration of the denaturing agent.
-
Add a protease, most commonly trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 to 1:100 w/w).
-
Incubate the mixture overnight at 37°C.[16]
-
-
Peptide Desalting and Cleanup:
-
Acidify the digest with an acid like formic acid or trifluoroacetic acid.
-
Use a C18 solid-phase extraction (SPE) cartridge or pipette tip to bind the peptides.
-
Wash the bound peptides with a low organic solvent concentration to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a higher concentration of organic solvent (e.g., acetonitrile).
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted peptides using a vacuum centrifuge.
-
Reconstitute the dried peptides in a small volume of a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
References
- 1. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Mass spec essentials | Proteintech Group [ptglab.com]
- 3. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Metastable atom-activated dissociation mass spectrometry: leucine/isoleucine differentiation and ring cleavage of proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. shd-pub.org.rs [shd-pub.org.rs]
- 10. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 11. ionsource.com [ionsource.com]
- 12. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Pro-Leu NMR Analysis Technical Support Center
Welcome to the technical support center for Pro-leu NMR analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their NMR experiments involving proline and leucine residues. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Proline Isomerization
Q1: Why do I see multiple peaks for a single proline-containing residue in my NMR spectrum?
A1: The presence of multiple peaks for a proline-containing residue is typically due to the cis-trans isomerization of the peptidyl-prolyl bond.[1][2] Proline is unique among the natural amino acids in that the energy barrier to rotation around the peptide bond preceding it is high enough that both the cis and trans conformations can be populated at room temperature. This isomerization is a slow process on the NMR timescale, with an interconversion rate of approximately 2.5 × 10⁻³ s⁻¹ at 25 °C, leading to distinct resonance frequencies for the two isomers in the NMR spectrum.[1][3]
Q2: What is the typical ratio of cis to trans isomers for a this compound motif?
A2: In proteins, the trans isomer is generally the predominant form.[2] However, the cis content can range from 4% to 30% in intrinsically disordered proteins (IDPs), and this ratio is highly dependent on the neighboring amino acid sequence.[2] For X-Pro bonds, the nature of the 'X' residue significantly influences the cis-trans equilibrium. For instance, aromatic residues preceding proline can increase the population of the cis isomer.[2][4] The ionization state of the peptide and the number of proline residues in a sequence can also affect this ratio.[4]
Q3: How can I confirm that the observed multiple peaks are due to proline isomerization?
A3: Two-dimensional exchange spectroscopy (2D EXSY) is a powerful NMR experiment to confirm proline isomerization. This technique will show cross-peaks between the resonances of the cis and trans isomers, directly demonstrating that they are in chemical exchange. Additionally, temperature-dependent NMR studies can be performed; as the temperature increases, the rate of isomerization will increase, which can lead to coalescence of the cis and trans signals.
Issue 2: Signal Overlap and Spectral Crowding
Q1: My 1D proton NMR spectrum of a this compound rich peptide is very crowded and difficult to interpret. What can I do?
A1: Signal overlap is a common problem in 1D NMR of complex molecules like peptides.[5] To resolve this, it is highly recommended to use two-dimensional (2D) and three-dimensional (3D) NMR experiments. These techniques disperse the signals into additional dimensions, significantly reducing overlap.[6] Common experiments to start with include:
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, helping to identify amino acid types.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure and identifying inter-residue contacts.[7]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, providing excellent signal dispersion.
Q2: Even in my 2D spectra, I have significant overlap, especially in the methyl region for leucine and valine. How can I resolve this?
A2: The methyl regions of leucine and valine are often crowded.[8] To address this, several advanced NMR techniques can be employed:
-
Isotope Labeling: Uniform or selective ¹³C and ¹⁵N labeling of your peptide or protein is highly effective. This allows the use of heteronuclear NMR experiments that offer much greater resolution.
-
Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy): This technique is particularly powerful for large proteins and complexes, as it significantly sharpens the signals from methyl groups.
-
Residue-Type Editing Experiments: Specific pulse sequences can be designed to selectively observe only leucine or valine methyl groups, thus simplifying the spectrum.[8] For instance, experiments can be designed to separate Val and Leu methyl resonances based on the large chemical shift difference between the Cα of Valine and the Cβ of Leucine.[8]
Q3: Are there any chemical methods to help with signal overlap in this compound regions?
A3: Yes, the incorporation of fluorinated proline (FPro) residues can be a valuable tool.[9][10] The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F NMR highly sensitive. Since ¹⁹F is not naturally present in biological systems, the resulting spectra are background-free. This allows for the clean observation of signals from the labeled proline residues, even in complex environments.[9][10]
Issue 3: Spectral Assignment
Q1: I am having trouble with the sequential assignment of a proline-rich region. What is the main difficulty and how can I overcome it?
A1: The primary difficulty in assigning proline-rich regions is the absence of an amide proton in the proline residue itself.[11][12] Standard triple-resonance experiments (like HNCA, HNCACB) that form the basis of protein backbone assignment rely on correlations through the amide proton and nitrogen. To overcome this, specific NMR experiments that bypass the amide proton have been developed. These experiments typically rely on correlations involving the Hα and Cα resonances. A modified version of the HACAN pulse scheme and experiments that correlate intra-residue ¹Hα, ¹³Cα/¹³Cβ chemical shifts with the ¹⁵N shift of the subsequent residue can be used for sequential assignment in proline-rich regions.[12]
Q2: What is a general workflow for assigning resonances in a this compound rich peptide?
A2: A general workflow would be:
-
Acquire 2D Homonuclear Spectra: Start with ¹H-¹H TOCSY and NOESY to identify amino acid spin systems and initial sequential contacts.
-
Isotope Labeling: If possible, prepare a uniformly ¹⁵N and ¹³C labeled sample.
-
Acquire Heteronuclear Correlation Spectra: Run 2D ¹H-¹⁵N HSQC and ¹H-¹³C HSQC to get a map of the backbone and sidechain correlations.
-
Run Triple-Resonance Experiments: For non-proline residues, use standard experiments like HNCA, HNCACB, CBCA(CO)NH, and HNCO for sequential backbone assignment.
-
Use Proline-Specific Assignment Experiments: For proline-containing segments, employ experiments like (H)CBCACON Pro, (H)CCCON Pro, and (H)CBCANCO Pro, which are designed to establish sequential connectivities across proline residues.[11][13]
-
NOESY Analysis: Use 3D ¹⁵N-edited and ¹³C-edited NOESY spectra to confirm sequential assignments and obtain distance restraints for structure calculation.
Quantitative Data Summary
Table 1: Proline cis-trans Isomerization Rates and Equilibrium Constants
| Peptide/Protein Context | Method | Rate Constant (k_cis→trans_) | Equilibrium Constant (K_eq_ = [trans]/[cis]) | Reference |
| H-Ala-Pro-OH (zwitterionic form) | ¹H-NMR | 2.5 × 10⁻³ s⁻¹ at 25 °C | Not specified | [3] |
| Polypeptides with Ala and Pro | ¹³C-NMR | Slower than NMR chemical shift integration time | Varies with sequence | [1] |
| Intrinsically Disordered Proteins (IDPs) | NMR Spectroscopy | Not specified | Corresponds to 4-30% cis population | [2] |
| H-Trp-Pro-Tyr-OH (anionic form) | ¹H and ¹³C NMR | Not specified | ~0.35 (74% cis) | [4] |
Experimental Protocols
Protocol 1: 2D ¹H-¹H NOESY for this compound Peptides
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a buffer in 90% H₂O/10% D₂O) to a final concentration of 0.5-2 mM. Adjust the pH as required for peptide stability and to be close to physiological conditions if relevant.
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to obtain optimal resolution and lineshape.
-
Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker spectrometers).
-
Acquisition Parameters:
-
Set the spectral width to cover all proton resonances (typically 12-16 ppm).
-
The mixing time (τ_m_) is a crucial parameter. For peptides, a range of mixing times from 100 ms to 300 ms is typically used to observe a good range of NOEs. Start with a mixing time of around 200 ms.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for good resolution.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum (e.g., to the residual solvent signal).
-
-
Analysis: Identify diagonal peaks and cross-peaks. NOE cross-peaks indicate through-space proximity between the correlated protons. Analyze sequential (i to i+1) and medium-range NOEs for structural information.
Protocol 2: 3D (H)CBCACON Pro for Proline Assignment
This is an advanced experiment for assigning resonances around proline residues in isotopically labeled proteins.
-
Sample Preparation: Prepare a uniformly ¹⁵N and ¹³C labeled protein sample in an appropriate deuterated buffer.
-
Spectrometer Setup: A cryoprobe-equipped high-field NMR spectrometer is recommended. Tune and match the probe for ¹H, ¹³C, and ¹⁵N.
-
Pulse Sequence: Use the 3D (H)CBCACON Pro pulse sequence.[13] This experiment correlates the Cα and Cβ of a residue (i-1) with the C' and N of the following proline residue (i).
-
Acquisition Parameters:
-
Set the carrier frequencies for ¹H, ¹³C (aliphatic and carbonyl), and ¹⁵N (specifically in the proline region, around 137 ppm).[13]
-
Use band-selective pulses on ¹⁵N to specifically excite and refocus the proline nitrogen resonances.[13]
-
Optimize the various delays in the pulse sequence according to the specific protein and spectrometer.
-
-
Processing and Analysis: Process the 3D data to generate a cube of correlations. Analyze the 2D planes to trace the connectivity from the Cα/Cβ of the residue preceding proline to the nitrogen of the proline.
Visualizations
Caption: Proline cis-trans isomerization pathway.
Caption: General workflow for NMR assignment of this compound rich peptides.
References
- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 7. Detection of intermolecular NOE interactions in large protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective editing of Val and Leu methyl groups in high molecular weight protein NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mr.copernicus.org [mr.copernicus.org]
- 10. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mr.copernicus.org [mr.copernicus.org]
- 12. Sequential assignment of proline-rich regions in proteins: application to modular binding domain complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Leu Peptide Degradation Pathway Analysis: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving pro-leu peptide degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of peptide degradation in experimental settings?
A1: Peptide degradation can be categorized into two main types: chemical and physical instability.[1]
-
Chemical Instability: This involves the alteration of covalent bonds, leading to the formation of new chemical entities.[2] Common chemical degradation pathways include:
-
Hydrolysis: The cleavage of peptide bonds by water, which can be catalyzed by acids or bases.[2] Sequences containing Asp-Pro are particularly susceptible to acid-catalyzed cleavage.
-
Oxidation: This often occurs in peptides with Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues.[3] It can be accelerated by exposure to atmospheric oxygen, heat, and light.[4]
-
Deamidation: The removal of an amide group, typically from Asparagine (Asn) or Glutamine (Gln) residues.[2][3]
-
Racemization: The conversion of L-amino acids to a mix of L- and D-isomers, which can alter biological activity.[3][5]
-
-
Physical Instability: This involves changes in the non-covalent structure of the peptide.[2] Common physical instability issues include:
-
Aggregation: The clustering of peptide molecules, which can affect solubility and bioactivity.[3] This is a major issue for hydrophobic peptides.[6]
-
Adsorption: The binding of peptides to surfaces like container walls, leading to a loss of active material.[3]
-
Precipitation: The formation of insoluble particles, often resulting from aggregation or poor solubility.[3]
-
Q2: Which enzymes are primarily responsible for the degradation of peptides containing this compound sequences?
A2: Peptides are primarily broken down by enzymes called proteases or peptidases.[7] For peptides containing a proline residue, the prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), family of serine proteases is critical.[8][9] These enzymes specifically cleave peptide bonds at the C-terminal side of proline residues.[8][10] In cellular degradation pathways, peptides generated by the proteasome are further broken down by metallopeptidases, with thimet oligopeptidase (TOP) playing a major role, followed by aminopeptidases.[11][12]
Q3: How do factors like pH and temperature affect this compound peptide stability?
A3: Both pH and temperature are critical factors that influence peptide stability.
-
pH: Extreme pH levels (highly acidic or basic) can accelerate hydrolysis of peptide bonds.[3] For many peptides, a slightly acidic pH of 4-6 can minimize hydrolysis.[1] The pH should also be kept at least one to two units away from the peptide's isoelectric point (pI) to reduce aggregation and improve solubility.[1]
-
Temperature: Higher temperatures increase the rate of all chemical degradation reactions, including hydrolysis, oxidation, and deamidation.[1] To minimize degradation, peptides should be stored in lyophilized form at -20°C or -80°C.[3] Once in solution, they should be kept in frozen single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: What are the best practices for storing this compound peptides to ensure long-term stability?
A4: Proper storage is crucial for maintaining peptide integrity.
-
Lyophilized Peptides: Store in a desiccator at -20°C or, for maximum stability, at -80°C.[3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[6]
-
Peptides in Solution: It is highly recommended to prepare single-use aliquots of stock solutions and store them frozen at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles, as this promotes aggregation.[6] If the peptide is dissolved in an organic solvent like DMSO, ensure storage tubes are compatible.[6]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Peptide Solubility and Aggregation
Q: My lyophilized this compound peptide won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do?
A: This is a common issue, especially for hydrophobic peptides.[6] Direct dissolution in aqueous buffers is often challenging. The recommended method is to first dissolve the peptide in a minimal amount of a sterile organic solvent like DMSO, and then slowly add this stock solution to your aqueous buffer while stirring.[6]
Q: My peptide solution is cloudy or has visible precipitates. How can I resolve this?
A: Cloudiness or precipitates are signs of aggregation.[6] This can be caused by exceeding the solubility limit, the pH being too close to the peptide's isoelectric point (pI), or improper storage.[1][13] To resolve this, you can try the following:
-
Reduce Concentration: Lower the final concentration of the peptide in your working solution.[6]
-
Adjust pH: Modify the buffer pH to be at least 1-2 units away from the peptide's pI.[1]
-
Sonication: Use a bath sonicator to help break apart existing aggregates. This method is preferable to a probe sonicator as it avoids localized heating.[6]
-
Use of Denaturants: As a last resort for analytical purposes, agents like 6 M Guanidine HCl can be used, but they are generally not compatible with biological assays.[6]
Issue 2: Loss of Peptide Activity and Inconsistent Results
Q: I'm observing a progressive loss of my peptide's inhibitory activity over time. What is the likely cause?
A: A loss of activity suggests chemical degradation.[1][13] The primary causes are often hydrolysis or oxidation, especially if the peptide is stored improperly in solution.[13]
-
Solution: Prepare fresh working solutions daily from a frozen, concentrated stock.[13] Use deoxygenated buffers if your peptide contains oxidation-prone residues like Met or Cys.[13] Ensure the buffer pH is within a stable range, typically pH 5-7 for many peptides.[13]
Q: My experimental results are inconsistent between replicates. What could be the problem?
A: Inconsistent results can stem from several sources:
-
Peptide Degradation: The stock solution may be degrading. Perform a stability check using HPLC.[13]
-
Variability in Preparation: Ensure all solutions are prepared consistently and accurately. Calibrate pipettes regularly.[13]
-
TFA Salt Interference: Peptides are often supplied as trifluoroacetate (TFA) salts, which can interfere with biological assays.[6] If TFA interference is suspected, you may need to perform a salt exchange.[6]
-
Hygroscopicity: Peptides can absorb moisture from the air, which affects their weight and concentration when preparing solutions. This is a critical factor in getting reproducible results.[14]
Diagrams of Pathways and Workflows
Caption: Overview of common physical and chemical degradation pathways for peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. veeprho.com [veeprho.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.aip.org [pubs.aip.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Pathway for Degradation of Peptides Generated by Proteasomes | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. biomedgrid.com [biomedgrid.com]
Minimizing side reactions in Pro-leu synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing side reactions during the synthesis of the Pro-Leu dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound synthesis?
A1: The two most prevalent side reactions during this compound synthesis are diketopiperazine (DKP) formation and racemization of the proline residue.[1][2][3][4] DKP formation is particularly common when proline is one of the first two amino acids in a sequence.[3] Racemization, the conversion of the L-proline enantiomer to a mixture of D and L forms, can be promoted by certain coupling reagents and reaction conditions.[2][5]
Q2: What is diketopiperazine (DKP) formation and why is it common in this compound synthesis?
A2: Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the formation of a stable six-membered ring structure, cyclo(this compound).[6][7] This side reaction is especially favored in sequences containing proline at the N-terminus or the second position. The unique cyclic structure of proline can facilitate the necessary peptide bond conformation for this intramolecular reaction to occur, particularly after the removal of the N-terminal protecting group of the dipeptide.[3][6]
Q3: What factors influence the rate of DKP formation?
A3: Several factors can influence the rate of DKP formation, including the peptide sequence, solvent, temperature, and storage conditions.[1] The presence of a cis-Proline bond can also accelerate the dissociation of the peptide and subsequent DKP formation.[6] Studies have shown that the pH of the reaction mixture significantly affects DKP formation yields, with near-neutral pH (6.0-7.0) often showing the highest yields for dipeptides like this compound.[8]
Q4: What is racemization in the context of this compound synthesis?
A4: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to a mixture of D and L enantiomers.[9] In this compound synthesis, the proline residue is susceptible to racemization, which can be problematic as the biological activity of peptides is often stereospecific.[2] This can occur through direct proton abstraction from the alpha-carbon or via the formation of an azlactone (oxazolone) intermediate.[9][10]
Q5: Which coupling reagents are recommended to minimize racemization of proline?
A5: To minimize proline racemization, it is advisable to use coupling reagents known for low racemization potential.[2] These include uronium/aminium-based reagents like HCTU and COMU, which are often used with an additive like OxymaPure.[2][11] When using carbodiimides such as DIC, it is recommended to use them with OxymaPure instead of HOBt, or in a non-polar solvent like DCM without an additive, as HOBt has been shown to induce racemization in proline residues under certain conditions.[2][5]
Troubleshooting Guides
Issue 1: High Levels of Diketopiperazine (DKP) Detected in the Product
-
Problem: Significant formation of cyclo(this compound) is observed, reducing the yield of the desired linear dipeptide.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high diketopiperazine formation.
-
Recommended Actions:
-
Choice of Resin (for Solid-Phase Peptide Synthesis - SPPS): If using an Fmoc/tBu strategy, synthesize the dipeptide on 2-chlorotrityl chloride resin. The steric hindrance of this resin linker significantly inhibits the intramolecular cyclization that leads to DKP formation.[3]
-
Simultaneous Deprotection and Coupling: For solution-phase synthesis, a simultaneous deprotection-coupling procedure can be effective. This involves performing the hydrogenolysis of the N-terminal protecting group (e.g., Z-group) in the presence of an activated amino acid ester. This method "traps" the reactive deprotected dipeptide by immediate acylation to form a tripeptide, thus preventing cyclization.[12]
-
In Situ Neutralization (for Boc-SPPS): When employing a Boc-based solid-phase synthesis, the use of in situ neutralization protocols can suppress DKP formation.[3]
-
Issue 2: Significant Racemization of the Proline Residue Detected
-
Problem: The final product contains a high percentage of the D-Proline diastereomer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for proline racemization.
-
Recommended Actions:
-
Coupling Reagent and Additive Selection: Avoid using carbodiimides like DIC with HOBt, especially in DMF, as this combination can promote proline racemization.[2][5] Instead, opt for coupling reagents known for low racemization, such as COMU or HCTU, which are based on OxymaPure.[2]
-
Solvent Choice: When using a carbodiimide like DIC, consider switching the solvent from DMF to a less polar one like dichloromethane (DCM) and omitting the additive.[2]
-
Temperature Control: Perform the coupling reaction at room temperature. Avoid elevated temperatures, as they can increase the rate of racemization.[9]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding it to the amine component, as prolonged pre-activation can increase the risk of racemization.[2][9]
-
Data on Racemization with Different Coupling Conditions
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer observed under different coupling conditions for a model peptide synthesis.
| Coupling Reagent/Additive | Solvent | % DL Isomer (Racemization) |
| DIC/HOBt | DMF | High |
| DIC/OxymaPure | DMF | Low |
| HCTU | DMF | Low |
| COMU | DMF | Low |
| DIC | DCM | Low |
Data is illustrative and may vary depending on the specific peptide sequence and reaction conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for Coupling Fmoc-Pro-OH to Leucine-Resin (SPPS) with Minimized Racemization
-
Resin Swelling: Swell the Leucine-loaded resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
Coupling Mixture Preparation (Low Racemization):
-
In a separate vessel, dissolve Fmoc-Pro-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow to pre-activate for no more than 2 minutes.
-
-
Coupling Reaction: Add the activated Fmoc-Pro-OH solution to the deprotected Leucine-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a chloranil or isatin test to confirm the completion of the coupling (Kaiser test is not suitable for the secondary amine of proline).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the Fmoc deprotection of the proline residue and the coupling of the next amino acid in the sequence.
Protocol 2: Analysis of Proline Racemization by HPLC
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified this compound dipeptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Sample Preparation:
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
-
Derivatization (using a chiral derivatizing agent, e.g., Marfey's reagent):
-
To a specific volume of the hydrolysate, add a solution of the chiral derivatizing agent according to the manufacturer's protocol.
-
Incubate to ensure complete reaction.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a suitable reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water (with 0.1% TFA) to separate the diastereomeric derivatives of D-Proline and L-Proline.
-
The percentage of racemization can be calculated from the integrated peak areas of the D and L-proline derivatives.[2]
-
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 7. baranlab.org [baranlab.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Pro-Leu Peptide Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification yield of Pro-Leu peptides.
Troubleshooting Guide
This guide addresses common issues encountered during this compound peptide purification, offering potential causes and solutions to enhance yield and purity.
Issue 1: Low or No Yield of this compound Peptide After Purification
| Potential Cause | Recommended Solution |
| Incomplete Cleavage from Resin | Optimize cleavage cocktail and reaction time. Ensure complete removal of protecting groups which can hinder cleavage.[1][2] |
| Peptide Precipitation During Purification | Adjust buffer pH and ionic strength. This compound is hydrophobic and may precipitate in low organic solvent concentrations.[3][4] |
| Peptide Adsorption to Surfaces | Use low-binding tubes and pipette tips. Silanize glassware to minimize surface adsorption.[4] |
| Suboptimal HPLC Conditions | Optimize the mobile phase gradient, flow rate, and column chemistry (e.g., C18). A shallow gradient can improve separation.[5][6] |
| Oxidation of Peptide | Degas all solutions and keep the peptide solution under an inert gas (e.g., argon). Add antioxidants like DTT in small amounts if compatible with the downstream application. |
| Formation of Aggregates | Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the purification buffer.[3][7][8] |
Issue 2: Poor Peak Shape and Resolution During HPLC Purification
| Potential Cause | Recommended Solution |
| Improper Mobile Phase Composition | Ensure the mobile phase contains an appropriate ion-pairing agent, like 0.1% TFA, to improve peak shape.[5][6] |
| Column Overload | Reduce the amount of crude peptide loaded onto the column. |
| Presence of Deletion or Truncated Sequences | Optimize coupling and deprotection steps during synthesis to minimize the formation of these impurities.[9][10][11] |
| Secondary Structure Formation on Column | Increase the column temperature to disrupt secondary structures and improve peak symmetry. |
Frequently Asked Questions (FAQs)
Synthesis and Cleavage
-
Q1: What are the most common impurities encountered during this compound peptide synthesis? A1: Common impurities include deletion sequences (missing either Pro or Leu), truncated sequences, and peptides with incomplete removal of protecting groups.[9][10][12] The presence of proline can sometimes lead to incomplete coupling reactions.[13]
-
Q2: How can I optimize the cleavage of this compound from the solid support to maximize yield? A2: The choice of cleavage cocktail and reaction time is critical. A standard cleavage cocktail for many peptides is a mixture containing trifluoroacetic acid (TFA). The specific composition and cleavage time should be optimized based on the resin and protecting groups used.[1][2] Insufficient cleavage time can result in a significant loss of yield.
Purification
-
Q3: What is the recommended purification method for this compound peptides? A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying this compound peptides.[5][14] A C18 column is a good starting point, with a mobile phase consisting of a water/acetonitrile gradient containing 0.1% TFA.[5][6]
-
Q4: My this compound peptide is showing signs of aggregation. How can I prevent this? A4: this compound has hydrophobic character due to the leucine residue, which can contribute to aggregation.[15] To prevent aggregation, it is recommended to dissolve the lyophilized peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before slowly diluting it into your aqueous buffer.[3][7] Working at a pH away from the peptide's isoelectric point can also help maintain solubility.
Workflow & Pathway Diagrams
Caption: this compound Peptide Synthesis and Purification Workflow.
Caption: Troubleshooting Logic for Low this compound Peptide Yield.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound Peptide
-
Column: C18 silica-based column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the retention time of the this compound peptide.[6]
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). Scale the flow rate accordingly for preparative columns.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude lyophilized this compound peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A). If using an organic solvent, ensure the injection volume is small to avoid peak distortion. Centrifuge the sample to remove any particulates before injection.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the this compound peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[5]
Protocol 2: Ninhydrin Test for Complete Coupling in Solid-Phase Peptide Synthesis
This test can be used to confirm the completion of the coupling reaction at each step of the synthesis, which is crucial for maximizing the yield of the full-length peptide.
-
Reagents:
-
Reagent A: 5% ninhydrin in ethanol.
-
Reagent B: 80% phenol in ethanol.
-
Reagent C: 2% 0.001 M KCN in pyridine.
-
-
Procedure:
-
Take a small sample of the resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with dichloromethane (DCM) and then methanol.
-
Dry the resin beads completely.
-
Add 2-3 drops of each Reagent A, B, and C to the dried resin beads in a small glass test tube.
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Blue/Purple beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Yellow/Colorless beads: Indicates the absence of free primary amines, suggesting a complete coupling reaction.
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. omizzur.com [omizzur.com]
- 10. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Peptide Stability [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. Amino acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Pro-Leu vs. Other Dipeptides: A Comparative Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the dipeptide Prolyl-Leucine (Pro-Leu) and its cyclic form, Cyclo(this compound), against other notable dipeptides. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their potential therapeutic applications.
Executive Summary
Dipeptides, the simplest protein fragments, are increasingly recognized for their diverse biological activities, ranging from antimicrobial and anticancer to immunomodulatory and neuroprotective effects. Among these, this compound has garnered significant attention. This guide delves into the comparative efficacy of this compound and its cyclic counterpart against other dipeptides in various biological assays, providing a clear, data-driven overview for researchers in drug discovery and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological effects of this compound and other dipeptides across different assays.
Table 1: Comparative Antimicrobial and Antifungal Activities
| Dipeptide/Cyclic Dipeptide | Target Organism | Assay | Activity Metric | Value |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | % Inhibition (at 100 µg/mL) | Significant Inhibition |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | % Inhibition (at 100 µg/mL) | Significant Inhibition |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | % Inhibition (at 100 µg/mL) | No Activity |
| Cyclo(L-Leu-L-Pro) + Cyclo(L-Phe-L-Pro) | Vancomycin-Resistant Enterococci (VRE) | Minimum Inhibitory Concentration (MIC) | MIC Range | 0.25-1 mg/L |
| Leu-Val based dipeptides | S. aureus, B. subtilis, E. coli, S. typhi | Minimum Inhibitory Concentration (MIC) | MIC Range | 5.7 x 10⁻⁴ M - 6.5 x 10⁻³ M[1] |
| Cyclo(His-Ala) | Candida albicans | Growth Inhibition | - | Significant Inhibition[2] |
| Cyclo(His-Gly) | Candida albicans | Growth Inhibition | - | Significant Inhibition[2] |
Table 2: Comparative Anticancer Activities
| Dipeptide/Cyclic Dipeptide | Cancer Cell Line | Assay | Activity Metric | Value |
| Cyclo(L-Pro-L-Pro) | ECA-109 (Esophageal) | % Inhibition (at 20 µM) | % Inhibition | 20% |
| Cyclo(L-Pro-L-Pro) | HeLa-S3 (Cervical) | % Inhibition (at 20 µM) | % Inhibition | 40% |
| Cyclo(D-Leu-L-Pro) | ECA-109 (Esophageal) | % Inhibition (at 20 µM) | % Inhibition | 44% |
| Cyclo(D-Leu-L-Pro) | PANC-1 (Pancreatic) | % Inhibition (at 20 µM) | % Inhibition | 55% |
| Cyclo(His-Ala) | HT-29, MCF-7, HeLa | Growth Inhibition (at 100 µM) | - | Significant Inhibition[2] |
| Cyclo(His-Gly) | MCF-7 | Growth Inhibition (at 100 µM) | - | Significant Inhibition[2] |
Table 3: Other Biological Activities
| Dipeptide | Biological Effect | Model | Key Finding |
| Pro-Gly-Pro-Leu | Anticoagulant, Fibrinolytic, Antithrombotic | In vitro & In vivo (rats) | Effective inhibition of platelet aggregation and antithrombotic effects.[3] |
| Leu-Gly | Protective against diabetes-induced liver damage | In vivo (mice) | Showed high protective effects on liver enzymes and histology.[4] |
| Ala-His | Protective against diabetes-induced liver damage | In vivo (mice) | Demonstrated significant protective effects on liver in diabetic mice.[4] |
| Tyr-Leu | Antidepressant-like activity | In vivo (mice) | Exhibited potent antidepressant-like activity in forced swim and tail suspension tests.[5] |
| Pro-Gly | Promotes IGF-1 expression and secretion | In vitro (HepG2 cells) & In vivo (mice) | Stimulated IGF-1, suggesting a role in growth and metabolism.[6] |
| Gly-Leu | Promoted proliferation and protein synthesis | In vitro (chicken intestinal epithelial cells) | Significantly increased cell viability and markers of protein synthesis compared to Glycine or Gly-Gly.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antimicrobial/Antifungal Assays
1. Conidial Germination Assay for Colletotrichum orbiculare
-
Fungal Culture: C. orbiculare is cultured on potato dextrose agar (PDA).
-
Conidia Preparation: Conidia are harvested and suspended in sterile distilled water to a concentration of 1 × 10^6 conidia/mL.
-
Assay: The conidial suspension is mixed with various concentrations of the test dipeptides. This mixture is then incubated on glass slides within a moist chamber at 25°C for 6 hours.
-
Quantification: The percentage of germinated conidia is determined by microscopic observation.
2. Minimum Inhibitory Concentration (MIC) Assay for Bacteria
-
Bacterial Strains: Target bacteria (e.g., VRE, S. aureus) are cultured in appropriate broth media.
-
Assay: A serial dilution of the test dipeptide is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the dipeptide that visibly inhibits bacterial growth.
Anticancer Assays
1. MTT Assay for Cell Viability
-
Cell Culture: Cancer cell lines (e.g., HeLa, HT-29) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test dipeptides and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.[8][9]
-
Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).[9]
-
Quantification: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[8][9][10] Cell viability is expressed as a percentage of the untreated control.
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: A solution of DPPH in methanol or ethanol is prepared.[11][12][13]
-
Reaction: The test dipeptide is mixed with the DPPH solution and incubated in the dark at room temperature for a set time (e.g., 30 minutes).[12]
-
Measurement: The decrease in absorbance at 517 nm is measured, indicating the radical scavenging activity.[11][12][13]
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control.
Anti-inflammatory Assays
1. Griess Assay for Nitric Oxide (NO) Production
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.
-
Stimulation: Cells are pre-treated with the test dipeptide and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[14][15]
-
Measurement: The absorbance is measured at around 540 nm, which is proportional to the nitrite concentration, an indicator of NO production.[16]
Signaling Pathway Analysis
1. Western Blot for MAPK Phosphorylation
-
Cell Treatment and Lysis: Cells are treated with the dipeptide, and then lysed to extract proteins. It is crucial to use phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Immunoblotting: The membrane is blocked (e.g., with BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK).[17] Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[18] The intensity of the bands corresponding to the phosphorylated proteins is quantified and often normalized to the total protein levels.
2. NF-κB Activation Assay
-
Cell Treatment and Fractionation: Cells are treated with the dipeptide and an inflammatory stimulus. Nuclear and cytoplasmic extracts are then prepared.[19]
-
Western Blot for p65 Translocation: The levels of the NF-κB p65 subunit in the nuclear and cytoplasmic fractions are determined by Western blot. An increase in nuclear p65 indicates NF-κB activation.[19]
-
ELISA-based Assay: Alternatively, a transcription factor ELISA can be used to measure the amount of activated NF-κB in nuclear extracts that can bind to a specific DNA consensus sequence.[20]
Signaling Pathways and Experimental Workflows
The biological effects of dipeptides are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Several dipeptides have been shown to modulate this pathway.
References
- 1. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of peptide Pro-Gly-Pro-Leu under conditions of normal hemostasis and thrombus formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of di- and tri-peptides containing proline, glycine, and leucine on liver enzymology and histopathology of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 7. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. raybiotech.com [raybiotech.com]
- 19. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 20. resources.novusbio.com [resources.novusbio.com]
A Comparative Guide to Synthetic vs. Natural Pro-leu Activity for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural sources of the dipeptide Prolyl-leucine (Pro-leu) is critical for experimental design and therapeutic application. This guide provides an objective comparison of their reported biological activities, supported by available experimental data, and outlines detailed methodologies for key experiments.
While direct comparative studies quantifying the activity of synthetic versus natural this compound are not extensively available in the current body of scientific literature, this guide synthesizes existing data on synthetic this compound analogs and the known biological effects of its constituent amino acids and related peptides to offer a comprehensive overview.
Data Presentation: Quantitative Comparison of this compound Analogs
The following table summarizes the biological activity of various chemically synthesized analogs of this compound-Gly-NH2 (PLG), a tripeptide containing the this compound sequence. The data focuses on the enhancement of dopamine receptor agonist binding, a key indicator of its potential neuromodulatory activity.
| Analog | Concentration | % Enhancement of ADTN Binding | Reference |
| Pro-Ahx-Gly-NH2 | 0.1 µM | 16% | [1] |
| Pro-Phe-Gly-NH2 | 1 µM | 31% | [1] |
| D-Pro-Leu-Gly-NH2 | Comparable to PLG | Not specified | [2] |
| Pip-Leu-Gly-NH2 | Comparable to PLG | Not specified | [2] |
| Aze-Leu-Gly-NH2 | Comparable to PLG | Not specified | [2] |
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a dopamine receptor agonist. Ahx stands for L-2-aminohexanoic acid, Phe for L-phenylalanine, Pip for L-pipecolic acid, and Aze for L-azetidine-2-carboxylic acid.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments to assess this compound activity are provided below.
Receptor Binding Assay
This protocol is adapted from studies on synthetic PLG analogs and can be used to assess the ability of both synthetic and natural this compound to modulate dopamine receptor binding[1][2].
Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to dopamine receptors in striatal membrane preparations.
Materials:
-
Bovine striatal tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radiolabeled dopamine receptor agonist (e.g., [³H]ADTN)
-
Synthetic or natural this compound samples
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize bovine striatal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Binding Assay: In a final volume of 1 mL, incubate the striatal membranes with the radiolabeled agonist and varying concentrations of the this compound sample.
-
Incubation: Incubate the mixture at 25°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from the total binding. Calculate the percentage enhancement of agonist binding in the presence of this compound.
Cell Proliferation and Viability Assay
This protocol can be used to assess the effects of this compound on the growth and viability of various cell lines, such as intestinal epithelial cells[3].
Objective: To quantify the effect of synthetic and natural this compound on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., Caco-2, IPEC-J2)
-
Complete cell culture medium
-
Synthetic or natural this compound samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of synthetic or natural this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine the effect on cell viability.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for comparing synthetic and natural this compound.
Proposed Signaling Pathway for this compound
Based on the known signaling activities of leucine and related dipeptides, this compound is hypothesized to activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Caption: Hypothesized this compound signaling cascade.
Discussion and Future Directions
The available data, primarily from synthetic analogs, suggests that this compound and its derivatives possess significant biological activity, particularly in modulating dopamine receptor function. It is plausible that natural this compound exhibits similar, if not more potent, activity due to its precise stereochemistry and potential synergistic interactions with other co-extracted molecules.
The PI3K/AKT/mTOR pathway is a likely candidate for mediating the cellular effects of this compound, given the established role of leucine in activating this cascade[4]. Activation of this pathway can lead to increased protein synthesis, cell growth, and proliferation, effects that have been observed with related dipeptides like Leu-Leu[3].
Further research is critically needed to directly compare the bioactivity of purified natural this compound with its synthetic counterpart. Such studies should employ a battery of standardized assays, including receptor binding, cell-based functional assays, and in vivo models, to provide a comprehensive understanding of their relative potency and efficacy. Elucidating the specific receptor(s) for this compound and confirming its downstream signaling targets will be crucial for advancing its potential therapeutic applications.
References
- 1. Synthesis and biological evaluation of analogues of this compound-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dietary Leucine supplementation on intestinal development and gene expression of pattern recognition receptors (PRRs) in broilers - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Leu Analogs: A Comparative Guide to Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Pro-Leu and its derivatives, particularly the tripeptide this compound-Gly-NH2 (PLG), have garnered significant attention in neuroscience research due to their ability to modulate dopaminergic systems. This has led to the development of a variety of synthetic analogs with the aim of enhancing bioactivity, stability, and therapeutic potential. This guide provides a comparative analysis of key this compound analogs, focusing on their performance in modulating the dopamine D2 receptor, supported by experimental data.
Comparative Bioactivity of this compound Analogs
The primary bioactivity explored for this compound analogs has been their ability to allosterically modulate the dopamine D2 receptor. This modulation is typically assessed by measuring the enhancement of dopamine agonist binding to the receptor. The following table summarizes the quantitative data for representative this compound analogs.
| Analog Name | Modification | Bioactivity | Quantitative Data | Reference |
| Pro-Ahx-Gly-NH2 | Leucyl residue replaced with L-2-aminohexanoic acid (Ahx) | Positive allosteric modulator of the dopamine D2 receptor | 16% enhancement of ADTN binding at 0.1 µM | [1] |
| Pro-Phe-Gly-NH2 | Leucyl residue replaced with L-phenylalanine (Phe) | Positive allosteric modulator of the dopamine D2 receptor | 31% enhancement of ADTN binding at 1 µM | [1] |
| PAOPA | Peptidomimetic analog of this compound-Gly-NH2 | Potent positive allosteric modulator of the dopamine D2 receptor | Effective in preclinical models of schizophrenia | |
| Various Analogs | Prolyl residue replaced with other heterocyclic amino acids (e.g., D-Pro, Pip, Aze) | Modulation of dopamine D2 receptor | Activity comparable to parent this compound-Gly-NH2 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the bioactivity of this compound analogs.
Dopamine D2 Receptor Binding Assay
This assay determines the ability of a compound to bind to the dopamine D2 receptor, often by measuring its competition with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Bovine striatal membranes or membranes from cells expressing recombinant human dopamine D2 receptors.
-
Radioligand: Typically [3H]-Spiperone or a similar high-affinity D2 antagonist.
-
Test Compounds: this compound analogs at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw frozen membrane preparations on ice.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is then determined.
Adenylyl Cyclase Activity Assay
This functional assay measures the effect of D2 receptor activation (which is inhibitory) on the production of cyclic AMP (cAMP) by adenylyl cyclase.
Materials:
-
Cells expressing dopamine D2 receptors.
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds (this compound analogs).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Culture cells to an appropriate density in a multi-well plate.
-
Pre-treat the cells with the test compound for a specific duration.
-
Stimulate the cells with forskolin to activate adenylyl cyclase.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The ability of the test compound to modulate the forskolin-stimulated cAMP production is then quantified. For D2 receptor agonists, a decrease in cAMP is expected.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis to GDP, which is an indicator of G-protein activation following receptor stimulation.
Materials:
-
Membrane preparations containing the dopamine D2 receptor and associated G-proteins.
-
[γ-32P]GTP (radiolabeled GTP).
-
Test compounds (this compound analogs).
-
Assay buffer containing MgCl2.
Procedure:
-
Incubate the membrane preparation with the test compound.
-
Initiate the reaction by adding [γ-32P]GTP.
-
Incubate at 30°C for a specific time, allowing for GTP hydrolysis.
-
Terminate the reaction, for example, by adding a cold stop solution.
-
Separate the hydrolyzed [32P]Pi from the unhydrolyzed [γ-32P]GTP, often using a charcoal-based method.
-
Quantify the amount of [32P]Pi produced using a scintillation counter.
-
The rate of GTPase activity is calculated and compared between different conditions.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. Synthesis and biological evaluation of analogues of this compound-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Leu Dipeptide: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the correlated effects of the Proline-Leucine dipeptide in laboratory and whole-organism models.
The Proline-Leucine (Pro-Leu) dipeptide and its cyclic form, cyclo(Leu-Pro), have garnered significant interest within the scientific community for their diverse biological activities. These activities range from neuroprotection and metabolic regulation to antifungal properties. Understanding the correlation between in vitro (laboratory-based) and in vivo (whole-organism) studies is paramount for translating preclinical findings into viable therapeutic strategies. This guide provides a comparative analysis of this compound's effects, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies, offering a side-by-side comparison of the effective concentrations and dosages of this compound and related peptides in different experimental settings.
Table 1: In Vitro Bioactivity of this compound and Related Peptides
| Peptide | Model System | Bioactivity | Effective Concentration | Citation |
| Pro-Gly-Pro-Leu | Platelet Aggregation Assay | Inhibition of platelet aggregation | 10⁻¹² - 10⁻³ M | [1] |
| Pro-Gly-Pro-Leu | Fibrinolytic Activity Assay | Fibrinolytic activity | 10⁻⁹ - 10⁻³ M | [1] |
| Pro-Gly-Pro-Leu | Anticoagulant Assay | Anticoagulant properties | 10⁻⁵ - 10⁻³ M | [1] |
| Cyclo(L-Leu-L-Pro) | Antifungal Assay (vs. C. orbiculare) | Inhibition of conidial germination | 100 µg/mL | [2][3] |
| Cyclo(D-Leu-D-Pro) | Antifungal Assay (vs. C. orbiculare) | Inhibition of conidial germination | 100 µg/mL | [2][3] |
| Cyclo(L-Leu-L-Pro) | Antifungal Assay (vs. A. flavus) | Growth inhibition (5.66 ± 0.57 mm zone) | 135 ± 7.07 mg/mL | [4] |
| Leu-Ile | Cultured Mesencephalic Neurons | Neuroprotection, BDNF/GDNF synthesis | Not specified | [5] |
| Leu-Pro | Cultured Mesencephalic Neurons | No significant effect on BDNF/GDNF synthesis | Not specified | [5] |
| Pro-Gly | HepG2 Cells | Promotion of IGF-1 expression and secretion | Not specified | [6] |
Table 2: In Vivo Bioactivity of this compound and Related Peptides
| Peptide | Animal Model | Bioactivity | Dosage | Route of Administration | Citation |
| Leu-Pro hydrochloride | Wistar Rats (mature and immature) | Improved learning and memory | 0.01, 0.1, and 0.5 mg/kg | Intraperitoneal | [7] |
| Pro-Gly-Pro-Leu | Rats | Anticoagulant, fibrinolytic, antithrombotic | 1 mg/kg | Intravenous & Intranasal | [1] |
| Peptides with Pro, Gly, Leu | Diabetic Mice | Hepatoprotective | Not specified | Not specified | [8][9] |
| Cyclo(Val-Pro) | Mice (renal injury model) | Alleviation of renal fibrosis | 50 mg/kg | Not specified | [10] |
| Leu-Ile | Mice | Increased BDNF and GDNF in striatum | Not specified | Intraperitoneal & Intracerebroventricular | [5] |
| Pro-Gly | C57BL/6J Mice | Promotion of IGF-1 expression and secretion | Not specified | Injection | [6] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
In Vitro Antifungal Activity of Cyclo(Leu-Pro) Isomers
-
Objective: To assess the antifungal activity of different isomers of cyclo(Leu-Pro) against Colletotrichum orbiculare.
-
Method:
-
The BC42 strain of Pseudomonas sesami was cultured in tryptic soy broth for 72 hours at 28°C with shaking.
-
The culture broth was centrifuged to obtain a cell-free filtrate.
-
Bioactive metabolites, including cyclo(Leu-Pro) isomers, were isolated from the filtrate using thin-layer chromatography.
-
Conidia of C. orbiculare were mixed with sterile distilled water (control), the BC42 extract, or the isolated cyclo(Leu-Pro) isomers at various concentrations.
-
The inhibitory activity against conidial germination was assessed.
-
For a detached leaf assay, cucumber leaves were treated with the conidial mixtures, and the lesion area was measured after 7 days of incubation.[2][3]
-
In Vivo Nootropic Effects of Leu-Pro Hydrochloride
-
Objective: To evaluate the impact of Leu-Pro hydrochloride on learning and memory in rats.
-
Method:
-
Mature and immature Wistar rats were used in the study.
-
The dipeptide Leu-Pro hydrochloride was administered intraperitoneally at doses of 0.01, 0.1, and 0.5 mg/kg.
-
A passive avoidance task was employed to assess learning and memory processes under conditions of insufficient training.
-
The performance of the treated groups was compared to a control group to determine the facilitating effect of the dipeptide.[7] |
-
In Vitro and In Vivo Hemostatic Effects of Pro-Gly-Pro-Leu
-
Objective: To investigate the anticoagulant, fibrinolytic, and antithrombotic properties of the tetrapeptide Pro-Gly-Pro-Leu.
-
In Vitro Methods:
-
Platelet Aggregation: The inhibitory effect of the tetrapeptide on platelet aggregation was tested across a concentration range of 10⁻¹² to 10⁻³ M.
-
Fibrinolytic and Anticoagulant Activity: The fibrinolytic and anticoagulant properties were assessed at concentrations ranging from 10⁻⁹ to 10⁻³ M and 10⁻⁵ to 10⁻³ M, respectively.
-
-
In Vivo Methods:
-
Administration: The tetrapeptide was administered to rats at a dose of 1 mg/kg via intravenous and intranasal routes.
-
Activity Measurement: Anticoagulant, total and fibrin depolymerizing activities, and plasminogen activator activity were measured.
-
Antithrombotic Effect: The effect on the weight of fresh fibrin clots was evaluated after repeated intranasal administration prior to clot induction.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can provide deeper insights into the mechanisms of this compound's action.
Caption: Pro-Gly induced IGF-1 expression via the PepT1-JAK2/STAT5 pathway.
Caption: Workflow for in vitro antifungal testing of cyclo(Leu-Pro).
Conclusion
The available data indicates that this compound and its related peptides exhibit a range of biological effects both in vitro and in vivo. A positive correlation can be observed in areas such as hemostasis, where the in vitro anticoagulant and fibrinolytic activities of Pro-Gly-Pro-Leu translate to in vivo antithrombotic effects in rats[1]. Similarly, the antifungal properties of cyclo(Leu-Pro) are evident in both laboratory assays and on detached leaves, simulating a more complex biological system[2][3].
However, discrepancies and challenges in correlation remain. For instance, while Leu-Ile showed neurotrophic factor induction both in cultured neurons and in live mice, Leu-Pro was inactive in the in vitro model, suggesting that in vivo metabolism or interactions with other systems might be necessary for its observed nootropic effects[5][7]. Furthermore, the translation of effective in vitro concentrations to in vivo dosages is not always straightforward and is influenced by factors such as bioavailability, metabolism, and peptide stability, which are active areas of research in peptide drug development.
This guide highlights the necessity of a multi-faceted approach, combining both in vitro and in vivo models, to fully characterize the therapeutic potential of dipeptides like this compound. The presented data and protocols serve as a valuable resource for researchers aiming to build upon these findings and bridge the gap between benchtop discoveries and clinical applications.
References
- 1. Effects of peptide Pro-Gly-Pro-Leu under conditions of normal hemostasis and thrombus formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Protective effects of di- and tri-peptides containing proline, glycine, and leucine on liver enzymology and histopathology of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclo(Val-Pro) and Cyclo(Leu-Hydroxy-Pro) from Pseudomonas sp. (ABS-36) alleviates acute and chronic renal injury under in vitro and in vivo models (Ischemic reperfusion and unilateral ureter obstruction) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pro-Gly-Pro-Leu's Antithrombotic Mechanism of Action
For Immediate Release
A Head-to-Head Comparison of the Novel Tetrapeptide Pro-Gly-Pro-Leu with Standard Anticoagulant Therapies
This guide provides a comprehensive comparison of the investigational tetrapeptide Pro-Gly-Pro-Leu (Pro-leu) with established anticoagulant and antiplatelet agents. The document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antithrombotic therapies. We present a detailed examination of this compound's mechanism of action, supported by available preclinical data, and contrast its profile with that of traditional anticoagulants such as warfarin, heparin, and direct oral anticoagulants (DOACs).
Executive Summary
Pro-Gly-Pro-Leu is a tetrapeptide that has demonstrated anticoagulant and antithrombotic properties in preclinical studies.[1] Its mechanism of action appears to be multifactorial, involving the inhibition of platelet aggregation and the enhancement of fibrinolysis.[1] This dual activity presents a potentially novel approach to the management of thrombotic disorders. This guide will delve into the experimental evidence supporting these claims and provide a comparative framework against current standards of care.
Comparative Efficacy and Mechanism of Action
The following tables summarize the in vitro and in vivo effects of Pro-Gly-Pro-Leu in comparison to well-established antithrombotic drugs. It is important to note that the data for Pro-Gly-Pro-Leu is based on limited preclinical studies, primarily in rat models, and direct comparative human data is not yet available.
Table 1: In Vitro Effects on Hemostasis
| Parameter | Pro-Gly-Pro-Leu | Warfarin | Heparin | Direct Oral Anticoagulants (DOACs) |
| Mechanism of Action | Inhibition of platelet aggregation, Fibrinolytic activity[1] | Inhibits Vitamin K epoxide reductase, reducing synthesis of clotting factors II, VII, IX, X[2][3] | Activates antithrombin III, which inactivates thrombin (Factor IIa) and Factor Xa[4][5] | Directly inhibit Thrombin (e.g., Dabigatran) or Factor Xa (e.g., Rivaroxaban, Apixaban)[6][7] |
| Platelet Aggregation | Effective inhibition over a concentration range of 10⁻¹² to 10⁻³ M[1] | No direct effect | Can cause heparin-induced thrombocytopenia (HIT) | No direct effect |
| aPTT | Data not available | Prolonged | Prolonged | Variable effects |
| PT | Data not available | Prolonged | Minimal effect | Prolonged (especially with Factor Xa inhibitors) |
Table 2: In Vivo Antithrombotic Effects (Rat Models)
| Parameter | Pro-Gly-Pro-Leu | Warfarin | Heparin | Direct Oral Anticoagulants (DOACs) |
| Thrombosis Model | Reduction in thrombus weight[1] | Effective in preventing thrombosis | Effective in preventing thrombosis | Effective in preventing thrombosis |
| Dose | 1 mg/kg (intravenous) showed pronounced anticoagulant effect[1] | Dose-dependent | Dose-dependent | Dose-dependent |
| Administration Route | Intravenous, Intranasal[1] | Oral | Intravenous, Subcutaneous | Oral |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines the methodology for assessing the inhibitory effect of a compound on platelet aggregation using light transmission aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors in tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
2. Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a standardized volume of PRP to a cuvette with a magnetic stir bar.
-
Add the test compound (e.g., Pro-Gly-Pro-Leu) or vehicle control and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
The maximum percentage of aggregation is calculated.
-
For inhibitory compounds, the IC50 value (the concentration that inhibits 50% of the maximal aggregation) can be determined.
Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays
These assays are standard laboratory tests to assess the intrinsic/common and extrinsic/common pathways of the coagulation cascade, respectively.
1. Sample Preparation:
-
Collect blood in citrated tubes and prepare platelet-poor plasma by centrifugation.
2. aPTT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Add a contact activator (e.g., silica, kaolin) and a phospholipid reagent (partial thromboplastin) to the plasma and incubate.
-
Initiate clotting by adding calcium chloride.
-
Measure the time taken for a clot to form.
3. PT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Add a reagent containing tissue factor (thromboplastin) and calcium chloride.
-
Measure the time taken for a clot to form.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed mechanisms of action for Pro-Gly-Pro-Leu and its comparators within the coagulation cascade.
References
- 1. Anticoagulant Effects of Arginine-Containing Peptides of the Glyproline Family (His-Phe-Arg-Trp-Pro-Gly-Pro and Thr-Lys-Pro-Arg-Pro-Gly-Pro) Revealed by Thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.7. In Vitro Platelet Aggregation Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of Thrombosis and Hemostasis System Indicators in Rats With Thrombosis of Inferior Vena Cava in Experiment as A Model for Preclinical Studies. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Pro-Leu-Gly-NH2 Analogues: A Comparative Analysis of Dopamine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pro-Leu-Gly-NH2 (PLG) and its synthetic analogues concerning their ability to modulate the binding of agonists to dopamine receptors. The data presented is compiled from preclinical studies and offers insights into the structure-activity relationships of these peptides. This information is valuable for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the dopaminergic system.
Comparative Analysis of Dopamine Receptor Binding Modulation
The following table summarizes the efficacy of various this compound-Gly-NH2 analogues in enhancing the binding of the dopamine receptor agonist 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) to striatal dopamine receptors. The data highlights how modifications to the this compound-Gly-NH2 structure can significantly impact its modulatory activity.
| Peptide Analogue | Concentration (µM) | Percent Enhancement of ADTN Binding |
| Pro-Ahx-Gly-NH2 | 0.1 | 16%[1] |
| Pro-Phe-Gly-NH2 | 1 | 31%[1] |
| This compound-(+)-thiazolidine-2-carboxamide | Not Specified | 2-3 fold greater than PLG[2] |
| This compound-(-)-thiazolidine-2-carboxamide | Not Specified | 2-3 fold greater than PLG[2] |
| This compound-L-3,4-dehydroprolinamide | Not Specified | 2-3 fold greater than PLG[2] |
| D-Pro-Leu-Gly-NH2 | Not Specified | Comparable to PLG[3] |
| Not Specified | Comparable to PLG[3] | |
| Pip-Leu-Gly-NH2 | Not Specified | Comparable to PLG[3] |
| Aze-Leu-Gly-NH2 | Not Specified | Comparable to PLG[3] |
| L-delta 3,4-Pro-Leu-Gly-NH2 | Not Specified | Comparable to PLG[3] |
| Thz-Leu-Gly-NH2 | Not Specified | Inactive[3] |
| D-delta 3,4-Pro-Leu-Gly-NH2 | Not Specified | Inactive[3] |
Experimental Protocols
The data presented in this guide was primarily generated using dopamine receptor binding assays. Below is a detailed methodology for a typical experiment.
Dopamine Receptor Binding Assay
This assay measures the ability of a test compound (e.g., a PLG analogue) to modulate the binding of a known dopamine receptor agonist (e.g., ADTN) to dopamine receptors in bovine striatal membranes.
Materials:
-
Bovine striatal tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]ADTN (radiolabeled dopamine agonist)
-
Test peptides (this compound-Gly-NH2 and its analogues)
-
Incubation tubes
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize bovine striatal tissue in cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step to remove endogenous dopamine.
-
Binding Assay: In incubation tubes, combine the striatal membrane preparation, [³H]ADTN at a fixed concentration, and the test peptide at various concentrations.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 22°C) for a specified time to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]ADTN bound to the dopamine receptors.
-
Data Analysis: Calculate the percent enhancement of [³H]ADTN binding in the presence of the test peptide compared to the binding in the absence of the peptide.
Visualizations
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the dopamine receptor binding assay.
Caption: Allosteric modulation of the Dopamine D2 receptor by this compound-Gly-NH2.
References
- 1. Synthesis and biological evaluation of analogues of this compound-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor modulation by this compound-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Gly-Pro-Leu (PGPL): A Novel Antithrombotic Agent Compared to Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tetrapeptide Pro-Gly-Pro-Leu (PGPL) with current standard-of-care antithrombotic agents. The information is based on available preclinical data and is intended to inform further research and development.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of life-threatening conditions such as myocardial infarction, stroke, and venous thromboembolism. Standard-of-care treatments for thrombosis include anticoagulants, antiplatelet agents, and fibrinolytics. Each of these classes of drugs has a distinct mechanism of action, efficacy profile, and associated risks, primarily bleeding. Pro-Gly-Pro-Leu (PGPL) is a tetrapeptide that has demonstrated multimodal antithrombotic properties in preclinical studies, suggesting it may offer a novel therapeutic approach. This guide compares the preclinical profile of PGPL with established antithrombotic agents.
Data Presentation
The following tables summarize the available quantitative preclinical data for PGPL and standard-of-care antithrombotic agents from studies conducted in rat models. It is important to note that these are not from head-to-head comparative studies, and experimental conditions may vary.
Table 1: In Vitro Effects on Hemostasis
| Therapeutic Agent | Test | Effective Concentration/Activity | Reference |
| Pro-Gly-Pro-Leu (PGPL) | Platelet Aggregation Inhibition | 10-12 - 10-3 M | [1] |
| Fibrinolytic Activity | 10-9 - 10-3 M | [1] | |
| Anticoagulant Properties | 10-5 - 10-3 M | [1] | |
| Heparin | Anticoagulant Activity (aPTT) | Prolongs aPTT at therapeutic doses | [2] |
| Warfarin | Anticoagulant Activity (PT) | Prolongs PT at therapeutic doses | [3] |
| Clopidogrel | Platelet Aggregation Inhibition (ADP-induced) | Inhibits platelet aggregation | [4] |
| Alteplase (tPA) | Fibrinolytic Activity | Promotes fibrin clot lysis | [5] |
Table 2: In Vivo Efficacy in Rat Thrombosis Models
| Therapeutic Agent | Dose | Route of Administration | Thrombosis Model | Efficacy | Reference |
| Pro-Gly-Pro-Leu (PGPL) | 1 mg/kg | Intravenous/Intranasal | Not specified | Increased anticoagulant, fibrinolytic, and plasminogen activator activity; reduced fibrin clot weight | [1] |
| Heparin | 7.5 mg/kg | Oral | Ferric chloride-induced arterial thrombosis | Significantly increased time to bleeding and occlusion | [6] |
| Warfarin | 0.125 - 0.25 mg/kg/day | Oral | Chemical-injury-induced arterial thrombosis | Significant antithrombotic activity | [7] |
| Clopidogrel | 3 - 10 mg/kg | Oral | Photochemical-induced MCA thrombosis | Significantly prolonged time to occlusion and reduced cerebral damage | [4] |
| Alteplase (tPA) | 3 mg/kg | Intravenous | Photochemical-induced MCA thrombosis | Significantly reopened occluded MCA (69.6% of animals) | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of PGPL and standard antithrombotic agents are mediated by their interaction with various components of the hemostatic system.
Pro-Gly-Pro-Leu (PGPL)
The precise molecular mechanism of PGPL is not fully elucidated. However, preclinical data suggest a multi-target action, impacting platelet function, fibrinolysis, and coagulation.[1]
Caption: Putative multi-target mechanism of Pro-Gly-Pro-Leu.
Standard of Care Antithrombotic Agents
Standard antithrombotic therapies have well-defined mechanisms of action targeting specific pathways in hemostasis.
Caption: Mechanisms of action for standard antithrombotic drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Rat Thrombosis Model
This experimental workflow outlines a common method for inducing and evaluating thrombosis in a rat model.
Caption: General workflow for a rat thrombosis model.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a substance to inhibit platelet aggregation.
Protocol:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[8]
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.[8]
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a blank.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in an aggregometer.
-
The test compound (e.g., PGPL) or vehicle is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
Light transmission through the cuvette is measured over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[9]
-
-
Data Analysis: The extent of platelet aggregation is quantified by measuring the maximum change in light transmission. The inhibitory effect of the test compound is calculated relative to the vehicle control.
Fibrin Plate Assay for Fibrinolytic Activity
This assay assesses the ability of a substance to break down a fibrin clot.
Protocol:
-
Fibrin Plate Preparation: A solution of fibrinogen is mixed with thrombin in a petri dish to form a fibrin clot.[10]
-
Sample Application: A small volume of the test substance (e.g., PGPL) or a standard fibrinolytic agent (e.g., plasmin) is applied to the surface of the fibrin clot.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 18 hours).
-
Measurement: Fibrinolytic activity is determined by measuring the diameter of the lysed zone on the fibrin plate.[10]
-
Data Analysis: The area of lysis is proportional to the concentration of the fibrinolytic agent. A standard curve can be generated using known concentrations of a fibrinolytic enzyme to quantify the activity of the test substance.
Anticoagulant Activity Assays (aPTT and PT)
These assays measure the time it takes for plasma to clot and are used to assess the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.
Activated Partial Thromboplastin Time (aPTT) Protocol:
-
Plasma Preparation: Citrated platelet-poor plasma is prepared from whole blood.[11]
-
Assay Procedure:
-
Plasma is incubated with a contact activator (e.g., silica) and phospholipids.
-
Calcium chloride is added to initiate clotting.[12]
-
The time to clot formation is measured.
-
-
Interpretation: A prolonged aPTT indicates inhibition of the intrinsic and/or common coagulation pathways.
Prothrombin Time (PT) Protocol:
-
Plasma Preparation: Citrated platelet-poor plasma is prepared from whole blood.[13]
-
Assay Procedure:
-
Plasma is incubated with tissue factor (thromboplastin).
-
Calcium chloride is added to initiate clotting.[14]
-
The time to clot formation is measured.
-
-
Interpretation: A prolonged PT indicates inhibition of the extrinsic and/or common coagulation pathways.
Conclusion
The tetrapeptide Pro-Gly-Pro-Leu (PGPL) exhibits a unique preclinical profile with multimodal antithrombotic activity, including antiplatelet, fibrinolytic, and anticoagulant effects. This contrasts with standard-of-care agents that typically target a single pathway in hemostasis. While the available data for PGPL is limited to a single preclinical study in rats, it suggests a potential for a broad-spectrum antithrombotic agent. Further research is warranted to elucidate its precise mechanism of action and to conduct direct comparative studies with standard-of-care drugs in various thrombosis models. The development of PGPL or similar peptides could offer a promising new therapeutic strategy for the prevention and treatment of thrombotic disorders.
References
- 1. Effects of peptide Pro-Gly-Pro-Leu under conditions of normal hemostasis and thrombus formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heparin cofactor II inhibits thrombus formation in a rat thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticoagulant, antithrombotic and haemorrhagic effect of long-term warfarin on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alteplase, a thrombolytic agent, in a rat photothrombotic middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally administered heparins prevent arterial thrombosis in a rat model [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of the in vivo anticoagulant, antithrombotic, and antimetastatic efficacy of warfarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. labcorp.com [labcorp.com]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
Pro-Leu Analogs: A Comparative Guide to Structure-Activity Relationships in Dopamine Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pro-Leu-Gly-NH2 (PLG) analogs and their impact on dopamine receptor activity. The following sections detail quantitative biological data, the experimental protocols used for their determination, and the underlying signaling pathways.
The tripeptide this compound-Gly-NH2 (PLG) has been identified as a significant modulator of dopaminergic neurotransmission, primarily through its interaction with the D2 dopamine receptor. This has spurred the development of numerous analogs to probe the structure-activity relationship (SAR) and enhance potency and selectivity. These peptidomimetics are being investigated for their therapeutic potential in conditions such as Parkinson's disease and schizophrenia.[1][2][3][4] This guide focuses on analogs with modifications at the proline and leucine residues and their subsequent effects on dopamine receptor binding.
Quantitative Comparison of this compound-Gly-NH2 Analog Activity
The biological activity of PLG analogs is often quantified by their ability to enhance the binding of a known dopamine receptor agonist, such as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), to striatal dopamine receptors. The data presented below summarizes the activity of various analogs, highlighting the impact of specific structural modifications.
| Analog Name | Modification | Concentration (µM) | % Enhancement of [3H]ADTN Binding | Reference |
| Pro-Ahx-Gly-NH2 | Leucine replaced with L-2-aminohexanoic acid (Ahx) | 0.1 | 16 | [1] |
| Pro-Phe-Gly-NH2 | Leucine replaced with L-phenylalanine (Phe) | 1 | 31 | [1] |
| This compound-(+)-thiazolidine-2-carboxamide | Glycinamide replaced with (+)-thiazolidine-2-carboxamide | Not Specified | 2-3 fold greater than PLG | [5] |
| This compound-(-)-thiazolidine-2-carboxamide | Glycinamide replaced with (-)-thiazolidine-2-carboxamide | Not Specified | 2-3 fold greater than PLG | [5] |
| This compound-L-3,4-dehydroprolinamide | Glycinamide replaced with L-3,4-dehydroprolinamide | Not Specified | 2-3 fold greater than PLG | [5] |
| 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide | Leu-Gly-NH2 dipeptide replaced with a gamma-lactam residue | 0.001 - 0.0001 | Significantly more active (10,000x) than PLG | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in the quantitative data table.
Dopamine Receptor Binding Assay (Competitive Agonist Binding Enhancement)
This protocol outlines the procedure for determining the ability of this compound analogs to enhance the binding of a radiolabeled dopamine agonist ([3H]ADTN) to dopamine receptors in bovine striatal membranes.
1. Preparation of Bovine Striatal Membranes:
-
Fresh or frozen bovine striata are homogenized in approximately 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[7]
-
The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove large debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.[7]
-
The membrane pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation.
-
The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method, such as the Bradford or BCA protein assay.[7] The membranes are then stored at -80°C until use.
2. Radioligand Binding Assay:
-
The assay is conducted in 96-well plates with a final reaction volume of 250 µL.[7]
-
To each well, the following are added in order:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[8][9]
-
50 µL of the this compound analog at various concentrations.
-
50 µL of the radioligand, [3H]ADTN, at a fixed concentration (typically near its Kd value).
-
100 µL of the prepared bovine striatal membrane suspension (containing 50-120 µg of protein).[7]
-
-
For determining non-specific binding, a high concentration of a dopamine receptor antagonist (e.g., 10 µM haloperidol) is added instead of the this compound analog.[8]
-
The plates are incubated for 60-90 minutes at room temperature with gentle agitation.[8]
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. A cell harvester is used for this purpose.[8][9]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
-
The filters are then dried, and the radioactivity trapped on them is measured using a liquid scintillation counter.[8][9]
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the this compound analog.
-
The percentage enhancement of [3H]ADTN binding is calculated by comparing the specific binding in the presence of the analog to the specific binding in the absence of the analog.
-
The data can be further analyzed using non-linear regression to determine parameters like the EC50 (the concentration of the analog that produces 50% of the maximal enhancement).
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathway affected by this compound analogs and the general workflow of the binding assay.
References
- 1. Development of peptidomimetic ligands of this compound-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of this compound-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of the Dopamine D2 Receptor by this compound-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Gly-NH2 and Dopamine Receptor Modulation - Rodney Johnson [grantome.com]
- 5. Dopamine receptor modulation by this compound-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor modulation by conformationally constrained analogues of this compound-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cellular Effects of Pro-Leu Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential effects of the Pro-leu (Prolinyl-leucine) dipeptide across different cell lines. In the absence of direct comparative studies on this compound in the public domain, this document synthesizes findings on its constituent amino acids, proline and leucine, and related dipeptides to serve as a foundational resource for designing future experimental investigations.
Data Presentation: A Modeled Comparison of this compound Effects
The following tables summarize hypothetical yet plausible effects of this compound in different cancer cell lines based on the known roles of proline and leucine in cellular processes. These values are for illustrative purposes and would need to be confirmed by direct experimentation.
Table 1: Modeled IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Modeled IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 150 | Potentially moderate sensitivity. Leucine can influence mTOR signaling, which is often dysregulated in breast cancer. |
| HeLa | Cervical Cancer | 250 | Potentially lower sensitivity. The role of proline metabolism in cervical cancer is an area of active research. |
| DU145 | Prostate Cancer | 100 | Potentially higher sensitivity. Some peptides containing leucine have shown anti-proliferative effects in prostate cancer cell lines.[1] |
| A549 | Lung Cancer | 300 | Potentially lower sensitivity. The impact of dipeptides on lung cancer cell proliferation can vary significantly based on the specific peptide and cell line. |
Table 2: Modeled Effects of this compound on Cell Proliferation and Apoptosis (at 100 µM)
| Cell Line | % Inhibition of Proliferation | % Increase in Apoptosis | Key Signaling Pathway Implicated |
| MCF-7 | 45% | 20% | mTORC1, PI3K/Akt |
| HeLa | 25% | 10% | Amino Acid Stress Response |
| DU145 | 60% | 35% | Androgen Receptor Signaling Interference |
| A549 | 20% | 5% | General Metabolic Stress |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound's effects.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.[2][3][4]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways potentially modulated by this compound and a typical experimental workflow are provided below using Graphviz.
References
- 1. peptide.com [peptide.com]
- 2. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Functional Proteomic Analyses of Human Breast Cancer Cell Lines T47D and MCF7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cerium lanthanide on Hela and MCF-7 cancer cell growth in the presence of transferring - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Leu Dipeptide: An Analysis of Experimental Reproducibility and Comparative Efficacy
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the dipeptide Pro-Leu, examining available experimental data and placing it in the context of related peptides to offer insights into its potential biological activities and signaling pathways. Due to a scarcity of direct and replicated experimental studies on the linear this compound dipeptide, this report synthesizes findings from closely related peptides to provide a comprehensive overview.
Comparative Analysis of Biological Activity
Direct quantitative data on the biological effects of this compound is limited in publicly available research. However, studies on peptides containing the this compound sequence and comparisons with other dipeptides offer valuable insights.
One study investigated the effects of the tetrapeptide Pro-Gly-Pro-Leu, which includes the this compound sequence, on hemostasis and thrombus formation in rats. The findings indicated that this tetrapeptide effectively inhibited platelet aggregation in vitro across a wide range of concentrations (10⁻¹²–10⁻³ M). It also exhibited fibrinolytic activity at concentrations of 10⁻⁹–10⁻³ M and anticoagulant properties at 10⁻⁵–10⁻³ M. In vivo, a 1 mg/kg dose increased anticoagulant and fibrinolytic activities. Another study on this tetrapeptide showed that in rats with hypercholesterolemia, a 200 μg/kg dose administered intranasally prevented an increase in blood glucose and had an anticoagulant effect.
In a comparative study of hydrophobic dipeptides, Leu-Pro was investigated alongside Leu-Ile and Pro-Ile for its ability to stimulate the synthesis of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in cultured neurons. The study found that only Leu-Ile was active in this assay, suggesting that Leu-Pro did not significantly induce the synthesis of these neurotrophic factors under the tested conditions.
Conversely, an abstract suggests that Leu-Pro hydrochloride demonstrated a verifiable facilitating effect on learning and memory in both mature and immature Wistar rats in a passive avoidance task, pointing towards potential nootropic activity.
The cyclic form of this compound, cyclo(this compound), has been identified as a bioactive compound with a range of activities, including antimicrobial and antifungal properties. This highlights that the biological effects of dipeptides can be significantly influenced by their linear or cyclic structure.
For comparison, the dipeptide Leu-Leu has been shown to promote the growth and proliferation of broiler intestinal epithelial cells and inhibit apoptosis, with a more significant effect than leucine alone. Another study on the dipeptides Leu-Lys (LK) and Lys-Leu (KL) found that both exhibited antioxidant activities, with LK showing a more pronounced effect in extending the lifespan of C. elegans.
| Peptide/Compound | Experiment Type | Concentration/Dose | Observed Effect | Reference |
| Pro-Gly-Pro-Leu | In vitro platelet aggregation | 10⁻¹²–10⁻³ M | Effective inhibition of platelet aggregation | |
| Pro-Gly-Pro-Leu | In vitro fibrinolytic activity | 10⁻⁹–10⁻³ M | Exhibited fibrinolytic activity | |
| Pro-Gly-Pro-Leu | In vitro anticoagulant properties | 10⁻⁵–10⁻³ M | Exhibited anticoagulant properties | |
| Pro-Gly-Pro-Leu | In vivo (rats) | 1 mg/kg | Increased anticoagulant and fibrinolytic activities | |
| Pro-Gly-Pro-Leu | In vivo (rats with hypercholesterolemia) | 200 μg/kg | Prevented blood glucose increase and had an anticoagulant effect | |
| Leu-Pro | In vitro neurotrophic factor synthesis | Not specified | No significant induction of GDNF and BDNF synthesis | |
| Leu-Pro hydrochloride | In vivo (rats) | 0.01, 0.1, and 0.5 mg/kg (i.p.) | Facilitated learning and memory | |
| Leu-Leu | In vitro (broiler intestinal epithelial cells) | Not specified | Promoted growth and proliferation, inhibited apoptosis | |
| Leu-Lys (LK) | In vivo (C. elegans) | Not specified | Extended lifespan and suppressed oxidative stress |
Experimental Methodologies
In Vitro Platelet Aggregation and Fibrinolytic/Anticoagulant Activity (Pro-Gly-Pro-Leu)
-
Platelet Aggregation: Platelet-rich plasma is obtained from rats. The tetrapeptide Pro-Gly-Pro-Leu is added at various concentrations (10⁻¹²–10⁻³ M) to induce or inhibit platelet aggregation, which is measured using an aggregometer.
-
Fibrinolytic and Anticoagulant Activity: The effects of the tetrapeptide on fibrinolysis and coagulation are assessed using standard assays that measure clot lysis time and clotting time (e.g., activated partial thromboplastin time and prothrombin time) in the presence of the peptide at different concentrations.
In Vivo Hemostasis and Thrombosis Model (Pro-Gly-Pro-Leu)
-
Animal Model: Male Wistar rats are used.
-
Administration: The tetrapeptide is administered intravenously or intranasally at a specified dose (e.g., 1 mg/kg).
-
Analysis: Blood samples are collected to measure anticoagulant and fibrinolytic activity. For antithrombotic effects, a model of thrombus formation (e.g., ferric chloride-induced thrombosis) can be used, and the weight of the resulting clot is measured.
Neurotrophic Factor Synthesis Assay (Leu-Pro)
-
Cell Culture: Primary neuronal cultures are established from mouse brain tissue.
-
Treatment: The dipeptides (Leu-Ile, Leu-Pro, Pro-Ile) are added to the culture medium.
-
Analysis: The levels of GDNF and BDNF in the culture supernatant or cell lysates are quantified using enzyme-linked immunosorbent assay (ELISA).
Potential Signaling Pathways
Direct evidence for the signaling pathways activated by the linear this compound dipeptide is not available. However, based on the known pathways of its constituent amino acid, leucine, and related dipeptides like Leu-Leu, a potential signaling cascade can be proposed. Leucine is a well-known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The Leu-Leu dipeptide has also been implicated in modulating the PI3K/AKT signaling pathway.
Therefore, it is plausible that this compound could influence these key cellular pathways.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Investigating this compound
To address the current knowledge gap and establish a reproducible evidence base for the biological effects of this compound, a systematic experimental workflow is proposed.
Caption: Proposed experimental workflow for this compound research.
Safety Operating Guide
Navigating the Disposal of Pro-leu: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Pro-leu, a common dipeptide in biochemical research. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) provided by the manufacturer for this compound. While many peptides are not classified as hazardous, it is prudent to handle all laboratory chemicals with a high degree of caution.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[1][2][3] Work in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[2][3][4]
In Case of Accidental Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[2][5]
-
Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[2][5]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2][6]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity of waste. Always prioritize waste minimization by carefully planning experiments.
Solid this compound Waste:
The primary form of this compound waste is typically the solid peptide itself or materials contaminated with it. The general procedure for its disposal as a non-hazardous solid chemical waste is as follows:
-
Collection: Collect solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled waste container.[1][3]
-
Labeling: The container label should include the full chemical name ("this compound"), the date of generation, and a "non-hazardous" designation, unless otherwise specified by your institution's EHS office.[1]
-
Storage: Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.[1][7]
-
Disposal Request: Follow your institution's protocol for chemical waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) office.[1][2][3]
Aqueous Solutions of this compound:
For small quantities of dilute, non-hazardous this compound solutions, some institutions may permit drain disposal with copious amounts of water, provided the pH is neutral (between 6 and 8).[2] However, it is crucial to always verify this with your local and institutional regulations before proceeding. For larger volumes or if the solution is contaminated with other hazardous materials, it should be collected for professional disposal.
Quantitative Data Summary for Waste Logging
Maintaining a detailed log of all chemical waste is essential for laboratory safety and regulatory compliance. Below is a sample table for tracking non-hazardous solid waste streams like this compound.
| Waste Stream ID | Chemical Name | CAS Number | Quantity (g) | Date of Generation | Disposal Request Date |
| SW-2025-001 | This compound | Varies | 5.0 | 2025-12-15 | 2025-12-16 |
| SW-2025-002 | Ac-Pro-Leu-Gly-OH on resin | N/A | 10.2 | 2025-12-18 | 2025-12-19 |
| SW-2025-003 | Contaminated Weighing Paper | N/A | 1.5 | 2025-12-20 | 2025-12-21 |
Note: The CAS number for this compound can vary depending on its specific form (e.g., L-Pro-L-Leu, D-Pro-L-Leu). Always refer to the manufacturer's documentation for the correct CAS number.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were cited in the search results, a general protocol for the handling of non-hazardous solid chemical waste can be adapted.
Protocol for Collection and Disposal of Solid this compound Waste:
-
Preparation: Designate a specific, sealed container for solid this compound waste. Label the container clearly with "Solid this compound Waste," the date, and your lab identification.
-
Collection: During your experiment, place all solid waste contaminated with this compound, including unused reagent, weighing papers, and contaminated gloves, directly into the designated waste container.
-
Storage: Once the experiment is complete or the container is full, ensure the container is tightly sealed and store it in your laboratory's designated chemical waste accumulation area.
-
Disposal: Arrange for the disposal of the waste container through your institution's EHS office by following their established procedures for chemical waste pickup.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Pro-leu
For researchers, scientists, and drug development professionals, the safe and effective handling of the dipeptide Pro-leu (L-prolyl-L-leucine) is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols and logistical information, including operational and disposal plans. As the toxicological properties of many peptides are not thoroughly investigated, a cautious and proactive approach to safety is crucial.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The following personal protective equipment is recommended.[1][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential liquid splashes.[1][4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this compound.[4] |
| Respiratory Protection | N95 Respirator | Necessary when handling the lyophilized powder to avoid inhalation of fine particles.[3][4] |
Emergency Procedures for this compound Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following first aid measures should be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[1][2][3] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical advice.[1][2][3] |
Handling and Storage of this compound
Proper handling and storage are vital to maintain the stability and integrity of this compound.
Storage of Lyophilized this compound: For long-term stability, lyophilized this compound should be stored at -20°C in a dry and dark environment.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.
Reconstitution of this compound: The solubility of this compound may vary. It is advisable to consult the manufacturer's specific instructions. Generally, peptides can be dissolved in sterile, distilled water or a suitable buffer.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container. This container should be sealed and stored in a designated hazardous waste accumulation area.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled waste container.[1] Depending on institutional guidelines, chemical deactivation may be required before final disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
-
Spills : In the event of a spill, sweep up the solid material, place it in a bag, and hold it for waste disposal.[1] Avoid raising dust.[1] For liquid spills, absorb the spill with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.
Logical Relationship for PPE Selection
The selection of appropriate PPE is based on a risk assessment of the experimental procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
